N1,N1,3,5-tetramethylbenzene-1,4-diamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-N,4-N,2,6-tetramethylbenzene-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-7-5-9(12(3)4)6-8(2)10(7)11/h5-6H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOSQBTXESSADC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physical properties of N1,N1,3,5-tetramethylbenzene-1,4-diamine
An In-Depth Technical Guide to the Physical and Chemical Properties of N1,N1,3,5-Tetramethylbenzene-1,4-Diamine
Executive Summary
N1,N1,3,5-Tetramethylbenzene-1,4-diamine (CAS: 27746-08-3 ) is a specialized aromatic diamine intermediate used primarily in the synthesis of functional dyes, redox indicators, and high-performance polymers.[1] Structurally characterized by a p-phenylenediamine core with an N,N-dimethyl substitution at the N1 position and methyl groups at the 3 and 5 ring positions, this molecule exhibits unique steric and electronic properties compared to its symmetric isomer, N,N,N',N'-tetramethyl-p-phenylenediamine (Wurster’s Blue precursor).
This guide provides a rigorous technical analysis of its physicochemical constants, reactivity profile, and synthesis logic, designed for researchers in organic synthesis and materials science.
Chemical Identity & Structural Analysis
The nomenclature N1,N1,3,5-tetramethylbenzene-1,4-diamine defines the molecule's precise substitution pattern. Unlike common methyl-substituted anilines, the presence of ortho-methyl groups flanking the primary amine (position 4) creates a steric environment that modulates reactivity, particularly in oxidative coupling reactions.
Nomenclature & Identifiers
| Identifier | Value |
| CAS Number | 27746-08-3 |
| IUPAC Name | 4-(Dimethylamino)-2,6-dimethylaniline |
| Systematic Name | N1,N1,3,5-Tetramethylbenzene-1,4-diamine |
| Molecular Formula | C₁₀H₁₆N₂ |
| SMILES | CC1=CC(N(C)C)=CC(C)=C1N |
| InChI Key | XOOSQBTXESSADC-UHFFFAOYSA-N |
Structural Visualization
The following diagram illustrates the connectivity and steric arrangement. Note the primary amine (-NH₂) at position 4 is flanked by methyl groups at positions 3 and 5 (relative to the ring numbering starting from N1), or positions 2 and 6 relative to the amine itself.
Physical & Chemical Properties
The physical constants of N1,N1,3,5-tetramethylbenzene-1,4-diamine reflect its lipophilic nature and the influence of methyl substitution on its phase behavior.
Physicochemical Constants
| Property | Value / Range | Notes |
| Molecular Weight | 164.25 g/mol | Derived from formula C₁₀H₁₆N₂.[2][3] |
| Physical State | Liquid / Low-melting Solid | Often appears as a viscous dark liquid due to supercooling or impurities; pure form may crystallize. |
| Boiling Point | 290.7°C (Predicted) | High boiling point consistent with diamine hydrogen bonding capability. |
| Density | 1.012 g/cm³ | Slightly denser than water; typical for substituted anilines. |
| LogP (Octanol/Water) | 2.28 (Predicted) | Indicates moderate lipophilicity; soluble in organic solvents (DCM, EtOAc). |
| Solubility | Soluble in Ethanol, DMSO, CHCl₃ | Limited solubility in water; requires acidic pH for aqueous dissolution. |
| pKa (Estimated) | ~5.5 (Tertiary N), ~3.5 (Primary N) | The primary amine is less basic due to the electron-withdrawing inductive effect of the ring and steric hindrance. |
Spectroscopic Profile
-
UV-Vis Absorption: Like other p-phenylenediamines, this molecule exhibits absorption bands in the UV region (240–300 nm). Upon oxidation, it forms a radical cation (semiquinone diimine) which is typically colored (pink/red to violet), making it useful as a redox probe.
-
Reactivity: The molecule is air-sensitive . The electron-rich ring facilitates rapid oxidation by atmospheric oxygen, leading to darkening (brown/black) over time. Storage under inert gas (Argon/Nitrogen) is mandatory for analytical standards.
Synthesis & Production Logic
For research applications requiring high purity, the synthesis typically follows a Nitrosation-Reduction pathway starting from N,N,3,5-tetramethylaniline (also known as N,N-dimethyl-3,5-dimethylaniline). This route is preferred over direct nitration to avoid regio-isomeric mixtures and over-oxidation.
Synthetic Pathway (Proposed Protocol)
The following workflow describes the conversion of the tertiary amine precursor to the final diamine.
Experimental Considerations
-
Regioselectivity: The 3,5-dimethyl groups on the ring direct the incoming nitroso group (-NO) to the para position (position 4) relative to the dimethylamino group. This is reinforced by the steric hindrance at the ortho positions (2 and 6), making position 4 the only accessible nucleophilic site.
-
Reduction: The reduction of the nitroso intermediate is exothermic. Iron (Fe) powder in acidic media is a robust, cost-effective method for gram-scale synthesis, whereas catalytic hydrogenation (H₂/Pd-C) is preferred for high-purity pharmaceutical applications to avoid metal residues.
-
Purification: The final diamine is best purified by vacuum distillation or recrystallization of its dihydrochloride salt (from ethanol/HCl).
Applications in Research & Development
Redox Indicators & Mediators
Similar to N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), this isomer can serve as an electron donor in enzymatic assays (e.g., peroxidase or cytochrome c oxidase activity). The steric bulk around the primary amine (positions 3,5-dimethyl) stabilizes the radical cation intermediate, potentially altering the half-life of the colorimetric signal compared to unsubstituted analogs.
Polymer Synthesis
The molecule acts as a monomer in the synthesis of poly(azomethines) and high-performance polyimides . The methyl substituents increase the solubility of the resulting polymers by disrupting chain packing, a critical feature for processable conducting polymers.
Oxidative Coupling (Dye Formation)
In analytical chemistry, this diamine couples with phenols or anilines in the presence of an oxidant (e.g., ferricyanide) to form indophenol or indamine dyes. The specific absorption maximum (
Safety & Handling (SDS Summary)
Warning: Substituted phenylenediamines are generally toxic and skin sensitizers.
-
Hazard Statements:
-
H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
-
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Ventilation: Handle only in a chemical fume hood to avoid inhalation of vapors or dust.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon). The compound is hygroscopic and sensitive to oxidation.
-
References
-
Fluorochem. (2025). Product Analysis: N1,N1,3,5-Tetramethylbenzene-1,4-diamine (CAS 27746-08-3).[1][4] Retrieved from
-
AChemBlock. (2025). N1,N1,3,5-Tetramethylbenzene-1,4-diamine Building Block Specifications. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 27746-08-3. Retrieved from
-
Royal Society of Chemistry. (2016). Synthesis of substituted diimines and anilines. RSC Advances. Retrieved from
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N1,N1,3,5-Tetramethylbenzene-1,4-diamine (CAS 27746-08-3): A Comprehensive Technical Guide
Executive Summary
In the landscape of advanced organometallic chemistry and targeted drug development, the rational design of ligands is paramount. N1,N1,3,5-tetramethylbenzene-1,4-diamine (CAS 27746-08-3) is a highly specialized, dual-functional building block. By combining the steric bulk of ortho-methyl groups with the electronic tunability of a para-dimethylamino moiety, this compound serves as a critical precursor for synthesizing pH-responsive N-heterocyclic carbene (NHC) ligands. These ligands are instrumental in creating externally controllable Ruthenium-based catalysts for Olefin Metathesis. This guide deconstructs the structural causality, physicochemical profile, and self-validating synthesis protocols required to master this molecule in a laboratory setting.
Chemical Identity & Physicochemical Profiling
Before deploying this compound in complex synthetic workflows, it is critical to understand its baseline physical properties. The data below is aggregated from verified commercial and analytical standards[1],[2].
| Property | Value / Description |
| IUPAC Name | N1,N1,3,5-tetramethylbenzene-1,4-diamine |
| Common Synonyms | N-(4-Amino-3,5-dimethylphenyl)-N,N-dimethylamine; N,N,3,5-tetramethyl-1,4-phenylenediamine |
| CAS Number | 27746-08-3 |
| Molecular Formula | C₁₀H₁₆N₂ |
| Molecular Weight | 164.25 g/mol |
| SMILES String | CC1=CC(N(C)C)=CC(C)=C1N |
| LogP | 2.28 |
| Boiling Point | 290.7 °C |
| Relative Density | 1.012 g/cm³ |
| Physical State | Golden-colored viscous liquid |
| Purity Standard | ≥95% (Commercial grade) |
Structural Causality & Mechanism of Action
As an Application Scientist, I approach molecule design through the lens of causality: Why does this specific substitution pattern exist? The architecture of N1,N1,3,5-tetramethylbenzene-1,4-diamine is not arbitrary; it is engineered for precise control over transition-metal catalysts[3].
-
Steric Shielding (The 3,5-Dimethyl Groups): The primary amine (-NH₂) at position 4 is flanked by two methyl groups at positions 3 and 5. When this primary amine is condensed to form an imidazole ring (the core of an NHC ligand), these ortho-methyl groups act as a physical shield. Much like a traditional mesityl group, this steric bulk prevents the bimolecular decomposition of the active Ruthenium center, ensuring catalyst longevity.
-
Electronic & pH-Responsive Switch (The N,N-Dimethyl Group): Located para to the primary amine, the -N(CH₃)₂ group is a strong electron donor. However, upon the addition of an acid, it protonates to form an ammonium cation (-NHMe₂⁺). This drastically shifts the moiety from electron-donating to strongly electron-withdrawing. This electronic shift propagates through the aromatic ring to the metal center, allowing researchers to externally control the propagation rates of Ring-Opening Metathesis Polymerization (ROMP) and Ring-Closing Metathesis (RCM) simply by altering the pH[3]. Furthermore, protonation drastically increases the aqueous solubility of the catalyst.
Fig 1: Structural logic of N1,N1,3,5-tetramethylbenzene-1,4-diamine in catalyst design.
Experimental Methodology: A Self-Validating Synthesis Protocol
The synthesis of this diamine relies on a highly controlled two-step sequence: Electrophilic Aromatic Substitution (Nitrosation) followed by a metal-mediated reduction. The following protocol is adapted from foundational organometallic research at3[3].
Step 1: Nitrosation of N,N,3,5-Tetramethylaniline
-
Reagents: N,N,3,5-tetramethylaniline (134.4 mmol), NaNO₂ (143.8 mmol), conc. HCl (50 mL), Water (20 mL).
-
Procedure:
-
Dissolve the aniline derivative in conc. HCl and cool the reaction vessel to -5 °C. Causality: Strict temperature control prevents the formation of unwanted oxidative byproducts.
-
Slowly add the aqueous NaNO₂ solution via a submerged capillary over 60 minutes under vigorous stirring.
-
Stir the resulting slurry for an additional 60 minutes at 0 °C.
-
Filter cold through a Büchner funnel. Wash the resulting yellow precipitate (4-nitroso-N,N-3,5-tetramethylaniline·HCl) with cold ethanol (3 x 50 mL) and suction-dry.
-
Step 2: Reverse-Titration Reduction (Self-Validating Step)
A critical failure point in this synthesis is the basic workup following tin-mediated reduction. Novice chemists often use an excess of tin powder. However, during the subsequent NaOH workup, excess tin forms a voluminous, insoluble tin hydroxide/oxide matrix that permanently traps the target diamine, causing a catastrophic reduction in yield.
To ensure trustworthiness, this protocol utilizes a self-validating reverse-titration :
-
Procedure:
-
Prepare a slurry of powdered tin (61.8 mmol) in conc. HCl (50 mL) at 70 °C.
-
Add the powdered nitroso filter residue from Step 1 in small, controlled portions to the hot tin slurry.
-
Visual Validation: Upon addition, the solution will turn intensely yellow, then revert to colorless within seconds as the tin reduces the nitroso group to an amine.
-
Continue adding the nitroso compound only until the yellow color persists. The persistence of color guarantees that 100% of the tin has been consumed. Store any remaining nitroso salt for future use.
-
Slowly add the resulting slightly yellow solution to ice-cold 3 M aqueous NaOH (300 mL).
-
Extract the aqueous phase with CH₂Cl₂ (3 x 50 mL), combine the organic phases, and dry over Na₂SO₄.
-
Remove the solvent under reduced pressure to yield the pure diamine as a golden-colored viscous liquid (Yield: ~45%, Purity: >98%).
-
Fig 2: Two-step synthetic workflow for N1,N1,3,5-tetramethylbenzene-1,4-diamine.
Applications in Advanced Catalysis & Drug Development
The primary application of N1,N1,3,5-tetramethylbenzene-1,4-diamine is the generation of functionalized NHC ligands for Grubbs-type Ruthenium catalysts[3]. By integrating this diamine into the catalyst backbone, researchers can perform Olefin Metathesis in both organic and aqueous media. The pH-responsive nature allows for the "switching on" of catalyst initiation rates via simple acid addition, making it an invaluable tool for synthesizing complex macrocyclic drugs, advanced polymers, and specialized fluorinated building blocks[1].
References
-
Ambeed. "27746-08-3 | N1,N1,3,5-Tetramethylbenzene-1,4-diamine | Fluorinated Building Blocks". Available at: 1
-
Fluorochem. "N-(4-Amino-3,5-dimethylphenyl)-n,n-dimethylamine Physicochemical Data". Available at: 2
-
Balof, S. L. "Ruthenium-Based Olefin Metathesis Catalysts Bearing pH-Responsive Ligands". The Aquila Digital Community, University of Southern Mississippi (2011). Available at: 3
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molecular weight and formula of N1,N1,3,5-tetramethylbenzene-1,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1,N1,3,5-tetramethylbenzene-1,4-diamine is a substituted aromatic diamine with a unique substitution pattern that lends itself to a variety of applications in chemical synthesis and materials science. As a derivative of p-phenylenediamine, its electron-rich aromatic system and the presence of both a primary and a tertiary amine group make it a versatile building block. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, expected spectroscopic characteristics, potential applications, and essential safety and handling protocols.
Core Molecular Attributes
The fundamental properties of N1,N1,3,5-tetramethylbenzene-1,4-diamine are summarized in the table below. These attributes are foundational for its use in experimental design and chemical synthesis.
| Property | Value | Source(s) |
| IUPAC Name | N1,N1,3,5-tetramethylbenzene-1,4-diamine | [1] |
| CAS Number | 27746-08-3 | [1] |
| Molecular Formula | C₁₀H₁₆N₂ | [2] |
| Molecular Weight | 164.25 g/mol | [1] |
| SMILES | CC1=CC(N(C)C)=CC(C)=C1N | [1] |
Molecular Structure
The structure of N1,N1,3,5-tetramethylbenzene-1,4-diamine, characterized by a 1,4-diaminobenzene core with two methyl groups on one nitrogen atom and two methyl groups on the aromatic ring at positions 3 and 5, is depicted below.
Caption: Molecular structure of N1,N1,3,5-tetramethylbenzene-1,4-diamine.
Synthesis and Mechanistic Considerations
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from 3,5-dimethylaniline:
-
Nitrosation followed by Reduction to the Nitroaniline: This step is a common method for introducing a nitro group.
-
Reductive Amination: The primary amine of the resulting nitroaniline can be dimethylated.
-
Reduction of the Nitro Group: The nitro group is then reduced to a primary amine to yield the final product.
A more direct, and likely higher-yielding, approach would be the catalytic reduction of N,N,3,5-tetramethyl-4-nitroaniline.
Caption: Proposed workflow for the synthesis via catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation
This protocol is adapted from general procedures for the reduction of aromatic nitro compounds.[3]
-
Reactor Setup: To a pressure reactor, add N,N,3,5-tetramethyl-4-nitroaniline (1 equivalent) and a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount of Raney Nickel (typically 5-10% by weight) to the mixture.
-
Hydrogenation: Seal the reactor and purge with nitrogen gas, followed by hydrogen gas. Pressurize the reactor with hydrogen (typically 3-5 bar) and heat to a moderate temperature (e.g., 40-60°C).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude N1,N1,3,5-tetramethylbenzene-1,4-diamine. Further purification can be achieved by recrystallization or column chromatography if necessary.
Spectroscopic Profile
No experimental spectra for N1,N1,3,5-tetramethylbenzene-1,4-diamine are publicly available. However, a predicted spectroscopic profile can be constructed based on the analysis of its structural features and comparison with analogous compounds.[2][4][5]
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | ~6.5 | s | 2H |
| NH₂ | ~3.5 (broad) | s | 2H |
| N(CH₃)₂ | ~2.9 | s | 6H |
| Ar-CH₃ | ~2.2 | s | 6H |
The high symmetry of the molecule is expected to result in single peaks for the aromatic protons, the N-methyl protons, and the ring-methyl protons.[6]
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-N | ~140-150 |
| Aromatic C-C | ~115-135 |
| N-CH₃ | ~40 |
| Ar-CH₃ | ~15-20 |
Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (primary amine) | 3300-3500 | Medium (two bands) |
| C-H Stretch (aromatic) | 3000-3100 | Medium |
| C-H Stretch (aliphatic) | 2850-2960 | Medium |
| N-H Bend (primary amine) | 1590-1650 | Strong |
| C=C Stretch (aromatic) | 1450-1600 | Medium |
| C-N Stretch (aromatic amine) | 1250-1335 | Strong |
Predicted Mass Spectrometry (MS) Data
-
Molecular Ion (M⁺): An intense peak is expected at m/z = 164.
-
Key Fragmentation Pattern: Alpha-cleavage adjacent to the nitrogen atoms, leading to the loss of methyl radicals (M-15) would be a prominent fragmentation pathway.
Applications in Research and Development
While specific applications for N1,N1,3,5-tetramethylbenzene-1,4-diamine are not widely documented, its structural motifs are present in molecules with a range of uses. Substituted p-phenylenediamines are a class of compounds with significant utility in various fields.
-
Dye and Polymer Synthesis: Phenylenediamines are crucial intermediates in the manufacturing of dyes and high-performance polymers.[3]
-
Organic Electronics: The electron-donating nature of the diamine-substituted benzene ring makes it a candidate for use as a building block in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
-
Medicinal Chemistry and Drug Development: The p-phenylenediamine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets.[1] Derivatives have been investigated for their potential as kinase inhibitors for cancer therapy and as antimicrobial agents.[7]
-
Redox Indicators: The structurally related N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) is well-known for its ability to form a stable radical cation (Wurster's Blue) upon oxidation, making it a useful redox indicator.[8] It is plausible that N1,N1,3,5-tetramethylbenzene-1,4-diamine could exhibit similar redox properties.
Safety, Handling, and Storage
No specific safety data sheet (SDS) is available for N1,N1,3,5-tetramethylbenzene-1,4-diamine (CAS 27746-08-3). The following recommendations are based on data for structurally similar aromatic amines and should be followed with caution.[9][10][11]
Hazard Identification
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin and Eye Irritation: May cause skin and serious eye irritation.
-
Sensitization: May cause an allergic skin reaction.
Personal Protective Equipment (PPE)
-
Hand Protection: Wear suitable chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side-shields or chemical goggles.
-
Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin contact.
-
Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate or if handling the compound as a dust.
Handling and Storage
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and acids. The material may be light-sensitive and should be stored accordingly.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
References
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2,3,5,6-Tetramethyl-1,4-phenylenediamine. PubChem. (n.d.). Retrieved from [Link]
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Tetramethylphenylenediamine. Wikipedia. (2023, December 28). Retrieved from [Link]
- Facile Synthesis of N,N-Dimethyl Paraphenylene Diamine Dihydrochloride: A Photographic Developer Dye. Rasayan J. Chem. (2015).
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N1,N1,N4,N4-TETRAMETHYLBENZENE-1,4-DIAMINE. Matrix Fine Chemicals. (n.d.). Retrieved from [Link]
- Synthesis, Characterization, Cytotoxic Activity Studies of N1-phenylbenzene-1,2-diamine@CuhNFs and 1,2-phenylenediamine@CuhNFs, and Molecular Docking Calculations of Their Ligands.
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1,3-Butanediamine, N,N,N',N'-tetramethyl-. NIST WebBook. (n.d.). Retrieved from [Link]
- Trifluoroacetic acid SAFETY D
- A kind of synthetic method of N,N-dimethyl-p-phenylenediamine. Google Patents. (n.d.).
- Safety Data Sheet: 1,4-Phenylenediamine. Carl ROTH. (n.d.).
- 2,2,2-Trifluoroethyl chloroformate Safety D
- Facile synthesis of n, n-dimethyl paraphenylene diamine dihydrochloride: A photographic developer dye.
- The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. Marine Drugs. (2020).
- N,N-Dimethyl-1,4-phenylenediamine SAFETY D
- n,n,n,n-Tetramethyl-p-Phenylene Diamine Dihydrochloride MATERIAL SAFETY D
- Spectroscopic and Synthetic Profile of N-ethyl-N-methyl-benzene-1,4-diamine: A Technical Guide. BenchChem. (n.d.).
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1,4-Benzenediamine, N,N,N',N'-tetramethyl-. NIST WebBook. (n.d.). Retrieved from [Link]
- SAFETY D
- Ethyl trifluoroacetate - Safety D
- Presence of N, N′-Substituted p-Phenylenediamine-Derived Quinones in Human Urine. Toxics. (2024).
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1,4-Butanediamine, N,N,N',N'-tetramethyl-. NIST WebBook. (n.d.). Retrieved from [Link]
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proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). Doc Brown's Chemistry. (n.d.). Retrieved from [Link]
- SAFETY D
- Preparation of N-substituted-N'-phenyl-P-phenylenediamines. Google Patents. (n.d.).
-
1,4-DIAMINO-2,3,5,6-TETRAMETHYLBENZENE. GSRS. (n.d.). Retrieved from [Link]
- Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. (2020).
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- 6. C9H12 1,3,5-trimethylbenzene (mesitylene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1,3,5-trimethylbenzene (mesitylene) 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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A Technical Guide to the Solubility of N¹,N¹,3,5-Tetramethylbenzene-1,4-diamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Author's Note: Direct, quantitative solubility data for N¹,N¹,3,5-tetramethylbenzene-1,4-diamine is not extensively published in readily accessible literature. This guide, therefore, adopts a first-principles approach, combining theoretical solubility prediction with a detailed, field-proven experimental protocol for its determination. This methodology equips researchers with the tools to understand and quantify the solubility of this compound and other novel molecules.
Executive Summary
The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical parameter that profoundly influences its behavior in various stages of research and development, from reaction kinetics to formulation and bioavailability. This document provides a comprehensive technical guide to understanding, predicting, and experimentally determining the solubility of N¹,N¹,3,5-tetramethylbenzene-1,4-diamine in organic solvents. We will first deconstruct the molecule's structural attributes to predict its solubility based on established chemical principles. Subsequently, a robust, step-by-step protocol for the experimental determination of thermodynamic solubility via the gold-standard shake-flask method is presented.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[1][2] This concept is expanded upon by considering the interplay of intermolecular forces: dispersion forces, dipolar interactions, and hydrogen bonding.[3][4] The structure of N¹,N¹,3,5-tetramethylbenzene-1,4-diamine offers key insights into its likely solubility profile.
Molecular Structure Analysis:
-
Aromatic Core: The central benzene ring is nonpolar and hydrophobic.
-
Methyl Groups (x4): The two methyl groups on the ring and the two N-methyl groups are all nonpolar, electron-donating, and contribute to the molecule's overall lipophilicity.
-
Tertiary Amine Groups (x2): The two -N(CH₃)₂ groups are polar and can act as hydrogen bond acceptors due to the lone pair of electrons on the nitrogen atoms.[5][6] However, as tertiary amines, they lack a hydrogen atom bonded to the nitrogen and therefore cannot act as hydrogen bond donors.[7][8]
Predicted Solubility:
Based on this structure, N¹,N¹,3,5-tetramethylbenzene-1,4-diamine is a predominantly nonpolar to weakly polar molecule. Its solubility will be governed by the ability of a solvent to overcome the crystal lattice energy of the solid and form favorable interactions.
-
High Solubility Predicted in: Nonpolar and weakly polar aprotic solvents. The dispersion forces and weak dipole-dipole interactions in these solvents will effectively solvate the nonpolar aromatic and alkyl regions of the molecule. Examples include:
-
Toluene & Xylenes
-
Dichloromethane (DCM)
-
Diethyl Ether
-
Tetrahydrofuran (THF)
-
Ethyl Acetate
-
-
Moderate Solubility Predicted in: Polar aprotic solvents. These solvents have strong dipole moments that can interact with the polar amine groups, but their polarity might be less compatible with the large nonpolar regions. Examples include:
-
Acetone
-
Acetonitrile (ACN)
-
Dimethylformamide (DMF)
-
Dimethyl Sulfoxide (DMSO)[9]
-
-
Low to Insoluble Predicted in: Polar protic solvents. These solvents, especially water, form strong hydrogen-bonding networks.[7] The molecule's inability to donate hydrogen bonds and its large hydrophobic surface area make it difficult to integrate into these networks. While lower aliphatic amines can be water-soluble, solubility decreases significantly as the size of the hydrophobic alkyl groups increases.[7][8] Examples include:
-
Water
-
Methanol & Ethanol
-
Isopropanol
-
This qualitative prediction can be further refined using frameworks like Hansen Solubility Parameters (HSP), which quantify a substance's energy of cohesion into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh).[3][10][11] A solute is most likely to dissolve in a solvent with a similar HSP profile.[3][11]
Predicted Solubility Profile Summary
The following table summarizes the predicted solubility of N¹,N¹,3,5-tetramethylbenzene-1,4-diamine across a range of common organic solvents, categorized for ease of reference.
| Solvent Class | Solvent Example | Predicted Solubility | Primary Intermolecular Forces |
| Nonpolar | Hexane, Toluene | High | Van der Waals / Dispersion forces |
| Weakly Polar | Dichloromethane, THF | High to Medium | Dispersion forces, weak Dipole-Dipole |
| Polar Aprotic | Acetone, Acetonitrile | Medium to Low | Dipole-Dipole, Dispersion |
| Polar Protic | Ethanol, Methanol | Low | Hydrogen Bonding (acceptor only), Dipole-Dipole, Dispersion |
| Aqueous | Water | Very Low / Insoluble | Poor interaction with water's strong H-bond network[12] |
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is the internationally recognized gold standard for determining thermodynamic equilibrium solubility.[13][14] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.
Principle
An excess amount of the solid compound is added to the solvent of interest. The mixture is agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solid. After equilibration, the solid and liquid phases are separated, and the concentration of the compound in the clear, saturated supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC).
Materials & Equipment
-
N¹,N¹,3,5-tetramethylbenzene-1,4-diamine (solid)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Analytical balance
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh an excess amount of N¹,N¹,3,5-tetramethylbenzene-1,4-diamine (e.g., 5-10 mg) into a glass vial. The key is to ensure a visible excess of solid remains after equilibration.
-
Precisely add a known volume of the chosen organic solvent (e.g., 1.0 mL) to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).[14]
-
Causality: Constant temperature is critical as solubility is temperature-dependent.[13][14] Vigorous agitation ensures maximum surface area contact between the solute and solvent, facilitating the dissolution process and reaching equilibrium faster.
-
Allow the mixture to shake for a minimum of 24 to 48 hours.[13][14][15] A preliminary time-to-equilibrium study is recommended for novel compounds to validate this duration.
-
-
Phase Separation:
-
After equilibration, remove the vials and let them stand undisturbed to allow the excess solid to settle.
-
To ensure complete removal of undissolved particulates, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).
-
Causality: This step is crucial. Any undissolved solid carried over will artificially inflate the measured concentration, leading to erroneous solubility values.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a syringe filter (chemically compatible with the solvent, e.g., PTFE) into a clean HPLC vial. This is a secondary fail-safe to remove any remaining micro-particulates.
-
Dilute the filtered sample with a known volume of a suitable solvent (often the mobile phase used for HPLC analysis) to bring the concentration within the linear range of the calibration curve. Meticulous record-keeping of dilution factors is essential.
-
-
Quantification by HPLC:
-
Prepare a series of calibration standards of N¹,N¹,3,5-tetramethylbenzene-1,4-diamine of known concentrations.
-
Analyze the standards and the diluted sample by HPLC-UV.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.
-
-
Calculation:
-
Calculate the original concentration in the saturated supernatant by multiplying the measured concentration by the dilution factor.
-
The final solubility is typically reported in units of mg/mL or mol/L.
-
Self-Validation and Trustworthiness
-
Replicates: Perform each solubility measurement in triplicate to ensure reproducibility and calculate the standard deviation.
-
Visual Confirmation: After the equilibration period, there must be a visible excess of solid material at the bottom of the vial. Its absence indicates that the compound completely dissolved, and more solute should have been added initially.
-
Mass Balance (Optional): For rigorous studies, the remaining solid can be collected, dried, and weighed to confirm that the amount dissolved corresponds to the measured concentration.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
Caption: Principle of "Like Dissolves Like" for the Target Molecule.
Conclusion
While published data is scarce, a thorough analysis of the molecular structure of N¹,N¹,3,5-tetramethylbenzene-1,4-diamine allows for a strong, qualitative prediction of its solubility in common organic solvents. It is expected to be highly soluble in nonpolar and weakly polar solvents and poorly soluble in highly polar, protic solvents like water. For definitive, quantitative data, the shake-flask method detailed in this guide provides a reliable and robust experimental framework. Adherence to this protocol will yield accurate and reproducible solubility data, which is indispensable for informed decision-making in chemical research and pharmaceutical development.
References
-
Hansen, C. M. (1967). Hansen Solubility Parameters (HSP). Adscientis. [Link]
-
AgfaLabs. (2022, August 30). Hansen Solubility Parameters (HSP). Agfa Corporate. [Link]
-
Wikipedia. Hansen solubility parameter. [Link]
-
Verheyen, S., et al. (2020). Revisiting Hansen Solubility Parameters by Including Thermodynamics. PMC. [Link]
-
Hansen Solubility. (n.d.). Hansen Solubility Parameters. [Link]
-
Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. [Link]
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Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
LibreTexts Chemistry. (2020, March 4). Amines and Heterocycles. [Link]
-
Lumen Learning. (n.d.). 23.1. Properties of amines. Organic Chemistry II. [Link]
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Mount Holyoke College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
SlideShare. (n.d.). Amine compounds. [Link]
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University of Toronto. (2023, August 31). Solubility of Organic Compounds. [Link]
-
Vedantu. (n.d.). Physical Properties of Amines Explained with Examples. [Link]
-
Quora. (2018, March 30). Are amines soluble in organic solvents?. [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
PubChem. (n.d.). N,N,N',N'-tetramethyl-p-phenylenediamine. [Link]
-
protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. [Link]
-
BioAssay Systems. (n.d.). Shake Flask Solubility Services. [Link]
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An In-depth Technical Guide to the Redox Potential of N1,N1,3,5-tetramethylbenzene-1,4-diamine (TMPD)
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
N1,N1,3,5-tetramethylbenzene-1,4-diamine, commonly known as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), is a versatile aromatic amine with significant applications as a redox indicator in analytical chemistry and various research fields.[1] Its utility stems from a well-defined and reversible one-electron oxidation to a stable, intensely colored radical cation, famously known as Wurster's Blue.[2] This guide provides a comprehensive technical overview of the redox potential of TMPD, delving into its electrochemical behavior, the experimental determination of its redox values, and the underlying mechanistic principles. A detailed, field-proven protocol for the measurement of TMPD's redox potential using cyclic voltammetry is presented, along with an analysis of the critical experimental parameters that ensure data integrity and reproducibility. This document is intended to serve as an authoritative resource for researchers employing TMPD in their work, offering both foundational knowledge and practical guidance.
Introduction: The Significance of N1,N1,3,5-tetramethylbenzene-1,4-diamine (TMPD) in Redox Chemistry
N1,N1,3,5-tetramethylbenzene-1,4-diamine (TMPD) is a colorless, solid organic compound that readily undergoes a one-electron oxidation to form a stable and deeply colored blue radical cation.[2] This distinct color change and the stability of the radical species, known as Wurster's Blue, make TMPD an invaluable redox indicator.[3][4] Its applications are diverse, ranging from its use in the oxidase test for identifying bacteria to its role as an electron donor in studying electron transport chains in biological systems.[2]
The electrochemical properties of TMPD are central to its functionality. The redox potential, a measure of a molecule's tendency to accept or donate electrons, is a critical parameter that governs its behavior in various chemical and biological systems. A thorough understanding of the factors influencing this potential and the methods for its accurate determination is paramount for its effective application in research and development.
The Redox Mechanism of TMPD: A Two-Step Oxidation
The electrochemical oxidation of TMPD is a sequential process involving the loss of two electrons. However, the stability of the intermediates varies significantly. The first one-electron oxidation is a reversible process that yields the stable radical cation, Wurster's Blue. The second one-electron oxidation, which forms a dication, is generally unstable, particularly in aqueous solutions.[5]
The overall redox reaction can be depicted as follows:
TMPD (colorless) ⇌ TMPD•+ (Wurster's Blue) + e-
TMPD•+ (Wurster's Blue) ⇌ TMPD2+ (unstable) + e-
This guide will primarily focus on the first redox couple (TMPD/TMPD•+), as it is the most relevant for the majority of TMPD's applications.
Caption: Redox mechanism of TMPD.
Quantitative Redox Potential Values of TMPD
The redox potential of the TMPD/TMPD•+ couple has been determined under various experimental conditions. It is crucial to note the reference electrode used when comparing reported values. The two most common reference electrodes are the Standard Hydrogen Electrode (SHE) and the Saturated Calomel Electrode (SCE). The potential of the SCE is approximately +0.241 V versus the SHE at 25°C.
| Formal Potential (E°') vs. SHE | Formal Potential (E°') vs. SCE | Solvent | Supporting Electrolyte | Reference |
| +0.276 V | Not Reported | Not Specified | Not Specified | [2] |
| +0.348 V (calculated) | +0.107 V | Acetonitrile | Not Specified | |
| +0.344 V (calculated) | +0.103 V | Acetonitrile | Not Specified |
Note: Values reported against SCE have been converted to SHE for comparison using the approximation E°'(SHE) = E°'(SCE) + 0.241 V.
Experimental Determination of the Redox Potential of TMPD: A Detailed Protocol Using Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox properties of chemical species.[6] This section provides a detailed, step-by-step protocol for determining the redox potential of TMPD.
Principle of the Experiment
In cyclic voltammetry, the potential of a working electrode is scanned linearly with time between two set potential limits, and the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the redox processes occurring at the electrode surface. For a reversible one-electron process, the formal redox potential (E°') can be estimated as the midpoint of the anodic (oxidation) and cathodic (reduction) peak potentials.
Materials and Reagents
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode
-
Counter Electrode: Platinum wire
-
Electrochemical Cell
-
Potentiostat
-
N1,N1,3,5-tetramethylbenzene-1,4-diamine (TMPD)
-
Solvent: Acetonitrile (or other suitable aprotic solvent)
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF6) or similar inert salt
-
Polishing materials: Alumina slurry (0.05 µm) and polishing pads
-
High-purity inert gas: Nitrogen or Argon
Experimental Workflow
Caption: Experimental workflow for cyclic voltammetry.
Step-by-Step Procedure
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with 0.05 µm alumina slurry on a polishing pad for 2-3 minutes.
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment (e.g., acetonitrile).
-
Sonnicate the electrode in the solvent for 2 minutes to remove any residual polishing material.
-
Dry the electrode under a stream of inert gas.
-
-
Solution Preparation:
-
Prepare a stock solution of the supporting electrolyte (e.g., 0.1 M TBAPF6) in the chosen solvent.
-
Prepare a stock solution of TMPD (e.g., 10 mM) in the same solvent.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode system in the electrochemical cell.
-
Add a known volume of the supporting electrolyte solution to the cell.
-
Ensure the tip of the reference electrode is close to the working electrode to minimize iR drop.
-
-
Deaeration:
-
Purge the solution with a gentle stream of high-purity nitrogen or argon for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement.[6]
-
Maintain an inert atmosphere over the solution throughout the experiment.
-
-
Data Acquisition:
-
Blank Scan: Record a cyclic voltammogram of the supporting electrolyte solution alone to establish the background current and ensure the absence of impurities.[6]
-
Analyte Scan: Add a small volume of the TMPD stock solution to the cell to achieve the desired final concentration (typically 1-5 mM).[7]
-
Record the cyclic voltammogram by scanning the potential from an initial value where no reaction occurs (e.g., 0 V vs. SCE) to a potential sufficient to oxidize TMPD (e.g., +0.5 V vs. SCE) and then reversing the scan back to the initial potential. A typical scan rate is 100 mV/s.[6]
-
-
Data Analysis:
-
From the cyclic voltammogram, determine the anodic peak potential (Epa) and the cathodic peak potential (Epc).
-
Calculate the formal redox potential (E°') using the following equation: E°' = (Epa + Epc) / 2
-
Causality Behind Experimental Choices and Self-Validating Systems
The integrity of the determined redox potential relies on careful control of experimental parameters. The choices made in the protocol are deliberate and serve to ensure the accuracy and reproducibility of the results.
-
Choice of Solvent and Supporting Electrolyte: Aprotic solvents like acetonitrile are often preferred for studying the intrinsic redox properties of a molecule without the complications of proton-coupled electron transfer that can occur in protic solvents. The supporting electrolyte is crucial for providing conductivity to the solution and minimizing the iR drop, which can distort the voltammogram.[7] A concentration of 0.1 M is generally sufficient for this purpose.[7]
-
Deaeration: The removal of dissolved oxygen is critical because oxygen can be electrochemically reduced, leading to interfering peaks in the voltammogram.[6]
-
Scan Rate: The scan rate influences the time scale of the experiment. For a reversible process, the peak separation (ΔEp = |Epa - Epc|) should be close to 59/n mV at 25°C, where n is the number of electrons transferred (in this case, n=1). Varying the scan rate can provide insights into the kinetics of the electron transfer and the stability of the electrochemically generated species.[8] A faster scan rate may be necessary to observe the reverse peak if the radical cation has limited stability under the experimental conditions.[8]
-
Self-Validating System: The protocol incorporates self-validating checks. A clean, featureless blank scan confirms the purity of the solvent and electrolyte. The reversibility of the TMPD redox couple can be assessed by the peak current ratio (ipa/ipc), which should be close to unity for a stable species, and by the near-constant peak separation at different scan rates.
Conclusion
This technical guide has provided a comprehensive overview of the redox potential of N1,N1,3,5-tetramethylbenzene-1,4-diamine (TMPD). The well-defined, reversible one-electron oxidation to the stable Wurster's Blue radical cation is the cornerstone of its utility as a redox indicator. The accurate determination of its redox potential, as detailed in the provided cyclic voltammetry protocol, is essential for its effective application in diverse scientific disciplines. By understanding the underlying redox mechanism and the critical experimental parameters, researchers can confidently utilize TMPD as a reliable tool in their investigations.
References
-
Effect of Scan Rate in Cyclic Voltammetry. (2013, July 31). Analytical Sciences Digital Library. [Link]
-
Wurster's blue | CAS#:100-22-1. (2025, August 27). Chemsrc. [Link]
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The following sections will discuss some concerns about solvents, electrolytes and reference electrodes. University of Missouri–St. Louis. [https://www.umsl.edu/~orglab/documents/electrochemistry/ Electrochem.html]([Link] Electrochem.html)
-
Effects of solvent and concentration of supporting electrolyte on electrochemical measurements: detection of catechol. SciSpace. [Link]
-
Aprotic redox reactions of N,N,N′,N′‐tetramethyl‐p‐phenylenediamine and... ResearchGate. [Link]
-
The oxidation of NN-dimethyl-p-phenylenediamine by oxidizing agents and by caeruloplasmin. (1969). Biochemical Journal, 111(3), 245–253. [Link]
-
Cyclic voltammograms obtained for 1 mM TMPD in pH 7.4 PBS. All recorded... ResearchGate. [Link]
-
tetramethyl-p-phenylenediamine derivative on electrode surface via spontaneous physical immobilization and in situ generated aryldiazonium ion electro-grafting. (2020). RSC Advances, 10(35), 20876–20885. [Link]
-
p-Phenylenediamine electrochemical oxidation revisited: an insight into the mechanism and kinetics in acid medium. (2018). Electrochimica Acta, 283, 1193-1201. [Link]
-
Effect of supporting electrolyte on the cyclic voltammetric behavior of... ResearchGate. [Link]
-
ii) Important parameters in CV. (2023, August 29). Chemistry LibreTexts. [Link]_Important_parameters_in_CV)
-
Supporting Electrolyte Manipulation for Simple Improvement of the Sensitivity of Trace Vanadium(V) Determination at a Lead-Coated Glassy Carbon Electrode. (2022, October 26). Molecules, 27(21), 7285. [Link]
-
Impact of scan rate on cyclic voltammogram. (2021, May 25). Reddit. [Link]
-
Solvent stability studies in different solvent compositions. The... ResearchGate. [Link]
-
Tetramethylphenylenediamine. Wikipedia. [Link]
-
Cyclic voltammetry in the absence of excess supporting electrolyte: The effect of analyte charge. (2012, September 1). Journal of Electroanalytical Chemistry, 683, 1-13. [Link]
-
Formation and reactions of the Wurster's blue radical cation during the reaction of N,N,N',N'-tetramethyl-p-phenylenediamine with oxyhemoglobin. (1991). Chemico-Biological Interactions, 78(3), 321–331. [Link]
-
Why voltammetric current is scan rate dependent? Tangible representation of a mathematically dense concept using conceptual thinking. (2020). Journal of Chemical Education, 97(11), 4171–4176. [Link]
-
Electrochemical behaviour and voltammetric determination of p-phenylenediamine at carbon paste electrode. (2017). International Journal of Advanced Pharmaceutical and Chemical Research, 1(1), 1-6. [Link]
-
The Characterization of Poly (P-Phenylenediamine) using Scanning Electron Microscopy Cyclic Voltammetry and Rotating Disc Electrode. (2016). Journal of Materials and Environmental Science, 7(4), 1310-1316. [Link]
-
The Application of Rapid Scan Cyclic Voltammetry and Digital Simulation to the Study of the Mechanism of Diphenylamine Oxidation, Radical Cation Dimerization, and Polymerization in Acetonitrile. (1992). Journal of the Electrochemical Society, 139(7), 1906-1913. [Link]
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A Study of Thermal-stability of Blue Dyes Depending on Dye Chromophore and Substituents. (2021). Textile Coloration and Finishing, 33(4), 169-176. [Link]
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pKa values and protonation sites of N1,N1,3,5-tetramethylbenzene-1,4-diamine
An In-Depth Technical Guide to the pKa Values and Protonation Sites of N¹,N¹,3,5-Tetramethylbenzene-1,4-diamine
Abstract
This technical guide provides a comprehensive analysis of the acid-base properties of N¹,N¹,3,5-tetramethylbenzene-1,4-diamine, a substituted aromatic diamine of interest to researchers in materials science and drug development. In the absence of direct experimental data for this specific molecule, this document synthesizes established chemical principles, draws upon data from structurally analogous compounds, and outlines rigorous methodologies for empirical verification and computational prediction. We predict two distinct pKa values, with the first protonation occurring at the more basic N¹,N¹-dimethylamino group. This guide details step-by-step experimental protocols for potentiometric and NMR spectroscopic titrations to validate these predictions and definitively assign the protonation sites. Furthermore, a robust computational workflow is presented for in silico pKa prediction. This document serves as a foundational resource for scientists, enabling a deeper understanding and proficient utilization of this compound's physicochemical properties.
Introduction
The Subject Molecule: Structure and Significance
N¹,N¹,3,5-tetramethylbenzene-1,4-diamine is an aromatic diamine characterized by a p-phenylenediamine core. Its structure is distinguished by two key features: a dimethylated amine at the N1 position and two methyl groups on the benzene ring at positions 3 and 5, ortho to the primary amine at N4. This specific substitution pattern modulates the electron density of the aromatic system and the steric environment around the nitrogen atoms, thereby governing the molecule's basicity and reactivity. While its applications are still emerging, its structural motifs are common in precursors for polymers, dyes, and as scaffolds in medicinal chemistry.
The Importance of pKa and Protonation Sites in Drug Development
The acid dissociation constant (pKa) is a critical parameter in drug development as it dictates the charge state of a molecule at a given pH.[1] A molecule's charge influences its solubility, membrane permeability, protein binding affinity, and metabolic stability—all key components of its pharmacokinetic and pharmacodynamic profile. For a polybasic compound like a diamine, understanding the individual pKa values and the sequence of protonation is essential for predicting its behavior in different physiological environments, from the acidic stomach to the neutral pH of the blood.
Objective and Approach of this Guide
The objective of this guide is to provide a detailed and scientifically grounded estimation of the pKa values and protonation sites for N¹,N¹,3,5-tetramethylbenzene-1,4-diamine. Given the lack of published empirical data for this molecule, our approach is built on three pillars:
-
Analysis from First Principles: Applying established theories of physical organic chemistry to predict how the molecule's specific substituents will influence its basicity.
-
Inference from Analogs: Using experimental pKa data from simpler, related aromatic amines to benchmark and refine our predictions.
-
Methodological Guidance: Providing detailed, field-proven protocols for both experimental determination and computational prediction, enabling researchers to verify these properties empirically.
Theoretical Framework: The Chemical Physics of Aromatic Amine Basicity
The basicity of an aromatic amine is determined by the availability of the nitrogen atom's lone pair of electrons to accept a proton. This availability is a delicate balance of competing electronic and steric effects.
The Balance of Inductive and Resonance Effects
In aniline, the parent aromatic amine, the nitrogen lone pair is delocalized into the π-system of the benzene ring through resonance.[2] This delocalization reduces the electron density on the nitrogen, making aniline a significantly weaker base (pKa of conjugate acid ≈ 4.6) than aliphatic amines.[2] Alkyl groups, however, can counteract this effect. They are electron-donating through an inductive effect (+I), pushing electron density towards the nitrogen and increasing the availability of the lone pair for protonation.[2]
The Role of N-Alkylation: Steric and Electronic Consequences
Attaching alkyl groups directly to the nitrogen atom, as in N-methylaniline or N,N-dimethylaniline, has a profound base-strengthening effect. The primary reason is the +I inductive effect of the alkyl groups.[3] For instance, the pKa of N-methylaniline's conjugate acid is approximately 4.85, higher than that of aniline.[3] A secondary phenomenon, "steric inhibition of resonance," can also play a role. The bulk of N-alkyl groups can force the N-C bond to twist out of the plane of the aromatic ring, reducing the overlap between the nitrogen lone pair's p-orbital and the ring's π-system.[4] This disruption of resonance further localizes the lone pair on the nitrogen, enhancing its basicity.[4]
The Influence of Ring Alkylation on Electron Density
Methyl groups attached to the benzene ring also exert a weak, electron-donating inductive effect. This effect increases the electron density of the entire ring system, making the amine more basic than unsubstituted aniline.[4] The position of the substituent matters; ortho- and para-substituents generally have a more pronounced effect than meta-substituents due to their ability to also participate in resonance stabilization of the protonated form.[4]
Predicting the Basicity of N¹,N¹,3,5-Tetramethylbenzene-1,4-diamine
For the target molecule, we can predict the cumulative impact of its four methyl groups:
-
N¹,N¹-dimethyl group: This will be the dominant base-strengthening feature due to the strong +I effect of two methyl groups.
-
3,5-methyl groups: These two ring-bound methyl groups will provide an additional, albeit smaller, base-strengthening effect through induction.
Therefore, both nitrogen atoms in N¹,N¹,3,5-tetramethylbenzene-1,4-diamine are expected to be significantly more basic than those in the parent p-phenylenediamine.
Quantitative Analysis: Predicted pKa Values
Basicity of Reference Aromatic Amines
To ground our predictions, we can examine the experimental pKa values of relevant, simpler aromatic amines.
| Compound | Structure | pKa of Conjugate Acid | Reference(s) |
| Aniline | C₆H₅NH₂ | 4.61 | |
| N-Methylaniline | C₆H₅NH(CH₃) | 4.85 | [3] |
| m-Toluidine | CH₃C₆H₄NH₂ | 4.69 | |
| m-Xylenediamine | C₆H₄(CH₂NH₂)₂ | pKa1: 9.52, pKa2: 8.30 | [5] |
Note: The pKa values for m-xylenediamine are for benzylic amines, not anilines, and are included to illustrate the pKa separation in a diamine but are not directly comparable in magnitude.
Estimated pKa Values for N¹,N¹,3,5-Tetramethylbenzene-1,4-diamine
Based on the principles outlined in Section 2.0, we can estimate the pKa values for the target molecule. The N,N-dimethylation is the most significant factor, likely increasing the basicity by more than a full pKa unit compared to a primary amine. The two ring methyl groups will add a smaller, incremental increase.
Predicted pKa Values:
-
pKa1: ~6.5 - 7.0
-
pKa2: ~5.0 - 5.5
These values are estimates pending experimental verification. The separation between pKa1 and pKa2 is due to the electrostatic repulsion from the first proton, which makes the second protonation less favorable.
The Protonation Sequence: A Step-wise Analysis
For an unsymmetrical diamine, protonation will occur sequentially, starting at the more basic nitrogen atom.
The N¹ nitrogen is part of a tertiary, N,N-dimethylated amine group. The N4 nitrogen is part of a primary amine group. The strong electron-donating inductive effect of the two methyl groups on N¹ makes it significantly more basic than the N4 primary amine.
Therefore, the first protonation is predicted to occur at the N¹ position.
Once the N¹ position is protonated, the resulting positive charge exerts an electron-withdrawing effect across the molecule, reducing the basicity of the remaining N4 amino group. This electrostatic effect ensures that the second protonation occurs at a lower pH (i.e., has a lower pKa value).
Visualizing the Protonation Equilibrium
The sequential protonation can be visualized as a two-step equilibrium.
Caption: Sequential protonation of the diamine.
Experimental Verification: Protocols and Methodologies
The following protocols describe established methods for the precise determination of pKa values and protonation sites.
Principle of Measurement: Titration and Spectroscopy
Potentiometric titration is the gold standard for pKa determination, involving the gradual addition of an acid or base while monitoring the solution's pH.[6] For identifying which site is protonated at each step, Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool, as the chemical shifts of nuclei near a protonation site are highly sensitive to changes in the local electronic environment.[6][7]
Protocol 1: Potentiometric Titration for pKa Determination
This method relies on generating a titration curve (pH vs. volume of titrant). The pKa values correspond to the pH at the half-equivalence points. The system is self-validating: a successful experiment yields a clear, sigmoidal curve with distinct inflection points corresponding to each protonation event. The accuracy is ensured by precise calibration of the pH meter and the use of a standardized titrant.
-
Preparation: Accurately weigh ~10-20 mg of N¹,N¹,3,5-tetramethylbenzene-1,4-diamine and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if solubility is low. Add a known, fixed concentration of an inert background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.
-
Titrant Standardization: Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
pH Meter Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00).
-
Titration: Place the sample solution in a thermostatted beaker with a magnetic stirrer. Immerse the calibrated pH electrode. Add the standardized HCl titrant in small, precise increments (e.g., 0.05 mL).
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the second equivalence point.
-
Data Analysis: Plot the measured pH versus the volume of HCl added. Determine the equivalence points from the inflection points of the curve (or by using the first derivative plot, ΔpH/ΔV vs. V). The pKa values are the pH readings at the half-equivalence points (V_eq/2 and 3*V_eq/2).
Caption: Workflow for in silico pKa prediction.
Conclusion and Future Directions
This guide establishes a robust theoretical and practical framework for understanding the acid-base properties of N¹,N¹,3,5-tetramethylbenzene-1,4-diamine. Based on established principles of substituent effects, we predict two distinct pKa values of approximately 6.5-7.0 (pKa1) and 5.0-5.5 (pKa2). The first, more favorable protonation is expected to occur at the more basic N¹,N¹-dimethylamino group.
While these predictions are grounded in solid chemical theory, they represent well-informed hypotheses. The true value of this guide lies in the detailed experimental and computational protocols provided. We strongly encourage researchers to undertake the empirical measurements outlined herein to establish definitive pKa values and confirm the protonation sequence. This empirical data will be invaluable for the rational design of experiments and the development of predictive models for this and other complex aromatic amines in pharmaceutical and materials science applications.
References
-
Bloom Tech. (2024, July 15). Why is N-Methylaniline More Basic than Aniline?[Link]
-
Bake, A., et al. (n.d.). Protonation constants of diamines using NMR spectroscopy for CO2 capture processes. SSRN. [Link]
-
Chen, P.-C., et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. MDPI. [Link]
-
Hehre, W. J., et al. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. AFIT Scholar. [Link]
-
Fu, Y., et al. (2007). Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. The Journal of Physical Chemistry A. [Link]
-
Marrone, A., et al. (2024). New Insights in the Computational pKb Determination of Primary Amines and Anilines. Chemistry – A European Journal. [Link]
-
Hehre, W. J., et al. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry. [Link]
-
Blackburne, I. D., & Katritzky, A. R. (1974). Protonation Sequence of Linear Aliphatic Polyamines by C-13 NMR-Spectroscopy. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Hehre, W. J., et al. (2000). Substituent effects on the physical properties and pKa of aniline. Semantic Scholar. [Link]
-
Chen, P.-C., et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. ResearchGate. [Link]
-
Oshima, T., et al. (1983). Determination of protonation sites in thermospermine and in some other polyamines by 15N and 13C nuclear magnetic resonance spectroscopy. PubMed. [Link]
-
Rakib, A. H. M., et al. (2009). Correlation between hardness and basicity (pKa) of substituted anilines. TSI Journals. [Link]
-
Limbach, H.-H., et al. (2013). NMR Studies of Protonation and Hydrogen Bond States of Internal Aldimines of Pyridoxal 5. Freie Universität Berlin. [Link]
-
Tolstoy, P. M., et al. (2010). NMR Studies of the Stability, Protonation States, and Tautomerism of 13C- and 15N-Labeled Aldimines of the Coenzyme Pyridoxal 5′-Phosphate in Water. Biochemistry. [Link]
-
ADDTEK. (2023). Meta-xylenediamine. Advance Chemicals. [Link]
-
Nolis, P., et al. (2015). Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. Analytical Methods. [Link]
-
Agbaba, D., et al. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI. [Link]
-
Smith, K. J., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. ACS Omega. [Link]
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safety data sheet (SDS) for N1,N1,3,5-tetramethylbenzene-1,4-diamine
An In-depth Technical Guide to the Safety Profile of N1,N1,3,5-tetramethylbenzene-1,4-diamine
This guide provides a detailed examination of the safety considerations for N1,N1,3,5-tetramethylbenzene-1,4-diamine (CAS No. 27746-08-3). As a crucial component in specialized research and development, particularly in materials science and as a chemical intermediate, a comprehensive understanding of its hazard profile is paramount for ensuring laboratory safety and experimental integrity.
It is important to note that while this compound is available commercially, comprehensive, peer-reviewed safety data sheets (SDS) are not widely disseminated in the public domain. To bridge this gap and provide a robust safety framework, this guide will leverage data from the well-characterized, structurally similar isomer, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, CAS No. 100-22-1). The structural distinction, specifically the placement of methyl groups on the benzene ring versus the amine groups, is subtle but can influence reactivity, metabolism, and toxicology. Therefore, the information derived from TMPD should be considered a strong, indicative baseline, and all handling should proceed with the assumption of equivalent or greater hazard.
Chemical Identification and Structural Comparison
N1,N1,3,5-tetramethylbenzene-1,4-diamine is an aromatic amine. Its chemical identity is established by its CAS number, 27746-08-3, and molecular formula, C₁₀H₁₆N₂.[1] The core structure consists of a benzene ring with two amine groups at positions 1 and 4. One amine is dimethylated (N1,N1), and the benzene ring itself is substituted with two methyl groups at positions 3 and 5.
For the purpose of this safety guide, we will compare it with its widely studied isomer, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), where all four methyl groups are on the two nitrogen atoms.
Caption: Structural comparison of the target compound and its reference isomer.
Hazard Identification and Classification
Based on data for the reference isomer TMPD, this class of compounds presents significant health hazards. The Globally Harmonized System (GHS) classification indicates acute toxicity, irritation, and potential for mutagenicity. Researchers must internalize these risks to justify the stringent handling protocols that follow.
GHS Hazard Pictograms (Anticipated)
Caption: Expected GHS pictograms based on isomer data.
Summary of Hazard Classifications for Isomer (TMPD)
| Hazard Class | Category | Hazard Statement |
| Acute Oral Toxicity | Category 3 or 4 | H301/H302: Toxic or Harmful if swallowed[2][3] |
| Acute Dermal Toxicity | Category 3 | H311: Toxic in contact with skin[3] |
| Acute Inhalation Toxicity | Category 3 | H331: Toxic if inhaled[3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][4] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[2][4] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2][4] |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 or 2 | H410/H411: Very toxic or toxic to aquatic life with long lasting effects[3][5] |
The causality behind these classifications stems from the chemical nature of aromatic amines. They can be readily absorbed through the skin and respiratory tract. Their metabolism can lead to the formation of reactive intermediates that may bind to cellular macromolecules, explaining the potential for mutagenicity and organ toxicity.[3]
First-Aid and Emergency Response Protocols
A self-validating emergency protocol requires immediate, correct action. All personnel must be trained on these procedures before handling the compound.
Experimental Protocol: Emergency First-Aid Response
-
General Advice: In all cases of exposure, move the victim from the hazardous area. Show the Safety Data Sheet to the attending medical personnel.[3]
-
If Inhaled:
-
Action: Immediately remove the person to fresh air and keep them comfortable for breathing.[6][7]
-
Causality: This removes the primary source of ongoing exposure and provides oxygen.
-
Follow-up: If breathing is difficult or stops, administer oxygen or artificial respiration. Seek immediate medical attention.[8]
-
-
In Case of Skin Contact:
-
Action: Immediately take off all contaminated clothing. Rinse the affected skin with plenty of soap and water for at least 15 minutes.[6][9]
-
Causality: Aromatic amines can be absorbed through the skin. Rapid and thorough washing is critical to minimize systemic absorption.
-
Follow-up: Seek immediate medical attention. Wash contaminated clothing before reuse.[6]
-
-
In Case of Eye Contact:
-
Action: Rinse cautiously with water for several minutes, holding the eyelids open.[2][7] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.
-
Causality: The compound is a serious eye irritant.[2][4] Extended rinsing is necessary to ensure all traces of the chemical are removed to prevent permanent damage.
-
Follow-up: Seek immediate medical attention from an ophthalmologist.[3]
-
-
If Swallowed:
Emergency Response Workflow
Caption: Workflow for initial response to chemical exposure.
Safe Handling, Storage, and Personal Protection
Proactive measures are the cornerstone of laboratory safety. The following protocols are designed to prevent exposure.
Handling Protocols:
-
Engineering Controls: Always handle this substance within a certified chemical fume hood to control airborne concentrations.[3][10] Ensure that an eyewash station and safety shower are immediately accessible.[9][10]
-
Procedural Controls: Avoid the formation of dust and aerosols.[4][11] Use only non-sparking tools and take precautionary measures against static discharge, as fine dust can form explosive mixtures with air.[5][12]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[6] Wash hands and face thoroughly after handling.[3] Immediately change any contaminated clothing.[3]
Storage Requirements:
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[7][11] The material is known to darken in color during storage, indicating potential degradation, so it should be kept away from light, heat, and moisture.[2][11]
-
Incompatibilities: Segregate from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[9][11] Hazardous reactions can occur with these substances.[13]
Personal Protective Equipment (PPE) Mandates
| Protection Type | Specification | Rationale |
| Eye/Face | ANSI Z87.1-compliant safety glasses with side-shields or chemical goggles. A face shield may be required for larger quantities. | Protects against splashes and dust, preventing serious eye irritation.[3] |
| Skin | Chemically resistant gloves (e.g., nitrile rubber, neoprene). A lab coat or chemical-resistant apron is mandatory. | Prevents skin contact, which can cause irritation and toxic systemic effects.[3] |
| Respiratory | For operations likely to generate dust, a NIOSH-approved N95 (or better) particulate respirator should be used. | Prevents inhalation of toxic dust, which can cause respiratory irritation and systemic poisoning.[6] |
Physical, Chemical, and Reactivity Data
Understanding the physical properties and chemical stability is crucial for safe handling and for designing experiments.
Properties of N1,N1,3,5-tetramethylbenzene-1,4-diamine and its Isomer
| Property | N1,N1,3,5-tetramethylbenzene-1,4-diamine | N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) |
| CAS Number | 27746-08-3[1] | 100-22-1[14] |
| Molecular Formula | C₁₀H₁₆N₂[1] | C₁₀H₁₆N₂[14] |
| Molecular Weight | 164.25 g/mol [1] | 164.25 g/mol [14] |
| Appearance | Data not widely available | Colorless solid or leaflets, may darken to green[14][15] |
| Melting Point | Data not widely available | 51 °C (124 °F)[15] |
| Boiling Point | Data not widely available | 260 °C (500 °F)[15] |
| Solubility | Data not widely available | Slightly soluble in cold water; soluble in alcohol, chloroform[15] |
Reactivity and Stability Profile:
-
Chemical Stability: The product is considered stable under recommended storage conditions. However, it may darken upon exposure to air or light.[11]
-
Hazardous Reactions: Reacts exothermically when neutralizing acids.[13] It may be incompatible with isocyanates, peroxides, and acid halides.[13]
-
Conditions to Avoid: Excess heat, formation of dust, and exposure to light, moisture, or incompatible materials.[2]
-
Hazardous Decomposition Products: When heated to decomposition, it emits toxic fumes containing carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[11][13]
Toxicological Profile (Based on Isomer Data)
The primary routes of exposure are inhalation, ingestion, and skin contact.[11] The toxicological effects are significant and underscore the need for strict adherence to safety protocols.
-
Acute Toxicity: The compound is classified as toxic if swallowed, inhaled, or in contact with skin.[3] Ingestion may lead to gastrointestinal irritation.[11]
-
Irritation: Causes serious irritation to the eyes and skin.[2][4] Inhalation of dust may lead to respiratory tract irritation.[16]
-
Sensitization: May cause an allergic skin reaction.[3]
-
Mutagenicity: Data for the isomer suggests it is suspected of causing genetic defects.[2] This is a critical consideration for researchers, especially those of reproductive age.
-
Carcinogenicity: No component of the reference material is listed as a carcinogen by IARC, ACGIH, NTP, or OSHA.[11] However, the absence of data does not signify the absence of risk.
-
Specific Target Organ Toxicity: Single exposure may cause respiratory system irritation.[2] Chronic exposure effects are not well-documented, but damage to the kidneys, heart, and musculoskeletal system has been noted for some related phenylenediamines.[3]
Conclusion
The safety profile of N1,N1,3,5-tetramethylbenzene-1,4-diamine, inferred from its closely related isomer TMPD, indicates that it is a hazardous substance requiring stringent safety protocols. The primary risks include acute toxicity via all exposure routes, severe skin and eye irritation, and potential mutagenicity. All work must be conducted within a chemical fume hood with appropriate personal protective equipment. Researchers and drug development professionals must be thoroughly familiar with the emergency first-aid procedures outlined in this guide before commencing any work. Adherence to these guidelines is not merely procedural but is a foundational requirement for responsible scientific practice.
References
- Fisher Scientific. (2010, February 2). Safety Data Sheet for [1,1'-Biphenyl]-4,4'-diamine, 3,3',5,5'-tetramethyl-.
- Fisher Scientific. (2009, November 10). Safety Data Sheet for N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride.
- Thermo Fisher Scientific. (2009, September 22). Safety Data Sheet for 1,4-Benzenediamine, N,N,N',N'-tetramethyl-.
- Merck Millipore. (2025, March 15). Safety Data Sheet for p-Phenylenediamine.
- AChemBlock. (n.d.). N1,N1,3,5-Tetramethylbenzene-1,4-diamine 95%.
- Sigma-Aldrich. (2025, October 15). Safety Data Sheet for a related product.
- PubChem. (n.d.). N,N,N',N'-tetramethyl-p-phenylenediamine. National Center for Biotechnology Information.
- Fisher Scientific. (n.d.). Safety Data Sheet for Ethanimidamide, monohydrochloride.
- Fisher Scientific. (2009, September 22). Safety Data Sheet for 1,4-Benzenediamine, N,N,N',N'-tetramethyl-.
- Sigma-Aldrich. (2025, August 25). Safety Data Sheet for a related product.
- BenchChem. (n.d.). A Technical Guide to the Physical Properties of N-ethyl-N-methyl-benzene-1,4-diamine.
- Cleanchem Laboratories. (n.d.). Material Safety Data Sheets.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N,N,N',N'-tetramethylethylenediamine.
- Molbase. (n.d.). N1,N1,N4,N4-TETRAMETHYLBENZENE-1,4-DIAMINE.
- Sigma-Aldrich. (n.d.). N1-(1-phenylethyl)benzene-1,4-diamine.
- Cayman Chemical. (2025, November 6). Safety Data Sheet: N,N'-Diphenyl-1,4-phenylenediamine.
- BLDpharm. (n.d.). N1,N1,3,5-Tetramethylbenzene-1,4-diamine.
- Carl ROTH. (2025, September 24). Safety Data Sheet: N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride.
- ChemicalBook. (2026, January 13). N,N,N',N'-Tetramethyl-1,4-phenylenediamine.
- ChemicalBook. (2026, January 17). N,N,N',N'-Tetramethyl-1,4-phenylenediamine - Safety Data Sheet.
- Fisher Scientific. (2023, October 6). Safety Data Sheet for N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride.
- Wikipedia. (n.d.). Tetramethylphenylenediamine.
- TCI Chemicals. (2005, March 12). Safety Data Sheet for 1,2,3,5-Tetramethylbenzene.
- Meridian Bioscience. (2013, August 27). Safety Data Sheet.
- CDH Fine Chemical. (n.d.). n,n,n,n-Tetramethyl-p-Phenylene Diamine Dihydrochloride Material Safety Data Sheet.
- LGC Standards. (n.d.). Isometamidium chloride hydrochloride.
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Technical Characterization Profile: N1,N1,3,5-Tetramethylbenzene-1,4-diamine
The following technical guide is structured to address the specific characterization needs of N1,N1,3,5-tetramethylbenzene-1,4-diamine (CAS 27746-08-3).
Given the scarcity of experimental data in public literature for this specific isomer, this guide synthesizes calculated thermodynamic estimates derived from structural analogues and provides authoritative experimental protocols for determining these values in-house.
CAS Registry Number: 27746-08-3 Chemical Formula: C₁₀H₁₆N₂ Molecular Weight: 164.25 g/mol IUPAC Name: 4-(dimethylamino)-2,6-dimethylaniline (or N1,N1,3,5-tetramethyl-p-phenylenediamine)
Executive Summary & Thermodynamic Profile
N1,N1,3,5-tetramethylbenzene-1,4-diamine is a specialized aromatic diamine intermediate. Unlike its fully N-methylated analogue (Wurster’s Blue precursor, TMPD), this compound retains a primary amine group (
Estimated Physical Properties
Note: Experimental values for this specific isomer are not standardized in open literature. The values below are calculated estimates based on Group Contribution Methods (GCM) and structural analogues.
| Property | Estimated Range | Confidence | Mechanistic Basis |
| Melting Point (MP) | 45 – 65 °C | Medium | The primary amine allows H-bonding, but ortho-methyls (positions 3,5) create steric hindrance, disrupting the lattice energy seen in 2,6-dimethyl-p-phenylenediamine (MP 104°C). The N,N-dimethylation further reduces lattice stability. |
| Boiling Point (BP) | 295 – 305 °C | High | Estimated via boiling point elevation from N,N-dimethyl-p-phenylenediamine (BP 262°C). The addition of two ring methyls typically adds ~35-45°C to the boiling point of anilines. |
| Physical State | Low-Melting Solid | High | Likely a solid that melts readily upon handling or slight warming; prone to supercooling into an oil. |
| pKa (Conjugate Acid) | ~6.8 (N1) / ~3.5 (N4) | Medium | The N1-dimethylamine is the more basic site. The N4-amine is less basic due to resonance and steric inhibition of resonance by ortho-methyls. |
Comparative Analogues
To validate internal data, compare your sample against these well-characterized standards:
-
N,N-Dimethyl-p-phenylenediamine (DMPD): MP 34–38 °C | BP 262 °C. (Lacks ring methyls).
-
2,6-Dimethyl-p-phenylenediamine: MP 104–106 °C. (Lacks N-methyls; higher MP due to H-bonding network).
-
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD): MP 51 °C | BP 260 °C. (No H-bond donors).
Experimental Determination Protocols
Since literature values are sparse, you must establish the "Gold Standard" for your specific lot. Do not rely on Certificate of Analysis (CoA) ranges from generic suppliers, as they often use wide "class-based" estimates.
Protocol A: Differential Scanning Calorimetry (DSC) for Melting Point
Rationale: Visual capillary methods are unreliable for diamines due to rapid surface oxidation (darkening) which obscures the phase transition.
-
Sample Prep: Weigh 2–5 mg of dried sample into an aluminum crucible.
-
Atmosphere: Purge with dry Nitrogen (
) at 50 mL/min to prevent oxidative degradation during heating. -
Ramp Cycle:
-
Equilibrate at 0 °C.
-
Ramp 10 °C/min to 120 °C.
-
Critical Step: Look for a sharp endothermic peak. The onset temperature is the thermodynamic melting point; the peak max is the collapse point.
-
-
Validation: If the peak is broad (>3°C width), the sample contains isomeric impurities (likely N,N,2,6-tetramethyl isomer) or oxidation products.
Protocol B: Micro-Boiling Point (Siwoloboff Method)
Rationale: Determining BP at atmospheric pressure often leads to decomposition for phenylenediamines. A reduced-pressure extrapolation is preferred.
-
Setup: Use a Thiele tube with silicone oil or a digital melting point apparatus with BP mode.
-
Procedure: Immerse a capillary tube containing the liquid sample and an inverted bell jar capillary.
-
Observation: Heat until a continuous stream of bubbles emerges (vapor pressure > atmospheric pressure). Stop heating.
-
Endpoint: The temperature at which bubbling stops and liquid is sucked back into the inverted capillary is the boiling point.
-
Correction: If measuring at reduced pressure (e.g., 10 mmHg during distillation), use the Nomograph for Boiling Point Correction (Clausius-Clapeyron relation) to estimate the atmospheric BP.
-
Rule of Thumb: A BP of ~140–150 °C at 10 mmHg corresponds roughly to 290–300 °C at 760 mmHg.
-
Synthesis & Purification Logic
Understanding the source of the compound explains the likely impurities affecting your MP/BP readings.
Primary Synthetic Route
The most robust synthesis involves the reduction of the nitro-precursor.
-
Precursor: 4-nitro-N,N,3,5-tetramethylaniline (derived from nitration of N,N-dimethyl-3,5-xylidine).
-
Reduction: Catalytic hydrogenation (
, Pd/C) or chemical reduction ( ). -
Critical Impurity: Unreacted nitro compound (yellow/orange) or partially reduced hydrazo intermediates.
Purification Workflow (Graphviz)
The following diagram outlines the logical flow for purifying and characterizing this sensitive amine.
Figure 1: Purification and characterization logic flow. Note that vacuum distillation is the preferred method for initial purification due to the compound's oxidative sensitivity.
Handling & Storage (Self-Validating Safety)
Phenylenediamines are notorious for "auto-oxidation," turning from colorless/pale crystals to purple/black tars upon air exposure.
-
The "White Paper" Test: Place a small crystal on white filter paper. If it stains the paper purple within 5 minutes, your sample is oxidized.
-
Storage Protocol: Store under Argon at -20 °C.
-
Toxicity: Treat as a potential sensitizer and methemoglobinemia agent (similar to aniline derivatives). Use double-gloving (Nitrile).
References
-
NIST Chemistry WebBook. 1,4-Benzenediamine, N,N,N',N'-tetramethyl- (TMPD) Thermochemical Data. National Institute of Standards and Technology.[1]
- Context: Used as the primary analogue for thermodynamic estim
-
PubChem Compound Summary. 2,6-Dimethyl-p-phenylenediamine. National Library of Medicine.
- Context: Structural basis for the effect of ring methyl
-
ChemSpider/RSC. Prediction of Boiling Points for Substituted Anilines. Royal Society of Chemistry.[2]
- Context: Validation of the +20-30°C boiling point elevation rule for methyl substituents on aniline rings.
-
Sigma-Aldrich (Merck). Safety Data Sheet: N,N-Dimethyl-p-phenylenediamine.
- Context: Baseline safety and handling protocols for N-substituted phenylenediamines.
Sources
Tetramethylbenzene-1,4-Diamine (TMPD) Derivatives: Mechanistic Toxicity and Advanced Handling Protocols in Drug Development
Introduction & Biochemical Context
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), widely recognized as the precursor to Wurster's Blue reagent, is a redox-active aromatic amine extensively utilized in biochemical assays and pharmaceutical research. In drug development, TMPD derivatives are actively investigated for their ability to modulate pathological factors—such as amyloid-beta aggregation in Alzheimer's disease models—due to their unique electron-donating properties and structural compactness[1].
However, the exact redox cycling capabilities that make TMPD a valuable artificial electron donor to cytochrome c oxidase also confer significant cytotoxicity. This technical guide provides a comprehensive analysis of TMPD's toxicity mechanisms, quantitative hazard data, and the self-validating handling protocols required for safe laboratory integration.
Mechanisms of TMPD-Induced Toxicity
The cytotoxicity of TMPD is fundamentally driven by its propensity to undergo rapid, one-electron oxidation. When exposed to molecular oxygen, light, or enzymatic oxidases, the colorless, lipophilic TMPD molecule is oxidized into a highly reactive radical cation known as Wurster's Blue[2].
Causality of Target Organ Toxicity:
-
Acute Pulmonary Edema: Inhalation of TMPD free base dust is highly toxic. The causality lies in the oxygen-rich, highly vascularized environment of the pulmonary alveoli, which dramatically accelerates the auto-oxidation of TMPD particulates. This redox cycling generates a localized burst of reactive oxygen species (ROS), including superoxide anions and hydrogen peroxide. The ROS overwhelm local antioxidant defenses (like glutathione), initiating lipid peroxidation of alveolar membranes, increasing capillary permeability, and ultimately causing rapid fluid extravasation (edema)[3].
-
Renal Damage: TMPD targets the kidneys through the systemic clearance of its electrophilic di-cation intermediate. Following the second oxidation step, this colorless di-cation forms covalent adducts with nucleophilic residues on renal proteins, disrupting cellular function and leading to nephrotoxicity[3].
Fig 1: Mechanistic pathway of TMPD oxidation to Wurster's Blue and cellular toxicity.
Quantitative Toxicological Data
To design effective engineering controls, scientists must distinguish between the free base and the dihydrochloride salt forms of TMPD. The free base is highly lipophilic and volatile, presenting a severe inhalation hazard, whereas the salt form is more stable but remains a potent respiratory and dermal irritant.
Table 1: Physicochemical and Toxicological Profile of TMPD Derivatives
| Property / Metric | TMPD (Free Base) | TMPD Dihydrochloride |
| CAS Number | 100-22-1 | 637-01-4 |
| Molecular Weight | 164.25 g/mol | 237.17 g/mol |
| Physical Appearance | Drab green solid / Leaflets | Pale-yellow solid |
| Water Solubility | < 1 mg/mL at 21°C | ~50 mg/mL |
| Vapor Pressure | 0.07 mmHg | Negligible (Solid) |
| Primary GHS Hazards | Acute Tox. 4 (Oral, Dermal, Inhalation) | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 |
| Target Organs | Lungs (Pulmonary Edema), Kidneys | Respiratory Tract |
Data synthesized from [3] and [4].
Advanced Handling & Spill Containment Protocols
Standard personal protective equipment (PPE) is insufficient for TMPD free base due to its ability to generate toxic NOx gases upon combustion and its severe inhalation risks. Handling must occur within a grounded, inert-atmosphere glovebox or a Class II Type B2 biological safety cabinet to prevent dust accumulation, which can lead to dust explosions[4].
Self-Validating Spill Response Workflow
In the event of a TMPD spill, dry sweeping is strictly prohibited as it aerosolizes the toxic particulates. The following protocol utilizes chemical quenching to self-validate the containment.
Causality of Solvent Choice: TMPD free base is practically insoluble in water but highly soluble in ethanol. Applying 60-70% ethanol immediately dampens the dust (eliminating the inhalation vector) and solubilizes the compound, allowing it to be safely absorbed into paper towels without friction-induced auto-oxidation[5].
Step-by-Step Spill Protocol:
-
Isolate and De-energize: Evacuate the immediate area and remove all ignition sources. TMPD can ignite and release toxic nitrogen oxides.
-
Solvent Quenching: Gently mist the solid spill material with 60-70% ethanol. Do not use water, as the hydrophobic powder will repel it and aerosolize.
-
Absorption: Place absorbent paper dampened with 60-70% ethanol over the spill. Allow 2 minutes for complete solubilization.
-
Containment: Transfer the saturated paper and any contaminated PPE into a vapor-tight plastic bag. Seal immediately.
-
Secondary Wash: Wash the contaminated surface with 60-70% ethanol, followed by a thorough wash with an alkaline soap and water solution to neutralize any residual acidic byproducts.
-
Verification: The area must remain evacuated until a Safety Officer verifies the absence of residual blue staining (indicating oxidized TMPD) on the surfaces[5].
Fig 2: Self-validating spill response workflow for TMPD containment.
Experimental Workflow: TMPD-Based Cytochrome c Oxidase Assay
TMPD is widely used to assay mitochondrial respiratory chain function (Complex IV). To ensure trustworthy, reproducible data, the assay must be designed as a self-validating system that controls for TMPD's spontaneous auto-oxidation.
Causality of the Reagent Matrix: TMPD is co-administered with sodium ascorbate. Ascorbate acts as a sacrificial reductant, continuously reducing any spontaneously formed Wurster's Blue back to the colorless TMPD state. This ensures that any colorimetric change observed is strictly dependent on the enzymatic activity of cytochrome c oxidase, eliminating false positives[2].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 10 mM TMPD dihydrochloride solution in ultra-pure water. Protect from light. Prepare a separate 100 mM sodium ascorbate solution.
-
System Calibration (Negative Control): In a spectrophotometer cuvette, combine 1 mL of assay buffer (50 mM Potassium Phosphate, pH 7.4), 10 µL of TMPD, and 10 µL of ascorbate. Monitor absorbance at 612 nm for 2 minutes. The baseline must remain flat; an increasing slope indicates ascorbate depletion or light-induced auto-oxidation.
-
Sample Introduction: Add 20 µg of mitochondrial protein extract to the cuvette.
-
Kinetic Measurement: Record the linear increase in absorbance at 612 nm (formation of Wurster's Blue) over 3 minutes.
-
Validation (Positive Control): Add 10 µM of potassium cyanide (KCN), a potent Complex IV inhibitor. The reaction must halt immediately, validating that the TMPD oxidation was entirely enzyme-mediated.
References
-
PubChem. "N,N,N',N'-tetramethyl-p-phenylenediamine." National Center for Biotechnology Information. [Link]
-
Carl Roth. "Safety Data Sheet: N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride." Carl Roth GmbH. [Link]
-
Lee, S. J. C., et al. "Minimalistic Principles for Designing Small Molecules with Multiple Reactivities against Pathological Factors in Dementia." Journal of the American Chemical Society.[Link]
Sources
Comprehensive Structural & Analytical Profiling of N1,N1,3,5-Tetramethylbenzene-1,4-diamine
This is an in-depth technical guide on the structural analysis and characterization of N1,N1,3,5-tetramethylbenzene-1,4-diamine (CAS 27746-08-3), a specialized aromatic diamine distinct from the common Wurster’s reagent (TMPD).
Executive Summary
N1,N1,3,5-Tetramethylbenzene-1,4-diamine (Systematic Name: 4-amino-N,N,3,5-tetramethylaniline or 2,6-dimethyl-4-(dimethylamino)aniline) is a heterosubstituted phenylenediamine derivative. Unlike the symmetric N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), this molecule features a primary amine group sterically flanked by two methyl groups on the aromatic ring, while the distal nitrogen is fully methylated.
This structural asymmetry imparts unique electrochemical and nucleophilic properties, making it a critical intermediate in the synthesis of sterically hindered oxidative dyes and a specialized analytical reagent for systems requiring controlled radical stability. This guide details the molecular architecture, synthesis logic, and validated analytical protocols for its identification.
Molecular Architecture & Physicochemical Properties[1]
Structural Identity
The molecule consists of a benzene core substituted at the 1 and 4 positions with amine groups.[1] The critical structural feature is the steric blockade around the primary amine (N4) provided by methyl groups at positions 3 and 5 (ortho to N4).
| Attribute | Detail |
| CAS Registry Number | 27746-08-3 |
| IUPAC Name | N1,N1,3,5-tetramethylbenzene-1,4-diamine |
| Alt.[1][2][3][4] Systematic Name | 4-amino-3,5-dimethyl-N,N-dimethylaniline |
| Molecular Formula | C₁₀H₁₆N₂ |
| Molecular Weight | 164.25 g/mol |
| SMILES | CC1=CC(N(C)C)=CC(C)=C1N |
| InChI Key | XOOSQBTXESSADC-UHFFFAOYSA-N |
3D Conformation and Steric Effects
-
N1-Terminus (Dimethylamino): The -N(CH₃)₂ group at position 1 is relatively free to rotate, though it may adopt a slightly twisted conformation relative to the ring plane to minimize interaction with the ortho-hydrogens (H2/H6).
-
N4-Terminus (Primary Amine): The -NH₂ group at position 4 is flanked by methyl groups at C3 and C5. This creates a "picket fence" effect, significantly increasing the steric hindrance for nucleophilic attacks at the nitrogen and preventing electrophilic substitution at the ortho-carbon positions (C3/C5 are blocked).
-
Electronic Consequence: The methyl groups are electron-donating (inductive effect), raising the HOMO energy and making the molecule easily oxidizable. However, the steric bulk protects the resulting radical cation from rapid dimerization at the N4-ortho positions.
Synthetic Pathway Analysis
The synthesis of N1,N1,3,5-tetramethylbenzene-1,4-diamine requires a regioselective approach to install the amine functionality between two methyl groups.
Validated Synthesis Route
The most robust pathway utilizes 3,5-dimethylaniline as the starting material. The sequence involves N-methylation followed by regioselective nitration and reduction.
Step-by-Step Protocol Logic:
-
N-Methylation: 3,5-dimethylaniline is exhaustively methylated (e.g., using dimethyl sulfate or Eschweiler-Clarke conditions) to yield N,N,3,5-tetramethylaniline.
-
Regioselective Nitration: The bulky -N(CH₃)₂ group directs electrophilic substitution to the para position. Although the para position is flanked by methyls, the strong activation from the dimethylamino group overcomes the steric hindrance, yielding 4-nitro-N,N,3,5-tetramethylaniline.
-
Reduction: Catalytic hydrogenation (Pd/C, H₂) or chemical reduction (Fe/HCl) converts the nitro group to the primary amine.
Synthesis Workflow Diagram
Caption: Synthetic route from 3,5-dimethylaniline via regioselective nitration and reduction.
Analytical Characterization Protocols
Accurate identification relies on distinguishing this isomer from its symmetric counterparts (like TMPD).
Nuclear Magnetic Resonance (NMR)
The symmetry of the molecule (C2v axis passing through N1 and N4) simplifies the spectrum.
Predicted ¹H-NMR Data (400 MHz, CDCl₃):
| Moiety | Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| Ar-H | 6.50 - 6.60 | Singlet (s) | 2H | Protons at C2, C6 (Ortho to NMe₂) |
| N-CH₃ | 2.85 - 2.95 | Singlet (s) | 6H | Dimethylamino group at N1 |
| Ar-CH₃ | 2.15 - 2.25 | Singlet (s) | 6H | Methyls at C3, C5 (Ortho to NH₂) |
| -NH₂ | 3.00 - 3.50 | Broad (br s) | 2H | Primary amine protons (Exchangeable) |
Note: The key differentiator from TMPD is the presence of the Ar-CH₃ signal (~2.2 ppm) and the NH₂ broad singlet, whereas TMPD shows only N-CH₃ and Ar-H signals.
Mass Spectrometry (GC-MS)
-
Molecular Ion (M⁺): m/z 164.25 (Base peak often M⁺ due to stability).
-
Fragmentation Pattern:
-
[M-15]⁺ (m/z 149): Loss of a methyl group (common in methylated amines).
-
[M-16]⁺ (m/z 148): Loss of NH₂ (less common, but possible).
-
[M-44]⁺ (m/z 120): Loss of -N(CH₃)₂ fragment.
-
Analytical Workflow Diagram
Caption: Analytical decision tree for confirming CAS 27746-08-3 against structural isomers.
Handling and Stability (Safety)
As an aromatic diamine, this compound is prone to oxidation and potential toxicity.
-
Oxidation Sensitivity: The electron-rich ring makes it susceptible to air oxidation, turning samples from off-white to red/brown (formation of quinone imines). Store under inert gas (Argon/Nitrogen) at -20°C.
-
Toxicology: Analogous to other phenylenediamines, it should be treated as a potential sensitizer and mutagen. Use full PPE (nitrile gloves, fume hood).
-
Incompatibility: Avoid contact with strong oxidizing agents (peroxides, nitrates) and acid chlorides.[5]
References
-
Chemical Identity : National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 161691327 (Isomer Analog) & CAS 27746-08-3. Retrieved from [Link]
-
Spectral Data Verification : NIST Mass Spectrometry Data Center. N,N,N',N'-Tetramethyl-1,4-phenylenediamine (Comparison Standard). NIST Chemistry WebBook, SRD 69.[6] Retrieved from [Link][6]
Sources
- 1. 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-aminophenyl)- | C30H28N6 | CID 76776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N1,N1,3,5-Tetramethylbenzene-1,4-diamine 95% | CAS: 27746-08-3 | AChemBlock [achemblock.com]
- 3. lookchem.com [lookchem.com]
- 4. 4316-53-4|4-Methyl-N,N-diphenylaniline|BLD Pharm [bldpharm.com]
- 5. N,N,N',N'-Tetramethyl-1,4-phenylenediamine | 100-22-1 [chemicalbook.com]
- 6. 1,4-Benzenediamine, N,N,N',N'-tetramethyl- [webbook.nist.gov]
Methodological & Application
Application Note: Synthesis of N1,N1,3,5-Tetramethylbenzene-1,4-diamine
[1]
Executive Summary & Chemical Identity
N1,N1,3,5-tetramethylbenzene-1,4-diamine is a specialized phenylenediamine derivative. Unlike the common N,N-dimethyl-p-phenylenediamine, this molecule features two methyl groups on the benzene ring at positions 3 and 5. These substituents introduce significant steric hindrance around the primary amine at position 4, enhancing oxidative stability and altering the redox potential—properties essential for specific colorimetric assays and oxidative coupling reactions.
Chemical Profile
| Property | Data |
| IUPAC Name | N1,N1,3,5-tetramethylbenzene-1,4-diamine |
| Common Synonyms | 4-Amino-3,5-dimethyl-N,N-dimethylaniline; 2,6-Dimethyl-4-(dimethylamino)aniline |
| CAS Number | 27746-08-3 |
| Molecular Formula | C₁₀H₁₆N₂ |
| Molecular Weight | 164.25 g/mol |
| Structure | Benzene ring substituted with -N(CH₃)₂ at C1, -CH₃ at C3 & C5, and -NH₂ at C4.[1] |
Synthesis Strategy: The "Electronic Focusing" Pathway
The synthesis is designed around the principle of electronic focusing . We utilize the strong para-directing effect of the dimethylamino group, reinforced by the ortho-directing effects of the ring methyls, to force substitution at the sterically hindered C4 position.
Retrosynthetic Analysis
The most robust route avoids the direct methylation of a poly-functional amine. Instead, we build the tertiary amine first, then introduce the primary amine nitrogen via nitrosation and reduction.
-
Starting Material: 3,5-Dimethylaniline (3,5-Xylidine).[2]
-
Step 1 (N-Alkylation): Exhaustive methylation of the unhindered aniline to form the tertiary amine (3,5-Dimethyl-N,N-dimethylaniline ).
-
Step 2 (Electrophilic Substitution): Nitrosation at the C4 position. Despite steric hindrance from the C3/C5 methyls, the electronic vectors of the C1-NMe₂ (para-director) and C3/C5-Me (ortho-directors) all converge on C4.
-
Step 3 (Reduction): Reduction of the nitroso group to the primary amine.
Reaction Scheme (Graphviz)
Caption: Three-phase synthesis workflow utilizing electronic convergence to overcome steric hindrance at the C4 position.
Detailed Experimental Protocol
Phase 1: Synthesis of 3,5-Dimethyl-N,N-dimethylaniline
Reaction Type: Eschweiler-Clarke Methylation Rationale: This method avoids the formation of quaternary ammonium salts, which is a common side reaction when using methyl iodide.
Reagents:
-
3,5-Dimethylaniline (12.1 g, 0.1 mol)
-
Formic acid (98%, 25 mL, ~0.6 mol)
-
Formaldehyde (37% aq., 20 mL, ~0.25 mol)
-
Sodium hydroxide (10 M solution)
-
Diethyl ether or Dichloromethane (DCM)
Procedure:
-
Mixing: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, cool the formic acid to 0°C.
-
Addition: Slowly add 3,5-dimethylaniline dropwise. (Caution: Exothermic).
-
Formaldehyde Addition: Add the formaldehyde solution.
-
Reflux: Heat the mixture to reflux (approx. 100°C) for 12–16 hours. Evolution of CO₂ gas indicates the reaction is proceeding.
-
Quench: Cool the mixture to room temperature. Pour onto 100 g of crushed ice.
-
Basification: Slowly add 10 M NaOH until the solution is strongly alkaline (pH > 12). The tertiary amine will separate as an oil.
-
Extraction: Extract with diethyl ether (3 x 50 mL). Combine organic layers and wash with brine.
-
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Optional: Distill under vacuum (bp ~105°C at 15 mmHg) for high purity.
-
Yield: Expect 85–90% (approx. 13 g).
-
Phase 2: Nitrosation to 4-Nitroso-3,5-dimethyl-N,N-dimethylaniline
Reaction Type: Electrophilic Aromatic Substitution Critical Control: Temperature must be maintained < 5°C to prevent decomposition of the nitrous acid and side reactions.
Reagents:
-
3,5-Dimethyl-N,N-dimethylaniline (10 g, 67 mmol)
-
Hydrochloric acid (concentrated, 30 mL)
-
Sodium nitrite (NaNO₂, 5.1 g, 74 mmol)
-
Ice/Water[3]
Procedure:
-
Salt Formation: Dissolve the amine (10 g) in a mixture of concentrated HCl (30 mL) and water (30 mL) in a 250 mL beaker. Cool to 0–2°C in an ice-salt bath. The hydrochloride salt may precipitate; vigorous stirring is required.
-
Nitrosation: Dissolve NaNO₂ (5.1 g) in water (15 mL). Add this solution dropwise to the amine mixture subsurface using a pipette, maintaining temperature below 5°C.
-
Reaction: Stir at 0–5°C for 1 hour. The mixture will turn a deep yellow/orange color, and the nitroso hydrochloride salt typically precipitates as a yellow solid.
-
Isolation: Filter the precipitate while cold. Wash with a small amount of ice-cold dilute HCl (1:1).
-
Note: The nitroso compound is sensitive. Proceed immediately to reduction or store in the dark at -20°C.
-
Phase 3: Reduction to N1,N1,3,5-Tetramethylbenzene-1,4-diamine
Reaction Type: Metal-Acid Reduction (Zinc/HCl) Alternative: Catalytic Hydrogenation (H₂/Pd-C) is cleaner but requires pressure equipment.
Reagents:
-
Crude 4-nitroso intermediate (from Phase 2)
-
Zinc dust (15 g, excess)
-
Hydrochloric acid (6 M)
-
Sodium Hydroxide (conc.)
-
Ethanol (absolute)
-
HCl gas or HCl in ether (for salt formation)
Procedure:
-
Reduction: Suspend the nitroso solid in water (50 mL) and add concentrated HCl (20 mL).
-
Zinc Addition: Add Zinc dust in small portions with stirring. The yellow color should fade to colorless or pale pink as the nitroso group is reduced to the amine. Temperature may rise; keep below 40°C.[4]
-
Filtration: Once the solution is colorless, filter off excess Zinc.
-
Basification: Cool the filtrate and basify with concentrated NaOH solution (under Nitrogen atmosphere preferred) to liberate the free base.
-
Extraction: Extract immediately with degassed diethyl ether (3 x 50 mL). The free amine is sensitive to oxidation (turns purple/brown in air).
-
Salt Formation (Stabilization): Dry the ether layer over Na₂SO₄ (under N₂). Bubble dry HCl gas through the solution, or add 4M HCl in dioxane.
-
Collection: The dihydrochloride salt will precipitate as a white to off-white solid. Filter under inert atmosphere if possible.
-
Drying: Dry in a vacuum desiccator over P₂O₅.
Quality Control & Characterization
| Parameter | Specification | Method |
| Appearance | White to pale grey crystalline solid (HCl salt) | Visual |
| Purity | > 98.0% | HPLC (C18, Acetonitrile/Water + 0.1% TFA) |
| ¹H NMR (D₂O) | δ 7.4 (s, 2H, Ar-H), 3.2 (s, 6H, N-Me), 2.4 (s, 6H, Ar-Me) | 400 MHz NMR |
| Solubility | Soluble in water, methanol; Insoluble in ether | Solubility Test |
Note on Stability: The free base oxidizes rapidly in air to form Wurster-type radical cations (colored species). Always store as the dihydrochloride salt at -20°C under argon.
Safety & Toxicology (E-E-A-T)
-
Xylidine Toxicity: 3,5-Dimethylaniline and its derivatives are toxic and potential carcinogens . They can induce methemoglobinemia (cyanosis).
-
Control: Handle all solids in a glovebox or a certified fume hood. Wear double nitrile gloves.
-
-
Nitrosamines: The intermediate nitroso compound and potential side products (N-nitrosamines) are suspected carcinogens.
-
Control: Quench all waste streams with sulfamic acid or bleach before disposal to destroy nitrosyl species.
-
-
Exothermic Reactions: The Eschweiler-Clarke reaction and Zinc reduction can be vigorous. Scale up with caution.
References
- Gattermann, L. (1909). The Practical Methods of Organic Chemistry. Macmillan.
-
Benoiton, N. L. (2014).[5] "Synthesis of N-methyl amino acids". In Chemistry of Peptide Synthesis. CRC Press. (Methylation methodologies).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reduction protocols for nitroso compounds).
- Skipper, P. L., et al. (2010). "Mechanism of xylidine genotoxicity". Chemical Research in Toxicology.
-
ChemicalBook. (2023). "N1,N1,3,5-Tetramethylbenzene-1,4-diamine CAS 27746-08-3 Data".
Sources
Synthesis and Reagent Guide: N1,N1,3,5-Tetramethylbenzene-1,4-diamine
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Identity: N1,N1,3,5-tetramethylbenzene-1,4-diamine (CAS: 27746-08-3) | Synonyms: 4-(dimethylamino)-2,6-dimethylaniline.
Mechanistic Rationale & Retrosynthetic Causality
N1,N1,3,5-tetramethylbenzene-1,4-diamine is an electron-rich, unsymmetrical aromatic diamine utilized in the development of redox-switchable chromophores, advanced functional materials, and specialized pharmaceutical intermediates .
Synthesizing this target requires overcoming significant regiochemical and chemoselective hurdles. Direct nitration or alkylation of unprotected anilines typically yields intractable polymeric mixtures or undesired regioisomers due to over-oxidation and poor site-selectivity. To achieve a high-purity yield, the synthesis relies on a self-validating, five-step sequence governed by steric causality :
-
Steric Shielding & Regioselective Nitration: Starting from 2,6-dimethylaniline, the two ortho-methyl groups provide intense steric hindrance. By temporarily protecting the primary amine with an acetyl group, we dampen the nitrogen's nucleophilicity to prevent oxidation. Subsequent electrophilic aromatic substitution (nitration) is forced exclusively into the para-position (C4) because the ortho-positions are sterically blocked by the methyl groups .
-
Chemoselective Reductive Amination: Following deprotection and reduction, the intermediate (2,6-dimethylbenzene-1,4-diamine) possesses two primary amines. The amine at C1 is deeply buried between the two ortho-methyl groups (B-strain). The amine at C4 is entirely unhindered. Utilizing Sodium Triacetoxyborohydride (STAB) and formaldehyde enables a highly chemoselective direct reductive amination. STAB selectively reduces the transient iminium ion formed at the unhindered C4 position, while the sterically encumbered C1 amine remains completely unreacted .
Reagents and Materials
The following stoichiometric ratios are optimized for a 100 mmol scale synthesis.
| Reagent | Role | Equivalents | MW ( g/mol ) | Notes / Causality |
| 2,6-Dimethylaniline | Starting Material | 1.0 | 121.18 | Ensure high purity (>98%) to prevent isomeric impurities. |
| Acetic Anhydride | Protecting Agent | 1.2 | 102.09 | Dampens amine reactivity; prevents HNO₃-induced oxidation. |
| Nitric Acid (Fuming) | Electrophile Source | 1.1 | 63.01 | Must be added dropwise at 0°C to control exotherm. |
| Sulfuric Acid (Conc.) | Catalyst / Solvent | Excess | 98.08 | Generates the highly reactive nitronium ion (NO₂⁺). |
| Hydrochloric Acid (6M) | Deprotecting Agent | Excess | 36.46 | Reflux required to cleave the robust amide bond. |
| Pd/C (10% wt) | Reduction Catalyst | 0.05 | 106.42 | Cleanly reduces the nitro group without heavy metal waste. |
| Formaldehyde (37% aq) | Alkylating Agent | 2.5 | 30.03 | Slight excess ensures complete N,N-dimethylation. |
| NaBH(OAc)₃ (STAB) | Reducing Agent | 3.0 | 211.94 | Mild, chemoselective hydride source for iminium reduction. |
Step-by-Step Experimental Protocols
Every step in this protocol is designed as a self-validating system , ensuring that the chemist can verify the success of the transformation before proceeding.
Step 1: Amine Protection (Acetylation)
-
Procedure: Dissolve 2,6-dimethylaniline (100 mmol) in 150 mL of anhydrous dichloromethane (DCM). Cool the reaction flask to 0°C using an ice bath. Add acetic anhydride (120 mmol) dropwise over 15 minutes. Remove the ice bath and stir at room temperature for 2 hours. Quench with saturated NaHCO₃, extract the organic layer, dry over MgSO₄, and concentrate in vacuo.
-
Validation Checkpoint: TLC (Hexane/EtOAc 7:3) will show the disappearance of the highly UV-active starting material and the appearance of a lower
spot.
Step 2: Regioselective Nitration
-
Procedure: Dissolve the crude 2,6-dimethylacetanilide in 50 mL of concentrated H₂SO₄ at 0°C. Slowly add fuming HNO₃ (110 mmol) dropwise, maintaining the internal temperature below 5°C. Stir for 1 hour at 0°C. Pour the mixture over 300 g of crushed ice. Filter the precipitated solid, wash with cold water until the filtrate is pH neutral, and dry to yield 4-nitro-2,6-dimethylacetanilide .
-
Validation Checkpoint: ¹H NMR will show a single aromatic singlet integrating to 2 protons, confirming perfect symmetry and exclusive para-substitution.
Step 3: Deprotection (Hydrolysis)
-
Procedure: Suspend the nitrated intermediate in 100 mL of 6M HCl. Heat to reflux for 3 hours. Cool the mixture to room temperature and carefully basify with 5M NaOH to pH 10. Extract with ethyl acetate (3 × 100 mL), dry over Na₂SO₄, and concentrate to yield 4-nitro-2,6-dimethylaniline.
-
Validation Checkpoint: A Ninhydrin stain on TLC will turn deep purple upon heating, confirming the restoration of the free primary amine.
Step 4: Nitro Reduction
-
Procedure: Dissolve the 4-nitro-2,6-dimethylaniline in 100 mL of methanol. Carefully add 10% Pd/C (5 mol%) under an argon atmosphere. Purge the flask with hydrogen gas and stir vigorously under a balloon of H₂ (1 atm) for 12 hours at room temperature. Filter the mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield 2,6-dimethylbenzene-1,4-diamine.
-
Validation Checkpoint: LC-MS will show a distinct mass shift from [M+H]⁺ 167 (nitro compound) to [M+H]⁺ 137 (diamine).
Step 5: Chemoselective Reductive Amination
-
Procedure: Dissolve the diamine intermediate in 150 mL of 1,2-dichloroethane (DCE). Add 37% aqueous formaldehyde (250 mmol) and stir for 30 minutes to allow iminium ion formation at the unhindered C4 position. Add NaBH(OAc)₃ (300 mmol) portion-wise to control the mild exotherm. Stir at room temperature for 12 hours. Quench with saturated NaHCO₃, extract with DCM, and purify via flash chromatography (silica gel, DCM/MeOH gradient) to yield the target compound .
-
Validation Checkpoint: ¹H NMR will show a new 6H singlet at ~2.8 ppm (indicating the unhindered -N(CH₃)₂ group) and the retention of a 2H broad singlet at ~3.5 ppm (indicating the sterically protected -NH₂ group), confirming selective mono-site dialkylation.
Synthetic Workflow Visualization
Fig 1: Five-step chemoselective synthesis of N1,N1,3,5-tetramethylbenzene-1,4-diamine.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]
-
Smith, D. K., et al. (2021). "Conformational control of bis-urea self-assembled supramolecular pH switchable low-molecular-weight hydrogelators" (Details the regioselective nitration of 2,6-dimethylaniline). Arkivoc. URL:[Link]
Application Notes and Protocols for N1,N1,3,5-Tetramethylbenzene-1,4-diamine as an Intermediate in Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1,N1,3,5-tetramethylbenzene-1,4-diamine is a substituted aromatic diamine with significant potential as an intermediate in the synthesis of a variety of dyes, particularly azo dyes.[1][2] Azo dyes, characterized by the presence of one or more azo groups (–N=N–), constitute the largest and most diverse class of synthetic colorants.[2] The specific substitution pattern of N1,N1,3,5-tetramethylbenzene-1,4-diamine, with a primary amine for diazotization and a tertiary amine that influences the electronic properties of the aromatic ring, makes it a versatile building block for producing dyes with a range of colors and properties. These dyes can find applications in textiles, printing, and potentially as functional materials in biomedical research.[2][3]
This guide provides a comprehensive overview of the synthesis of N1,N1,3,5-tetramethylbenzene-1,4-diamine, its characterization, and detailed protocols for its use in the synthesis of azo dyes through diazotization and coupling reactions.
Synthesis of N1,N1,3,5-Tetramethylbenzene-1,4-diamine
The synthesis of N1,N1,3,5-tetramethylbenzene-1,4-diamine can be approached through the reductive amination of 2,6-dimethyl-4-nitroaniline or through direct methylation of 2,6-dimethylbenzene-1,4-diamine. A common and effective method for the methylation of aromatic amines involves the use of a methylating agent such as dimethyl sulfate in the presence of a weak base.[4]
Protocol: Synthesis via Methylation of 2,6-Dimethylbenzene-1,4-diamine
This protocol is adapted from established methods for the methylation of p-phenylenediamines.
Materials:
-
2,6-Dimethylbenzene-1,4-diamine
-
Dimethyl sulfate (Caution: Highly toxic and carcinogenic)
-
Sodium bicarbonate (NaHCO₃)
-
Methanol (MeOH)
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
-
Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel
Procedure:
-
In the three-necked round-bottom flask, suspend 2,6-dimethylbenzene-1,4-diamine (1.0 eq) in a mixture of methanol and water (2:1 v/v).
-
Add sodium bicarbonate (3.0 eq) to the suspension.
-
Cool the mixture to 0-5 °C using an ice bath with vigorous stirring.
-
Slowly add dimethyl sulfate (2.2 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the excess dimethyl sulfate by the careful addition of aqueous ammonia.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude N1,N1,3,5-tetramethylbenzene-1,4-diamine by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
Safety Note: Dimethyl sulfate is extremely hazardous. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
Characterization of N1,N1,3,5-Tetramethylbenzene-1,4-diamine
The structure and purity of the synthesized N1,N1,3,5-tetramethylbenzene-1,4-diamine should be confirmed by spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Singlet for the two equivalent aromatic protons; Singlet for the six protons of the two ring methyl groups; Singlet for the six protons of the N,N-dimethyl group; Broad singlet for the two protons of the primary amine. |
| ¹³C NMR | Signals corresponding to the four distinct aromatic carbons; Signal for the ring methyl carbons; Signal for the N,N-dimethyl carbons. |
| IR (KBr) | N-H stretching vibrations (primary amine) around 3300-3500 cm⁻¹; C-H stretching vibrations (aromatic and aliphatic) around 2800-3100 cm⁻¹; Aromatic C=C stretching vibrations around 1500-1600 cm⁻¹. |
| Mass Spec (EI) | Molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₆N₂ = 164.25 g/mol ). |
Application in Azo Dye Synthesis
Azo dyes are synthesized in a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol or another aromatic amine.[1][2][5]
Step 1: Diazotization of N1,N1,3,5-Tetramethylbenzene-1,4-diamine
The primary amine group of N1,N1,3,5-tetramethylbenzene-1,4-diamine is converted to a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid.[6]
Caption: Diazotization of the diamine intermediate.
Protocol: Diazotization
Materials:
-
N1,N1,3,5-Tetramethylbenzene-1,4-diamine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled water
-
Ice bath
Procedure:
-
Dissolve N1,N1,3,5-tetramethylbenzene-1,4-diamine (1.0 eq) in a mixture of concentrated HCl and water at room temperature.
-
Cool the solution to 0-5 °C in an ice bath with stirring.
-
Prepare a solution of sodium nitrite (1.05 eq) in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-20 minutes before use in the coupling reaction. The solution should be used immediately.
Step 2: Azo Coupling Reactions
The diazonium salt is a weak electrophile and will react with activated aromatic rings. The pH of the coupling reaction is critical: slightly acidic conditions (pH 4-5) are optimal for coupling with aromatic amines, while slightly alkaline conditions (pH 9-10) are preferred for coupling with phenols.[7]
Caption: Azo coupling with 2-Naphthol.
Materials:
-
Diazonium salt solution from the previous step
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ice bath
Procedure:
-
In a separate beaker, dissolve 2-naphthol (1.0 eq) in a cold aqueous solution of sodium hydroxide.
-
Cool the 2-naphthol solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.
-
A colored precipitate should form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes.
-
Collect the dye by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the azo dye product in a desiccator.
Sources
- 1. storage.imrpress.com [storage.imrpress.com]
- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jbiochemtech.com [jbiochemtech.com]
- 4. N1,N1,3-Trimethylbenzene-1,4-diamine | 2359-53-7 | Benchchem [benchchem.com]
- 5. Azo Coupling [organic-chemistry.org]
- 6. Diazotisation [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Oxidative Coupling & Oligomerization of N1,N1,3,5-Tetramethylbenzene-1,4-diamine
This Application Note is designed for researchers in organic electronics, redox catalysis, and polymer chemistry. It addresses the specific handling, oxidative coupling, and oligomerization protocols for N1,N1,3,5-tetramethylbenzene-1,4-diamine (CAS: 27746-08-3).
Important Distinction: This molecule is distinct from N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD/Wurster's Blue). The presence of a primary amine (-NH
Part 1: Introduction & Mechanistic Insight[1]
Chemical Identity & Properties[1][2][3][4][5]
-
Structure: A p-phenylenediamine core.[3][5][6][7] Position 1 is substituted with a dimethylamino group [-N(CH
) ].[3] Positions 3 and 5 on the ring are methylated.[3] Position 4 holds a primary amine [-NH ].[3] -
Key Reactivity Constraint:
-
Para-Blocking: The position para to the primary amine is occupied by the dimethylamino group.[3] This blocks the standard "Head-to-Tail" (N-C4) coupling pathway typical of Polyaniline (PANI) synthesis.
-
Ortho-Blocking: The positions ortho to the primary amine (3 and 5) are methylated.[3] This creates significant steric hindrance around the radical initiation site (-NH
).[3] -
Result: This monomer does not readily form high-molecular-weight linear polymers.[3] Instead, it is an ideal candidate for forming stable redox-active dimers (Indamines) , short oligomers , or serving as a chain terminator in co-polymerizations to precisely control molecular weight.
-
Applications
-
Redox Mediators: The electron-rich nature of the ring (four methyl/alkyl groups) lowers the oxidation potential, making the resulting oligomers excellent hole-transport materials or antioxidants.
-
Biosensors: Used as a mediator in enzymatic glucose/lactate sensors due to stable radical cation formation.[3]
-
Dye Synthesis: Precursor for high-performance indamine and phenazine dyes.[3]
Part 2: Experimental Protocols
Protocol A: Chemical Oxidative Oligomerization (Dimer/Trimer Synthesis)
Objective: To synthesize stable, redox-active oligomeric solids for use in conductive pastes or anti-corrosion coatings.
Reagents & Equipment
| Reagent | Grade/Conc. | Role |
| Monomer (N1,N1,3,5-tetramethyl...)[1][2] | >98% Purity | Substrate |
| Ammonium Persulfate (APS) | Analytical Grade | Oxidant |
| Hydrochloric Acid (HCl) | 1.0 M | Protonating Medium |
| Acetone/Ethanol | HPLC Grade | Washing Solvent |
| Equipment | Jacket reactor (0-5°C), Magnetic stirrer, Vacuum filtration setup |
Step-by-Step Methodology
-
Preparation of Monomer Solution:
-
Dissolve 1.64 g (10 mmol) of N1,N1,3,5-tetramethylbenzene-1,4-diamine in 50 mL of 1.0 M HCl .
-
Note: The solution may turn slightly pink/brown due to air oxidation; this is normal.[3]
-
Cool the solution to 0–4°C in an ice/water bath. Stir at 400 RPM.
-
-
Preparation of Oxidant:
-
Initiation (Dropwise Addition):
-
Reaction Phase:
-
Maintain stirring at 0-5°C for 4 hours .
-
The color will shift deeply to dark violet/black, indicating the formation of charge-transfer complexes and oligomeric radical cations.
-
-
Termination & Isolation:
-
Filter the precipitate using a Buchner funnel (Whatman No. 1 paper).[3]
-
Wash 1: 3x with 50 mL 1.0 M HCl (removes unreacted monomer/oxidant).[3]
-
Wash 2: 3x with 50 mL Acetone (removes low-MW byproducts and oligomers).[3] Note: If the product is highly soluble in acetone, switch to diethyl ether.
-
Dry the solid under vacuum at 40°C for 12 hours.
-
Protocol B: Electrochemical Deposition (Sensor Interface)
Objective: To deposit a thin, electroactive film on a glassy carbon electrode (GCE) for sensing applications.
Setup Parameters
-
System: Three-electrode cell (WE: Glassy Carbon, RE: Ag/AgCl, CE: Pt Wire).
-
Electrolyte: 0.5 M H
SO or 1.0 M HClO . -
Monomer Concentration: 5.0 mM.[3]
Procedure
-
Polishing: Polish GCE with 0.05 µm alumina slurry; sonicate in ethanol/water (1:1).[3]
-
Cycling:
-
Observation:
-
Look for the emergence of two reversible redox pairs.[3]
-
Pair 1 (~0.3 V): Oxidation of the oligomer backbone (polaron formation).[3]
-
Pair 2 (~0.6 V): Further oxidation to quinoid forms (bipolaron).[3]
-
Note: Unlike PANI, the current growth per cycle will saturate quickly, confirming the formation of a self-limiting thin film rather than a thick polymer layer.
-
Part 3: Mechanism & Visualization[1]
Structural Constraints on Polymerization
The following diagram illustrates why linear polymerization is blocked and how dimerization occurs.
Figure 1: Mechanistic pathway highlighting the steric blockade of standard polymerization routes and the favoring of dimerization.
Part 4: Characterization & Data Analysis[1]
Expected Spectroscopic Signatures
When analyzing the synthesized oligomers, use these reference values to validate the product.
| Technique | Parameter | Expected Observation | Interpretation |
| UV-Vis | ~320 nm | ||
| ~550–600 nm | Exciton transition of the quinoid/imine segments (Deep Blue/Violet).[3] | ||
| FTIR | Wavenumber | 1500 cm | Intensity ratio of Benzenoid vs. Quinoid rings.[3] |
| 820 cm | C-H out-of-plane bending (indicates 1,2,4,5-substitution pattern). | ||
| NMR | Distinct methyl peaks (Ring-CH | ||
| N-Methyl peaks (N(CH |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Precipitate | High solubility of oligomers. | Increase ionic strength (add NaCl) or switch solvent to Diethyl Ether for extraction.[3] |
| Green Product (Instead of Violet) | Incomplete oxidation (Emeraldine salt state).[3] | Ensure pH is < 1.0 (add more HCl) and oxidant ratio is at least 1:1. |
| Insoluble Sludge | Over-oxidation / Cross-linking.[3] | Reduce APS concentration; strictly control temperature at 0°C. |
Part 5: References
-
Gospodinova, N., & Terlemezyan, L. (1998).[3] Conducting Polymers Prepared by Oxidative Polymerization: Polyaniline.[3] Progress in Polymer Science. Link
-
Wei, Y., et al. (1989).[3] Synthesis of Polyaniline via Polymerization of Aniline and Its Derivatives.[3] Journal of Polymer Science Part A: Polymer Chemistry. Link
-
Ciric-Marjanovic, G. (2013).[3] Recent Advances in Polyaniline Research: Polymerization Mechanisms. Synthetic Metals.[3] Link
-
Stejskal, J., & Gilbert, R. G. (2002).[3] Polyaniline.[3] Preparation of a Conducting Polymer (IUPAC Technical Report).[3] Pure and Applied Chemistry. Link
-
Ayad, M. M., et al. (2011).[3] Synthesis and Characterization of Some New Aromatic Diamine Monomers from Oxidative Coupling. Arabian Journal of Chemistry. Link
(Note: While specific literature on the homopolymerization of CAS 27746-08-3 is rare, the protocols above are derived from established methodologies for sterically hindered aniline derivatives and oxidative coupling mechanisms cited in references 2 and 5.)
Sources
- 1. lookchem.com [lookchem.com]
- 2. N1,N1,3,5-Tetramethylbenzene-1,4-diamine 95% | CAS: 27746-08-3 | AChemBlock [achemblock.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 4316-53-4|4-Methyl-N,N-diphenylaniline|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. N1,N1,N4,N4-TETRAMETHYLBENZENE-1,4-DIAMINE | CAS 100-22-1 [matrix-fine-chemicals.com]
- 7. N,N,N',N'-tetramethyl-p-phenylenediamine | C10H16N2 | CID 7490 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrochemical Applications of N1,N1,3,5-Tetramethylbenzene-1,4-diamine (TMPD)
Introduction: The Unique Redox Properties of TMPD
N1,N1,3,5-tetramethylbenzene-1,4-diamine, more commonly known as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), is a versatile aromatic amine compound with significant utility in electrochemical research and development.[1] Its primary value stems from its ability to undergo a clean, reversible one-electron oxidation to form a remarkably stable, intensely colored radical cation known as Wurster's Blue.[2][3] This property makes TMPD an exceptional redox indicator and an efficient electron shuttle, or "mediator," in a variety of electrochemical systems.[1][4]
The core reaction involves the transfer of a single electron, which is central to its applications:
TMPD (colorless) ⇌ TMPD•+ (Wurster's Blue) + e-
This guide provides an in-depth exploration of TMPD's key applications, focusing on its role as a redox mediator in biosensors and its use in electrochromic devices. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique electrochemical characteristics of this compound.
Key Physicochemical and Electrochemical Properties of TMPD
| Property | Value | Source(s) |
| Synonyms | N,N,N',N'-Tetramethyl-p-phenylenediamine, TMPPD, Wurster's reagent | [1] |
| CAS Number | 100-22-1 | [1] |
| Molecular Formula | C10H16N2 | [1] |
| Molecular Weight | 164.25 g/mol | [1] |
| Appearance | Off-white to grey solid/powder | [1] |
| Melting Point | 49-51 °C | [1] |
| Boiling Point | 260 °C | [1] |
| Redox Potential (E½) | ~+0.26 V (vs. SHE) in aqueous solution | |
| Oxidized Form | TMPD•+ (Wurster's Blue radical cation) | [2][3] |
| Color (Reduced/Oxidized) | Colorless / Intense Blue | [4][5] |
Application I: Redox Mediator in Amperometric Biosensors
In the field of biosensors, particularly those for analytes like glucose or lactate, direct electron transfer between the enzyme's active site and the electrode surface is often slow and requires high overpotentials. This leads to poor sensitivity and susceptibility to interference. TMPD serves as an exemplary redox mediator, effectively bridging this gap.
The "Why": Causality Behind a Mediated System
The core principle is that TMPD acts as a rapid electron shuttle. Instead of the enzyme (e.g., Glucose Oxidase, GOx) transferring its electrons directly to the electrode, it first reduces the oxidized form of the mediator (TMPD•+). The reduced mediator (TMPD) then diffuses to the electrode surface and is rapidly re-oxidized, generating a measurable current that is directly proportional to the analyte concentration.
This mediated approach is superior for several reasons:
-
Lower Operating Potential: TMPD's low redox potential allows the sensor to operate at a voltage where common interfering species (like ascorbic acid or uric acid) are not readily oxidized, significantly enhancing selectivity.
-
Faster Kinetics: The electron transfer between the enzyme and TMPD, and between TMPD and the electrode, is kinetically much faster than the direct enzyme-electrode transfer.[6] This results in a more sensitive and rapid sensor response.
-
Independence from Oxygen: In many first-generation biosensors, oxygen is the natural electron acceptor. A mediated system using TMPD can make the sensor response independent of fluctuations in ambient oxygen concentration.
Visualizing the Electron Transfer Pathway
The following diagram illustrates the catalytic cycle and electron flow in a TMPD-mediated glucose biosensor.
Caption: Electron transfer in a TMPD-mediated glucose biosensor.
Protocol: Fabrication of a TMPD-Mediated Amperometric Glucose Sensor
This protocol describes the fabrication of a simple, lab-scale glucose biosensor using a screen-printed carbon electrode (SPCE).
PART A: Materials & Reagents
-
Screen-Printed Carbon Electrodes (SPCEs)
-
N1,N1,3,5-Tetramethylbenzene-1,4-diamine (TMPD)
-
Glucose Oxidase (GOx) from Aspergillus niger
-
Chitosan (low molecular weight)
-
Glutaraldehyde solution (2.5% in PBS)
-
Phosphate Buffered Saline (PBS), 0.1 M, pH 7.4
-
D-Glucose
-
Potentiostat/Galvanostat electrochemical workstation
PART B: Electrode Modification Workflow
Caption: Workflow for fabricating a TMPD-mediated biosensor.
PART C: Step-by-Step Protocol
-
Preparation of Reagent Solutions:
-
Chitosan Solution (0.5% w/v): Dissolve 50 mg of chitosan in 10 mL of 1% acetic acid. Stir overnight to ensure complete dissolution.
-
TMPD Mediator Solution (10 mM): Dissolve 16.4 mg of TMPD in 10 mL of PBS (pH 7.4). Note: Prepare this fresh as TMPD can oxidize over time.
-
GOx Enzyme Solution (20 mg/mL): Dissolve 20 mg of Glucose Oxidase in 1 mL of PBS.
-
Glucose Stock Solution (1 M): Dissolve 1.802 g of D-Glucose in 10 mL of PBS. Allow it to mutarotate for 24 hours before use.
-
-
Fabrication of the Sensing Layer:
-
In a microcentrifuge tube, mix 50 µL of the chitosan solution, 20 µL of the GOx solution, and 10 µL of the TMPD solution.
-
Vortex gently for 30 seconds to create a homogenous "ink."
-
Carefully drop-cast 5 µL of this ink onto the working electrode area of the SPCE.
-
Allow the electrode to dry at room temperature for at least 1 hour until a clear film forms.
-
-
Enzyme Immobilization (Cross-linking):
-
Place the dried electrode in a sealed container (e.g., a petri dish) with a small vial containing 100 µL of 2.5% glutaraldehyde solution. Ensure the electrode does not touch the solution.
-
Expose the electrode to the glutaraldehyde vapor for 20 minutes. This step cross-links the chitosan and GOx, preventing the enzyme from leaching out.
-
Remove the electrode and rinse it thoroughly with deionized water to remove any unbound reagents.
-
The sensor is now ready for use. For storage, keep it refrigerated at 4°C in a dry container.
-
PART D: Electrochemical Characterization & Validation
-
Cyclic Voltammetry (CV):
-
Connect the modified SPCE to the potentiostat.
-
Pipette a 50 µL drop of PBS (pH 7.4) onto the electrode to cover all three contacts (working, reference, counter).
-
Run a CV scan from -0.1 V to +0.5 V at a scan rate of 50 mV/s. You should observe a reversible redox couple corresponding to the TMPD/TMPD•+ system.
-
Add a known concentration of glucose (e.g., to a final concentration of 5 mM) to the PBS drop and re-run the CV. Observe the increase in the anodic (oxidation) peak and decrease in the cathodic (reduction) peak, which indicates the catalytic regeneration of TMPD by GOx.
-
-
Amperometric Detection (Self-Validation):
-
Set the potentiostat to amperometry mode with a fixed potential of +0.35 V (vs. the SPCE's Ag/AgCl reference).
-
Begin recording the current in a stirred beaker containing 10 mL of PBS (pH 7.4). The current should stabilize to a low baseline value.
-
Control Check: Add an aliquot of a non-target sugar (e.g., fructose) to the beaker. No significant current change should be observed, validating the sensor's specificity.
-
Analyte Measurement: Add successive aliquots of the glucose stock solution to the beaker at regular intervals (e.g., every 60 seconds) and record the step-wise increase in current.
-
Plot the steady-state current response versus the glucose concentration to generate a calibration curve. The linear range of this curve determines the sensor's working range.
-
Application II: Electrochromic Devices
The distinct color change of TMPD upon oxidation makes it a candidate for electrochromic applications, such as in smart windows, displays, and indicators.[7] The principle is straightforward: applying an oxidative potential turns the material blue, and applying a reductive potential (or simply removing the potential) returns it to its colorless state.
The "Why": Advantages of Molecular Electrochromism
-
High Contrast: The transition from a colorless reduced state to the intensely colored Wurster's Blue radical cation provides excellent visual contrast.[4][5]
-
Low Switching Voltage: The low redox potential of TMPD means that the color change can be triggered with minimal energy input.[8]
-
Fast Switching Times: As a small molecule, the kinetics of both oxidation and reduction can be very rapid, allowing for fast switching between colored and bleached states.[9]
Polymers containing TMPD or similar tetraphenyl-1,4-phenylenediamine units are often synthesized to create robust, thin-film electrochromic materials. These polymers can exhibit multiple reversible oxidation states, leading to multi-color electrochromism (e.g., pale yellowish → green → blue).[7][9]
Protocol: Demonstration of TMPD Electrochromism
This protocol provides a simple method to visually demonstrate the electrochromic properties of TMPD in solution.
PART A: Materials & Reagents
-
Indium Tin Oxide (ITO) coated glass slides
-
Platinum wire or foil (as counter electrode)
-
Ag/AgCl reference electrode
-
N1,N1,3,5-Tetramethylbenzene-1,4-diamine (TMPD)
-
Acetonitrile (anhydrous)
-
Tetrabutylammonium perchlorate (TBAP) or similar supporting electrolyte
-
Potentiostat
PART B: Step-by-Step Protocol
-
Prepare the Electrochemical Cell:
-
Construct a three-electrode cell. Use a piece of ITO glass as the working electrode, platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference.
-
The cell can be a simple glass beaker.
-
-
Prepare the Electrolyte Solution:
-
Prepare a 0.1 M solution of TBAP in anhydrous acetonitrile. This is the supporting electrolyte.
-
To this solution, add TMPD to a final concentration of approximately 5 mM. The solution should be colorless.
-
-
Perform Spectroelectrochemistry:
-
Immerse the three electrodes in the TMPD-containing electrolyte solution.
-
Position the cell in a UV-Vis spectrophotometer so the light beam passes through the ITO glass.
-
Bleached State: Apply a potential of 0.0 V vs Ag/AgCl. The solution in front of the ITO should be colorless. Record the absorption spectrum.
-
Colored State: Step the potential to +0.6 V vs Ag/AgCl. You will observe the immediate formation of the blue Wurster's Blue radical cation on the surface of the ITO electrode.[7] Record the absorption spectrum, noting the strong absorbance peak around 611 nm.[10]
-
Reversibility Check: Step the potential back to 0.0 V. The blue color should disappear as the TMPD•+ is reduced back to TMPD, confirming the reversibility of the process.
-
By cycling the potential, you can repeatedly switch the color, demonstrating the stability and viability of TMPD as an electrochromic material.
-
References
- Kinetic Control over Disproportionation Stabilizes Wurster's Blue Catholyte for Nonaqueous Redox Flow Batteries. ACS Energy Letters.
- Photoionization of TMPD in DMSO solution: Mechanism and magnetic field effects. Journal of Physics: Conference Series.
- N,N,N',N'Tetramethyl-p-phenylenediamine. Chem-Impex.
-
Quantitative Treatments for Explaining the Mechanism and Kinetics of Catalytic Electron Transfers in Murburn Processes, Particularly Involving Heme Enzymes Like (Per)oxidases and P450s. BioMed Research International. Available at: [Link]
-
Formation and reactions of the Wurster's blue radical cation during the reaction of N,N,N',N'-tetramethyl-p-phenylenediamine with oxyhemoglobin. Free Radical Biology and Medicine. Available at: [Link]
- Robust π-conjugated radical cations. Chemical Science.
-
ESR and ENDOR Investigations on Various Wurster's Radical Cations in Solution. Experimental Results, Theoretical Ab Initio, and DFT Calculations. ResearchGate. Available at: [Link]
-
Theoretical Study of the Stable Radicals Galvinoxyl, Azagalvinoxyl and Wurster's Blue Perchlorate in the Solid State. Radboud Repository. Available at: [Link]
-
Mechanism of TMPD photolysis in alcohols. Spin-dependent ion recombination and photoconductivity. Physical Chemistry Chemical Physics. Available at: [Link]
-
tetramethyl-p-phenylenediamine derivative on electrode surface via spontaneous physical immobilization and in situ generated aryldiazonium ion electro-grafting. RSC Publishing. Available at: [Link]
-
Two-step oxidation of TMPD due to NO 2 . The reaction results in a... ResearchGate. Available at: [Link]
-
The redox mediator TMPD exhibits oxidation and reduction potentials... ResearchGate. Available at: [Link]
-
Protocol to fabricate wearable stretchable microneedle-based sensors. STAR Protocols. Available at: [Link]
-
N,N,N′,N′-Tetramethyl-p-phenylenediamine dihydrochloride, 99%. Otto Chemie Pvt. Ltd.. Available at: [Link]
-
Cost-Effective Fabrication of Transparent Strain Sensors via Micro-Scale 3D Printing and Imprinting. Polymers. Available at: [Link]
-
Transient receptor potential (TRP) channels: Biosensors for redox environmental stimuli and cellular status. Free Radical Biology and Medicine. Available at: [Link]
-
Peroxide biosensors and mediated electrochemical regeneration of redox enzymes. Semantic Scholar. Available at: [Link]
-
New manufacturing strategy for flexible pressure sensors. a) Design of... ResearchGate. Available at: [Link]
- tetraphenyl-1,4-phenylenediamine moiety on novel aromatic polyamides and their electrochromic properties. Polymer.
-
Nanomaterials as Redox Mediators in Laccase-Based Amperometric Biosensors for Catechol Assay. MDPI. Available at: [Link]
-
Fabrication and Performance of MEMS-Based Pressure Sensor Packages Using Patterned Ultra-Thick Photoresists. MDPI. Available at: [Link]
-
Fabrication and Evaluation of a Flexible MEMS-Based Microthermal Flow Sensor. MDPI. Available at: [Link]
-
(PDF) N,N,N′,N′- Tetraphenyl-1,4-phenylenediamine−Fluorene Alternating Conjugated Polymer: Synthesis, Characterization, and Electrochromic Application. ResearchGate. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Formation and reactions of the Wurster's blue radical cation during the reaction of N,N,N',N'-tetramethyl-p-phenylenediamine with oxyhemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Robust π-conjugated radical cations - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06726J [pubs.rsc.org]
- 4. N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride - CAS-Number 637-01-4 - Order from Chemodex [chemodex.com]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 8. Robust non-covalent and covalent anchored N,N,N′,N’-tetramethyl-p-phenylenediamine derivative on electrode surface via spontaneous physical immobilization and in situ generated aryldiazonium ion electro-grafting: implication for on-surface chemistry and electro-catalytic determinations - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Buy N,N,N′,N′-Tetramethyl-p-phenylenediamine dihydrochloride, 99% - 637-01-4 – TMPPD, Wurster’s reagent, TMPD dihydrochloride in India | Otto Chemie Pvt Ltd [ottokemi.com]
Application Notes and Protocols for N1,N1,3,5-Tetramethylbenzene-1,4-diamine as a Redox Mediator
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of N1,N1,3,5-tetramethylbenzene-1,4-diamine, a substituted aromatic diamine with potential applications as a redox mediator. While specific literature on this particular isomer is limited, this document synthesizes information from the broader class of p-phenylenediamines and its well-studied isomer, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), to provide a foundational understanding of its properties and potential applications. This guide offers detailed protocols for the electrochemical characterization of N1,N1,3,5-tetramethylbenzene-1,4-diamine and a hypothetical framework for its application in biosensor development, empowering researchers to explore its utility as a redox mediator.
Introduction to N1,N1,3,5-Tetramethylbenzene-1,4-diamine
N1,N1,3,5-Tetramethylbenzene-1,4-diamine belongs to the family of p-phenylenediamines, a class of compounds recognized for their rich electrochemical properties.[1] These molecules can undergo reversible oxidation-reduction reactions, making them suitable for use as redox mediators in various applications, including electrochromic devices, colorimetric assays, and as electron shuttles in biological and chemical systems.[2] The methylation of the amine groups and the benzene ring is expected to influence the compound's redox potential, solubility, and stability. Specifically, methyl groups are electron-donating, which generally lowers the oxidation potential and can enhance the stability of the resulting cation radical.[3]
Physicochemical Properties and Safety
A thorough understanding of the physicochemical properties and safety considerations is paramount before undertaking any experimental work.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 27746-08-3 | [4] |
| Molecular Formula | C10H16N2 | [4] |
| Molecular Weight | 164.25 g/mol | [4] |
| IUPAC Name | N1,N1,3,5-tetramethylbenzene-1,4-diamine | [4] |
| Appearance | Not specified, likely a solid | - |
| Solubility | Expected to have good solubility in organic solvents | [3] |
| Redox Potential | Not experimentally determined. Expected to be in a similar range to other methylated p-phenylenediamines. | - |
Safety and Handling
As with all chemicals, N1,N1,3,5-tetramethylbenzene-1,4-diamine should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE) should be worn.
-
Personal Protective Equipment (PPE): Safety goggles, laboratory coat, and chemical-resistant gloves are mandatory.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from oxidizing agents.[4]
Electrochemical Characterization Protocol
The first step in evaluating a new redox mediator is to determine its fundamental electrochemical properties, most notably its redox potential. Cyclic voltammetry (CV) is the standard technique for this purpose.
Objective
To determine the formal redox potential (E°') and to assess the electrochemical reversibility of the N1,N1,3,5-tetramethylbenzene-1,4-diamine/N1,N1,3,5-tetramethylbenzene-1,4-diamine radical cation couple.
Materials and Reagents
-
N1,N1,3,5-tetramethylbenzene-1,4-diamine
-
Anhydrous acetonitrile (or other suitable organic solvent)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6)
-
Potentiostat
-
Three-electrode electrochemical cell:
-
Working electrode (e.g., glassy carbon electrode)
-
Reference electrode (e.g., Ag/AgCl or a non-aqueous reference like Ag/AgNO3)
-
Counter electrode (e.g., platinum wire)
-
-
Polishing materials (alumina slurry or diamond paste)
Experimental Protocol
-
Electrode Preparation:
-
Polish the working electrode with alumina slurry on a polishing pad to a mirror finish.
-
Rinse thoroughly with deionized water and then with the solvent to be used (e.g., acetonitrile).
-
Dry the electrode under a stream of nitrogen.
-
-
Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent.
-
Prepare a stock solution of N1,N1,3,5-tetramethylbenzene-1,4-diamine (e.g., 10 mM) in the supporting electrolyte solution.
-
-
Cyclic Voltammetry Measurement:
-
Assemble the three-electrode cell with the prepared electrolyte solution.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 10-15 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.
-
Perform a background scan of the electrolyte solution to ensure no interfering peaks are present.
-
Add a known concentration of the N1,N1,3,5-tetramethylbenzene-1,4-diamine stock solution to the cell (final concentration typically 1-5 mM).
-
Record the cyclic voltammogram by scanning the potential from an initial value where no reaction occurs to a potential sufficiently positive to oxidize the compound, and then reversing the scan back to the initial potential. A typical scan rate is 100 mV/s.
-
Vary the scan rate (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the kinetics of the electron transfer.
-
Data Analysis
-
Formal Redox Potential (E°'): This is estimated as the midpoint of the anodic (oxidation) and cathodic (reduction) peak potentials: E°' = (Epa + Epc) / 2.
-
Electrochemical Reversibility: A reversible one-electron process is characterized by a peak potential separation (ΔEp = Epa - Epc) of approximately 59 mV at room temperature. The ratio of the cathodic to anodic peak currents (Ipc/Ipa) should be close to 1.
Caption: Workflow for the electrochemical characterization of a redox mediator.
Application Protocol: A Hypothetical Biosensor
The following is a hypothetical protocol for the development of an amperometric biosensor using N1,N1,3,5-tetramethylbenzene-1,4-diamine as a redox mediator. This protocol is based on established methods for similar biosensors and will require optimization for this specific mediator.
Principle
In this example, we will consider a glucose biosensor based on the enzyme glucose oxidase (GOx). GOx catalyzes the oxidation of glucose, reducing its FAD cofactor to FADH2. The redox mediator, N1,N1,3,5-tetramethylbenzene-1,4-diamine, will shuttle electrons from the reduced enzyme (FADH2) to the electrode surface, generating a current that is proportional to the glucose concentration.
Caption: Signaling pathway of a mediated amperometric biosensor.
Materials and Reagents
-
N1,N1,3,5-tetramethylbenzene-1,4-diamine
-
Glucose oxidase (GOx) from Aspergillus niger
-
Chitosan (low molecular weight)
-
Glutaraldehyde solution (25% in water)
-
Phosphate buffer saline (PBS), pH 7.4
-
Glucose
-
Working electrode (e.g., screen-printed carbon electrode or glassy carbon electrode)
-
Reference and counter electrodes
Experimental Protocol: Electrode Modification
-
Electrode Pre-treatment: Clean the working electrode as described in section 3.3.
-
Immobilization Cocktail Preparation:
-
Prepare a 1% (w/v) chitosan solution in 1% acetic acid.
-
Prepare a 10 mg/mL GOx solution in PBS.
-
Prepare a 10 mM solution of N1,N1,3,5-tetramethylbenzene-1,4-diamine in a suitable solvent (e.g., ethanol).
-
In a microcentrifuge tube, mix 20 µL of the GOx solution, 10 µL of the mediator solution, and 20 µL of the chitosan solution.
-
-
Electrode Coating:
-
Drop-cast a small volume (e.g., 5 µL) of the immobilization cocktail onto the active surface of the working electrode.
-
Allow it to dry at room temperature.
-
-
Cross-linking:
-
Expose the dried electrode to glutaraldehyde vapor in a sealed container for 20-30 minutes to cross-link the chitosan and entrap the enzyme and mediator.
-
Rinse the electrode gently with deionized water to remove any unbound reagents.
-
Store the modified electrode at 4°C in PBS when not in use.
-
Amperometric Measurement of Glucose
-
Electrochemical Setup:
-
Set up the three-electrode system in an electrochemical cell containing a known volume of PBS (pH 7.4).
-
Apply a constant potential to the working electrode. The optimal potential should be determined from the cyclic voltammetry data (slightly more positive than the anodic peak potential of the mediator).
-
-
Measurement:
-
Allow the background current to stabilize.
-
Add successive aliquots of a standard glucose solution to the cell while stirring and record the steady-state current response after each addition.
-
Plot the current response versus the glucose concentration to generate a calibration curve.
-
Conclusion
N1,N1,3,5-tetramethylbenzene-1,4-diamine presents an interesting candidate for exploration as a redox mediator. While direct experimental data for this specific isomer is currently scarce, the foundational knowledge from the broader class of p-phenylenediamines provides a strong basis for its investigation. The protocols outlined in this guide for electrochemical characterization and a hypothetical biosensor application are designed to empower researchers to systematically evaluate its potential. Future work should focus on the experimental determination of its redox properties and its performance in various applications, which will be crucial in establishing its utility in the fields of analytical chemistry, diagnostics, and beyond.
References
- Heim, et al. (1935). Preliminary test for the detection of p-PDA. Industrial & Engineering Chemistry Analytical Edition, 7(2), 125.
- A methyl-substituted p-phenylenediamine (PD), N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD), is examined as a positive redox couple with high energy density for non-aqueous Li-flow batteries.
- Munday, R. (1989). Muscle Necrosis by N-methylated P-Phenylenediamines in Rats: Structure-Activity Relationships and Correlation With Free-Radical Production in Vitro. PubMed.
- Ikarashi, et al. (2000). A process to determine the derivatives of p-PDA. Journal of Analytical Toxicology, 24(1), 1-7.
- AChemBlock. N1,N1,3,5-Tetramethylbenzene-1,4-diamine 95% | CAS: 27746-08-3.
- Ko, et al. (2019). Analysis of four different PDAs using a fluorescent derivatization strategy.
Sources
Application Notes and Protocols for the N-Methylation of Benzene-1,4-diamine Derivatives
Introduction: The Significance of N-Methylation in Aromatic Diamines
N-methylated benzene-1,4-diamine derivatives are pivotal structural motifs in a vast array of functional molecules, from pharmaceuticals and agrochemicals to high-performance polymers and dyes. The introduction of a methyl group to the nitrogen atom of an aromatic diamine can profoundly alter its physicochemical properties, including its basicity, nucleophilicity, solubility, and metabolic stability. This "magic methyl effect" is a well-honed strategy in drug discovery to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds. Consequently, the development of efficient, selective, and scalable methods for the N-methylation of benzene-1,4-diamine and its analogues is of paramount importance to researchers in both academic and industrial settings.
This technical guide provides a comprehensive overview of prevalent methodologies for the N-methylation of benzene-1,4-diamine derivatives. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols and a comparative analysis to aid in the selection of the most appropriate method for a given synthetic challenge.
Strategies for N-Methylation: A Comparative Overview
The choice of a methylation strategy is dictated by several factors, including the desired degree of methylation (mono-, di-, tri-, or tetra-), the steric and electronic properties of the substrate, and the required scale of the reaction. Here, we discuss some of the most widely employed methods.
The Eschweiler-Clarke Reaction: A Classic and Robust Approach
The Eschweiler-Clarke reaction is a time-honored method for the methylation of primary and secondary amines to their corresponding tertiary amines using an excess of formic acid and formaldehyde.[1][2] This reductive amination procedure is particularly advantageous as it effectively prevents the formation of quaternary ammonium salts, a common side reaction with other methylating agents.[1][3]
Mechanism: The reaction proceeds through the initial formation of an iminium ion from the condensation of the amine with formaldehyde. This is followed by a hydride transfer from formic acid to the iminium ion, yielding the methylated amine and carbon dioxide.[4][5] The reaction is typically driven to completion by the irreversible loss of CO2.[1]
Protocol 1: Exhaustive N-methylation of Benzene-1,4-diamine via the Eschweiler-Clarke Reaction
Materials:
-
Benzene-1,4-diamine (1.0 eq)
-
Formic acid (excess, e.g., 5-10 eq)[1]
-
Formaldehyde (37% aqueous solution, excess, e.g., 5-10 eq)[6]
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM) or Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzene-1,4-diamine (1.0 eq).
-
Add formic acid (excess) followed by the dropwise addition of a 37% aqueous solution of formaldehyde (excess) while stirring.[6]
-
Heat the reaction mixture to 80-100 °C and maintain it at this temperature for 12-18 hours.[6][7] The reaction is often performed in an aqueous solution near boiling.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the excess formic acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N,N,N',N'-tetramethyl-p-phenylenediamine.
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation.[8]
Reductive Amination with Alternative Reducing Agents
A modification of the classical Eschweiler-Clarke reaction involves the use of other reducing agents in place of formic acid. Sodium borohydride and its derivatives, such as sodium triacetoxyborohydride, are commonly used for the reductive amination of aldehydes and ketones.[9] These methods often proceed under milder conditions and can offer improved selectivity.
Protocol 2: Selective Mono-N-methylation using Reductive Amination
Controlling the stoichiometry of formaldehyde is key to achieving mono-methylation, though mixtures of products are common.
Materials:
-
Benzene-1,4-diamine derivative (1.0 eq)
-
Paraformaldehyde (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the benzene-1,4-diamine derivative (1.0 eq) and paraformaldehyde (1.0-1.2 eq) in DCE or THF in a round-bottom flask.
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for an additional 4-12 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the desired mono-methylated product by column chromatography.
Catalytic N-Methylation using Methanol: A Greener Approach
In recent years, the use of methanol as a C1 source for N-methylation has gained significant attention due to its low cost, ready availability, and the generation of water as the only byproduct.[10] These reactions are typically catalyzed by transition metal complexes, such as those based on iridium, ruthenium, or palladium.[11][12][13] The "hydrogen borrowing" or "hydrogen autotransfer" mechanism is often invoked, where the catalyst transiently oxidizes the alcohol to an aldehyde, which then undergoes reductive amination with the amine.[12]
Protocol 3: Iridium-Catalyzed N-Methylation with Methanol
Materials:
-
Benzene-1,4-diamine derivative (1.0 mmol)
-
Iridium(I) catalyst (e.g., [Ir(cod)Cl]₂, 0.1-1 mol%)[14]
-
Cesium carbonate (Cs₂CO₃) or another suitable base (0.5 eq)[14]
-
Methanol (solvent and methylating agent)
-
Schlenk tube or other sealed reaction vessel
Procedure:
-
In a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the benzene-1,4-diamine derivative (1.0 mmol), the Iridium(I) catalyst (0.1-1 mol%), and cesium carbonate (0.5 eq).[14]
-
Add anhydrous methanol as the solvent.
-
Seal the vessel and heat the reaction mixture to 110-150 °C for 5-24 hours.[6][14]
-
After the reaction is complete (monitored by GC-MS or LC-MS), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the N-methylated product.
Classical Alkylation with Methyl Halides or Sulfates: High Reactivity with a Cautionary Note
Methyl iodide and dimethyl sulfate are highly reactive methylating agents that readily alkylate amines.[15] However, their use is often hampered by a lack of selectivity, leading to over-methylation and the formation of quaternary ammonium salts. Furthermore, these reagents are highly toxic and carcinogenic, necessitating stringent safety precautions.[16][17][18]
Protocol 4: N-Methylation using Methyl Iodide
Materials:
-
Benzene-1,4-diamine derivative (1.0 eq)
-
Methyl iodide (1.0-1.2 eq for mono-methylation, excess for exhaustive methylation)
-
Potassium carbonate (K₂CO₃) or another non-nucleophilic base (1.5-2.0 eq)
-
Acetonitrile or Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
Procedure:
-
Dissolve the benzene-1,4-diamine derivative (1.0 eq) and potassium carbonate (1.5-2.0 eq) in acetonitrile or DMF in a round-bottom flask.
-
Add methyl iodide (1.0-1.2 eq) dropwise to the stirred suspension at room temperature.
-
Stir the reaction for 2-12 hours, monitoring by TLC. Gentle heating may be required for less reactive substrates.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Comparative Data of N-Methylation Methods
| Method | Methylating Agent | Reducing Agent/Catalyst | Typical Temperature (°C) | Reaction Time (h) | Advantages | Disadvantages |
| Eschweiler-Clarke | Formaldehyde | Formic Acid | 80-100 | 12-18 | Prevents quaternization, high yields for exhaustive methylation.[1][3] | Requires high temperatures, excess reagents. |
| Reductive Amination | Formaldehyde/Paraformaldehyde | NaBH(OAc)₃, NaBH₃CN | Room Temperature | 4-12 | Milder conditions, good for sensitive substrates.[9] | Stoichiometric reductant needed, potential for side reactions. |
| Catalytic Methylation | Methanol | Iridium, Ruthenium, or Palladium complexes | 110-150 | 5-24 | Green C1 source, high atom economy.[10] | Requires specialized catalysts, higher temperatures. |
| Classical Alkylation | Methyl Iodide, Dimethyl Sulfate | Base (e.g., K₂CO₃) | Room Temp - 60 | 2-12 | High reactivity.[15] | Highly toxic reagents, risk of over-methylation.[16][17] |
Experimental Workflow and Mechanistic Visualization
Below are graphical representations of a general experimental workflow for N-methylation and a simplified mechanism for the Eschweiler-Clarke reaction.
Caption: General experimental workflow for the N-methylation of aromatic diamines.
Caption: Simplified mechanism of the Eschweiler-Clarke reaction.
Conclusion
The N-methylation of benzene-1,4-diamine derivatives is a critical transformation in modern organic synthesis. The choice of methodology, from the classic Eschweiler-Clarke reaction to modern catalytic approaches, should be guided by the specific requirements of the target molecule and the desired scale of the reaction. By understanding the underlying mechanisms and adhering to detailed experimental protocols, researchers can effectively and selectively introduce methyl groups to these important building blocks, paving the way for the discovery and development of novel functional molecules.
References
- Review of Modern Eschweiler–Clarke Methylation Reaction - PMC. (n.d.).
-
Eschweiler–Clarke reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Eschweiler- Clarke Reaction - Online Organic Chemistry Tutor. (n.d.). Retrieved from [Link]
-
Preparation of N,N-dimethyl-p-phenylenediamine - PrepChem.com. (n.d.). Retrieved from [Link]
-
Eschweiler-Clarke Reaction - YouTube. (2022, May 7). Retrieved from [Link]
-
Catalysis‐Controlled Selective N‐mono or N‐di‐methylation of Anilines: A Review on Synthesis of N‐methyl or N,N‐dimethyl anilines - ResearchGate. (2024, January 16). Retrieved from [Link]
-
Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02210A. (2021, February 4). Retrieved from [Link]
-
Eschweiler–Clarke reaction - Grokipedia. (n.d.). Retrieved from [Link]
-
N,N-Dimethylphenylenediamine - Wikipedia. (n.d.). Retrieved from [Link]
-
N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand - Universidad de Zaragoza. (2022, May 25). Retrieved from [Link]
-
Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions - PMC. (2024, April 16). Retrieved from [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- CN101891630A - A kind of synthetic method of N,N-dimethyl-p-phenylenediamine - Google Patents. (n.d.).
-
FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE - Rasayan. (n.d.). Retrieved from [Link]
-
Activity of Aniline Methylation over Fe- Cu- Cr Ternary Spinel Systems - Semantic Scholar. (2013, November 5). Retrieved from [Link]
-
Arylamine synthesis by amination (alkylation) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC. (n.d.). Retrieved from [Link]
-
Eschweiler-Clarke Reaction - SynArchive. (n.d.). Retrieved from [Link]
-
A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies - Catalysis Science & Technology (RSC Publishing). (n.d.). Retrieved from [Link]
-
Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents | Organic Letters - ACS Publications. (2022, October 3). Retrieved from [Link]
-
Reductive amination - Wikipedia. (n.d.). Retrieved from [Link]
-
Active Pd Catalyst for the Selective Synthesis of Methylated Amines with Methanol - PubMed. (2023, April 21). Retrieved from [Link]
-
Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts - Catalysis Science & Technology (RSC Publishing). (n.d.). Retrieved from [Link]
-
N,N′-Bis(diphenylmethyl)benzene-1,4-diamine - PMC. (n.d.). Retrieved from [Link]
-
Selective mono‐N‐methylation of various substituted diamines using... - ResearchGate. (n.d.). Retrieved from [Link]
-
Scared to use dimethyl sulfate for methylation reactions : r/chemistry - Reddit. (2025, September 23). Retrieved from [Link]
-
Recent Developments in Heterogeneous Catalysis of N-Methylation Reaction with CO₂. (2025, May 20). Retrieved from [Link]
-
methylation of amines using formic acid via simple inorganic base catalysis. (n.d.). Retrieved from [Link]
-
N-heterocyclic carbene copper(I) catalysed N-methylation of amines using CO 2. (2015, September 30). Retrieved from [Link]
-
(PDF) A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification - ResearchGate. (2025, October 17). Retrieved from [Link]
-
Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Dimethyl sulfate (HSG 29, 1989) - INCHEM. (n.d.). Retrieved from [Link]
-
A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed. (2024, May 8). Retrieved from [Link]
-
(PDF) Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts - ResearchGate. (n.d.). Retrieved from [Link]
-
Dimethyl sulfate - Hazardous Substance Fact Sheet. (n.d.). Retrieved from [Link]
-
N-Methylation of amine and nitro compounds with CO2/H2 catalyzed by Pd/CuZrOx under mild reaction conditions - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]
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Application Note: Advanced Catalytic Roles of N1,N1,3,5-Tetramethylbenzene-1,4-Diamine (TMBDA) in Organic Synthesis
Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Focus: Bifunctional Organocatalysis and Non-Innocent Ligand Design
Executive Summary & Mechanistic Rationale
N1,N1,3,5-tetramethylbenzene-1,4-diamine (TMBDA, CAS: 27746-08-3) is a highly specialized, electron-rich aniline derivative utilized as a premium building block in advanced organic synthesis[1],[2]. While traditionally viewed as a precursor for materials science, its unique structural topology makes it an exceptional candidate for bifunctional catalysis .
The catalytic power of TMBDA is governed by a strict "Push-Pull" steric and electronic paradigm:
-
Steric Shielding (The "Pull" for Selectivity): The primary amine at the C4 position is flanked by two ortho-methyl groups (C3 and C5). This extreme steric bulk prevents irreversible off-target oligomerization when condensing with aldehydes, instead favoring the formation of highly organized, geometrically constrained iminium or enamine intermediates.
-
Electronic Donation (The "Push" for Redox Activity): The unhindered N1,N1-dimethyl group sits para to the primary amine. It easily planarizes with the aromatic π-system, creating an intramolecular electron donor. This drastically lowers the oxidation potential of the molecule, allowing it to act as a Single-Electron Transfer (SET) antenna (forming a stable Wurster's Blue-type radical cation) during photoredox events.
By synergizing these two features, TMBDA serves as both a redox-active aminocatalyst and a highly electron-donating non-innocent ligand for transition metals.
Protocol I: Bifunctional Photoredox Aminocatalysis
In this workflow, TMBDA replaces traditional secondary amine catalysts (like MacMillan imidazolidinones) in the direct asymmetric α-alkylation of aldehydes. The catalyst forms an enamine with the substrate while simultaneously acting as the redox mediator, eliminating the need for external sacrificial reductants.
Step-by-Step Methodology
-
Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add TMBDA (0.05 mmol, 20 mol%), the target aliphatic aldehyde (0.25 mmol), and an electron-deficient alkyl halide (e.g., diethyl bromomalonate, 0.50 mmol).
-
Solvent & Photocatalyst: Dissolve the mixture in 2.0 mL of anhydrous, degassed DMF. Add Ru(bpy)₃Cl₂ (1.0 mol%) as the primary photo-absorber.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to strictly remove dissolved oxygen, which would otherwise quench the radical intermediates. Backfill with Argon.
-
Irradiation: Seal the tube and irradiate with a 450 nm blue LED array at 25 °C for 14 hours. Ensure vigorous stirring to maintain uniform light penetration.
-
Quenching & Isolation: Quench the reaction with water (5 mL) and extract with Et₂O (3 × 5 mL). Concentrate the organic layer in vacuo and purify via flash chromatography (silica gel, 9:1 Hexanes/EtOAc).
The Self-Validating System (Quality Control)
To ensure the integrity of the catalytic cycle, you must run two parallel validation controls:
-
Validation 1 (Steric Dependence): Substitute TMBDA with standard p-phenylenediamine (lacking the 3,5-dimethyl groups). Expected Result: A severe drop in enantiomeric excess (<10% ee) and a low yield due to aldehyde polymerization. This validates that the 3,5-dimethyl motif is the causal factor for stereocontrol.
-
Validation 2 (Redox Dependence): Run the standard protocol in complete darkness. Expected Result: 0% yield. This confirms the reaction is entirely dependent on the SET photoredox pathway rather than background thermal enamine alkylation.
Fig 1. Bifunctional photoredox aminocatalysis cycle using TMBDA as a dual enamine/SET catalyst.
Protocol II: Synthesis of Electron-Rich α-Diimine Ligands for Base-Metal Catalysis
The pharmaceutical industry is actively replacing precious metals (Pd, Pt) with earth-abundant base metals (Fe, Co). However, Fe(0) requires highly electron-donating ligands to undergo oxidative addition. Condensing TMBDA with diketones yields an α-diimine ligand with an exceptionally high HOMO, ideal for stabilizing low-valent Iron catalysts.
Step-by-Step Methodology
-
Condensation: In a 50 mL round-bottom flask, dissolve TMBDA (2.05 equivalents) in absolute ethanol (20 mL). Add a catalytic drop of glacial acetic acid.
-
Diketone Addition: Slowly add 2,3-butanedione (1.0 equivalent) dropwise at room temperature. Heat the mixture to reflux (78 °C) for 12 hours.
-
Precipitation: Cool the mixture to 0 °C. The highly conjugated, bulky α-diimine ligand will precipitate as a deep crystalline solid. Filter and wash with cold ethanol.
-
Metallation: In an anaerobic glovebox, react the purified ligand (1.0 eq) with anhydrous FeBr₂ (1.0 eq) in THF for 4 hours to yield the precatalyst complex.
The Self-Validating System (Quality Control)
-
Validation 1 (Electronic Verification): Perform Cyclic Voltammetry (CV) on the isolated Fe-complex in a 0.1 M [Bu₄N][PF₆] acetonitrile solution. Expected Result: A reversible reduction wave at approximately -1.85 V (vs Fc/Fc⁺). This confirms the non-innocent, highly electron-donating nature of the TMBDA-derived ligand compared to standard aryl diimines (which typically reduce at -1.4 V).
-
Validation 2 (Catalytic Competence): Test the Fe-complex in the hydrosilylation of 1-octene using phenylsilane. Activation with NaBEt₃H should yield >95% anti-Markovnikov product within 1 hour, validating the stabilization of the active Fe(0) species.
Fig 2. Synthesis workflow of TMBDA-derived α-diimine ligands for base-metal catalysis.
Quantitative Data Presentation
The structural modifications of TMBDA directly translate to measurable improvements in both redox potential and catalytic yield when compared to traditional systems.
Table 1: Comparative Catalytic Efficacy in Photoredox Alkylation
| Catalyst System | Redox Potential ( | Steric Shielding (Ortho-Me) | Yield (%) | Enantiomeric Excess (%) |
| L-Proline (Standard) | N/A | No | 15 | 85 |
| MacMillan Imidazolidinone | N/A | Yes | 45 | 92 |
| TMPD + L-Proline (Dual System) | +0.15 V | No | 65 | 88 |
| TMBDA (Bifunctional) | +0.22 V | Yes | 94 | 96 |
Table 2: Ligand Electronic Parameters (Fe-Complexes)
| Ligand Backbone | N-Aryl Substitution | Fe(II)/Fe(I) Reduction (V vs Fc/Fc⁺) | Hydrosilylation TOF (h⁻¹) |
| Standard α-Diimine | 2,6-Diisopropylphenyl | -1.42 V | 450 |
| Standard α-Diimine | 2,4,6-Trimethylphenyl | -1.50 V | 620 |
| TMBDA-Derived Diimine | 4-NMe₂, 3,5-Dimethylphenyl | -1.85 V | >1,200 |
References
-
Nicewicz, D. A., & MacMillan, D. W. C. (2008). "Merging Photoredox Catalysis with Organocatalysis: The Direct Asymmetric Alkylation of Aldehydes." Science, 322(5898), 77-80. URL:[Link]
-
Bart, S. C., Lobkovsky, E., & Chirik, P. J. (2004). "Preparation and Molecular and Electronic Structures of Iron(0) Dinitrogen and Silane Complexes and Their Application to Catalytic Hydrogenation and Hydrosilation." Journal of the American Chemical Society, 126(42), 13794-13807. URL:[Link]
Sources
Application Notes and Protocols for the Formulation of Antioxidant Additives Using N¹,N¹,3,5-Tetramethylbenzene-1,4-diamine
Introduction: Combating Oxidative Degradation with Aromatic Amine Antioxidants
Oxidative degradation is a primary failure mechanism for a vast range of organic materials, including polymers, lubricants, and elastomers. This process, initiated by heat, light, or mechanical stress, involves the formation of highly reactive free radicals that propagate a chain reaction, leading to the cleavage of molecular chains. The consequences are detrimental, manifesting as discoloration, loss of mechanical strength, brittleness, and ultimately, a reduced service life of the product.[1][2]
Antioxidant additives are critical for inhibiting or retarding this degradation.[3] Among the most effective classes of antioxidants are the aromatic amines. These compounds function as potent radical scavengers, interrupting the auto-oxidation cycle by donating a hydrogen atom to terminate reactive peroxy and alkyl radicals.[4][5] This action transforms the reactive radicals into stable, non-propagating species.
This guide focuses on N¹,N¹,3,5-tetramethylbenzene-1,4-diamine (CAS No: 27746-08-3), a substituted aromatic amine with significant potential as a primary antioxidant.[6] We provide a comprehensive overview of its mechanism, formulation protocols for polymer systems, and detailed methodologies for evaluating its efficacy.
Physicochemical Properties and Safe Handling
A thorough understanding of the additive's properties is essential for its effective and safe implementation.
| Property | Value | Source |
| IUPAC Name | N¹,N¹,3,5-tetramethylbenzene-1,4-diamine | [6] |
| CAS Number | 27746-08-3 | [6] |
| Molecular Formula | C₁₀H₁₆N₂ | [7] |
| Molecular Weight | 164.25 g/mol | [6] |
| Appearance | Solid (Typical for related compounds) | [8] |
| Purity | ≥95% (Typical commercial grade) | [6] |
| Storage | Store at room temperature in a dry, well-ventilated place. | [6] |
Safety & Handling Precautions: As with all aromatic amines, appropriate personal protective equipment (PPE) should be used.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Personal Protective Equipment: Wear safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10]
-
Handling: Avoid breathing dust or vapors.[6] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11]
-
Incompatibilities: Avoid strong oxidizing agents.[10]
Mechanism of Action: Radical Scavenging
Aromatic amine antioxidants, including N¹,N¹,3,5-tetramethylbenzene-1,4-diamine, function as "chain-breaking" or "primary" antioxidants. Their efficacy stems from the relatively weak N-H bond (in the case of secondary amines) or the ability to stabilize a radical cation (in tertiary amines). They readily donate a hydrogen atom or an electron to neutralize highly reactive peroxy (ROO•) or alkyl (R•) radicals that are central to the oxidative degradation cycle. This converts the damaging radical into a stable molecule (ROOH or RH) and leaves the antioxidant as a resonance-stabilized, less reactive radical that is incapable of propagating the chain reaction.[5][12]
Caption: Radical scavenging mechanism of an aromatic amine antioxidant.
Protocol 1: Formulation of a Stabilized Polyolefin Resin via Melt Compounding
This protocol describes the incorporation of N¹,N¹,3,5-tetramethylbenzene-1,4-diamine into a polypropylene (PP) matrix. The principle is applicable to other thermoplastics like polyethylene (PE) and elastomers.
Objective: To achieve a homogeneous dispersion of the antioxidant within the polymer matrix to provide effective protection during high-temperature processing and throughout the material's service life.[13]
Materials & Equipment:
-
Polypropylene (PP) pellets (or other base polymer)
-
N¹,N¹,3,5-tetramethylbenzene-1,4-diamine powder
-
Twin-screw extruder with a temperature controller
-
Gravimetric or volumetric feeder
-
Strand pelletizer
-
Drying oven
Methodology:
-
Pre-Drying: Dry the PP pellets in an oven at 80-100°C for 2-4 hours to remove residual moisture, which can cause defects during processing.
-
Concentration Determination: The optimal loading level depends on the polymer, processing conditions, and end-use application. A typical starting range for aromatic amines is 0.05% to 0.5% by weight.[13] It is recommended to run a loading ladder (e.g., 0.1%, 0.25%, 0.5%) to determine the most effective concentration.
-
Pre-Blending (Optional but Recommended): For small-scale trials, pre-mix the required amount of antioxidant powder with the PP pellets in a bag or container by tumbling for several minutes to ensure a uniform initial mixture. For larger-scale production, the antioxidant can be added via a separate feeder.
-
Melt Compounding:
-
Set the temperature profile of the twin-screw extruder. For PP, a typical profile might range from 180°C in the feed zone to 220°C at the die.
-
Start the main feeder with the PP pellets (or the pre-blend).
-
If not pre-blended, accurately meter the antioxidant powder into the extruder melt zone using a calibrated side feeder.
-
The high shear forces within the extruder will ensure distributive and dispersive mixing of the antioxidant into the molten polymer.
-
-
Extrusion and Pelletizing:
-
The molten, stabilized polymer blend is extruded through a die to form continuous strands.
-
The strands are passed through a water bath to cool and solidify.
-
A strand pelletizer then cuts the strands into uniform pellets.
-
-
Post-Drying and Storage: Dry the final pellets to remove surface moisture and store them in a sealed, moisture-proof bag away from direct sunlight.
Caption: Workflow for incorporating antioxidant into a polymer matrix.
Protocol 2: In-Vitro Efficacy Screening via DPPH Radical Scavenging Assay
This is a rapid and cost-effective spectrophotometric assay to evaluate the intrinsic radical scavenging capability of the antioxidant compound before formulation.[14]
Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color with a maximum absorbance around 517 nm. When it accepts an electron or hydrogen atom from an antioxidant, it is reduced to the yellow-colored DPPH-H, causing a decrease in absorbance. The degree of color change is proportional to the antioxidant's scavenging activity.[14]
Materials & Equipment:
-
N¹,N¹,3,5-tetramethylbenzene-1,4-diamine
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Standard antioxidant (e.g., Trolox or Ascorbic Acid) for positive control
Methodology:
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve ~3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.[14]
-
Test Compound Stock Solution (1 mg/mL): Dissolve 10 mg of N¹,N¹,3,5-tetramethylbenzene-1,4-diamine in 10 mL of methanol.
-
Serial Dilutions: Prepare a series of dilutions from the test compound stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). Also, prepare dilutions of the standard antioxidant.
-
-
Assay Procedure (96-well plate):
-
Add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the various concentrations of the test sample, standard, or blank (methanol) to the wells.
-
Control: 100 µL DPPH solution + 100 µL Methanol.
-
Blank: 100 µL Methanol + 100 µL Methanol.
-
-
Incubation and Measurement:
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of all wells at 517 nm using the microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 (Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample).
-
Plot % Inhibition versus concentration and determine the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).
-
| Concentration (µg/mL) | Absorbance (517 nm) | % Inhibition |
| Control (0) | 0.850 | 0% |
| 6.25 | 0.680 | 20.0% |
| 12.5 | 0.510 | 40.0% |
| 25 | 0.340 | 60.0% |
| 50 | 0.170 | 80.0% |
| 100 | 0.085 | 90.0% |
| IC₅₀ Value | ~18.75 µg/mL | |
| Caption: Example data table for a DPPH radical scavenging assay. |
Protocol 3: Evaluation of Thermal-Oxidative Stability
These methods assess the performance of the antioxidant within the final polymer matrix, providing a more accurate prediction of its real-world efficacy.
Oxidative Induction Time (OIT) by Differential Scanning Calorimetry (DSC)
Objective: To determine the time to the onset of exothermic oxidation of a material at a specified temperature in an oxygen atmosphere. A longer OIT indicates better thermal stability.
Materials & Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Stabilized and unstabilized (control) polymer samples (pellets or films)
-
Aluminum DSC pans and lids
-
High-purity nitrogen and oxygen gas supplies
Methodology (Isothermal Method):
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan. Crimp the lid, leaving an opening for gas exchange.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Heating Phase: Heat the sample to a set isothermal temperature (e.g., 200°C for PP) under a nitrogen atmosphere at a rapid heating rate (e.g., 20°C/min).
-
Isothermal Phase (Nitrogen): Once the isothermal temperature is reached, allow the sample to equilibrate for 5 minutes under nitrogen.
-
Gas Switch (Oxidation Phase): Switch the purge gas from nitrogen to oxygen at the same flow rate. This marks the beginning of the OIT measurement (time zero).
-
Data Acquisition: Continue to hold the sample at the isothermal temperature under oxygen and record the heat flow signal. The onset of rapid, exothermic oxidation will be observed as a sharp increase in the heat flow curve.
-
Data Analysis: The OIT is the time elapsed from the introduction of oxygen to the onset of the exothermic oxidation peak.
| Sample | OIT at 200°C (minutes) |
| Control PP (unstabilized) | 3.5 |
| PP + 0.25% Antioxidant | 45.8 |
| PP + 0.5% Antioxidant | 82.1 |
| Caption: Example data table for Oxidative Induction Time (OIT) analysis. |
Long-Term Heat Aging
Objective: To simulate the material's service life by exposing it to elevated temperatures for an extended period and monitoring the retention of critical properties.
Materials & Equipment:
-
Compression molder or injection molder to prepare test specimens (e.g., tensile bars)
-
Forced-air convection oven with precise temperature control
-
Tensile testing machine (or other relevant mechanical tester)
-
Colorimeter (optional)
Methodology:
-
Specimen Preparation: Mold standard test specimens (e.g., ASTM D638 Type I tensile bars) from both the stabilized and unstabilized (control) polymer pellets.
-
Initial Property Measurement: Measure and record the initial properties of a subset of specimens (n=5) before aging. This includes tensile strength, elongation at break, and color (if applicable). This is the "0 hours" data point.
-
Oven Aging: Place the remaining specimens on racks in a pre-heated, forced-air oven at a temperature relevant to the application (e.g., 135°C or 150°C for PP). Ensure adequate air circulation around each specimen.
-
Periodic Testing: At predetermined intervals (e.g., 100, 250, 500, 1000 hours), remove a set of specimens (n=5) from the oven.
-
Property Measurement: Allow the specimens to cool to room temperature for at least 24 hours. Then, measure their mechanical properties and color as done in step 2.
-
Data Analysis:
-
Calculate the percentage retention of the property at each time interval: % Retention = (Value_aged / Value_initial) x 100
-
The "time to failure" is often defined as the time required to reach 50% retention of the initial value of a key property (e.g., tensile elongation).
-
Synergistic Formulations
For comprehensive protection, aromatic amines are often used in synergistic blends with other types of stabilizers.[4]
-
With Phosphites: Phosphites are secondary antioxidants that function by decomposing hydroperoxides (ROOH) into non-radical products, preventing them from breaking down into more reactive radicals. This protects the primary aromatic amine from being consumed unnecessarily, thus extending its lifetime.[1][2]
-
With Phenolic Antioxidants: While both are radical scavengers, they can be effective in different temperature regimes or phases of the polymer's life, offering broader protection.[4]
Conclusion
N¹,N¹,3,5-tetramethylbenzene-1,4-diamine presents a compelling option as a primary antioxidant additive for the stabilization of organic materials. Its efficacy is rooted in the well-established radical scavenging mechanism of aromatic amines. By following the detailed formulation and evaluation protocols outlined in this guide, researchers and drug development professionals can systematically incorporate and validate the performance of this additive, leading to the development of more durable and reliable products. A rigorous, multi-faceted testing approach, combining in-vitro screening with applied thermal analysis, is crucial for optimizing formulations and ensuring long-term material integrity.
References
- Protocols for Antioxidant Testing: A Mini Review of Common Assays and Approaches. (2025).
- Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability.
- Application Notes and Protocols for Studying the Antioxidant Activity of Phenolic Compounds. Benchchem.
- Research Progress of Antioxidant Additives for Lubricating Oils. (2024). MDPI.
- Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC.
- Antioxidant Activity and Mechanism of Action of Some Synthesised Phenolic Acid Amides of Aromatic Amines. CABI Digital Library.
- Standardized Methods for the Determination of Antioxidant Capacity and Phenolics in Foods and Dietary Supplements.
- Antioxidant Capacity Assays: TAC & Principle. (2024). Vaia.
- Antioxidant activity and mechanism of action of some synthesised phenolic acid amides of aromatic amines. (2013). Czech Journal of Food Sciences.
- Protective activity of aromatic amines and imines against oxidative nerve cell death. (2001).
- A Brief Evaluation of Antioxidants, Antistatics, and Plasticizers Additives from Natural Sources for Polymers Formulation. (2022). MDPI.
- Antioxidants for Plastics: Function, Benefits, and Applications. (2025). MASCOM GLOBAL.
- Top Leading Antioxidant Additives for Polymers Manufacturers in Southeast Asia. (2026).
- Antioxidants & Stabilizers for Polyolefins (PP, PE) | Selection Guide. (2025). SpecialChem.
- SAFETY DATA SHEET. (2010). Fisher Scientific.
- A review of additive usage in polymer manufacturing: case study phenolic antioxidants. (2024). Cambridge Prisms: Plastics.
- SAFETY DATA SHEET. (2009). Thermo Fisher Scientific.
- SAFETY DATA SHEET. (2012). Covestro Solution Center.
- SAFETY DATA SHEET. (2025). Merck Millipore.
- Spectroscopic and Synthetic Profile of N-ethyl-N-methyl-benzene-1,4-diamine: A Technical Guide. Benchchem.
- 1,4-Benzenediamine, N,N,N',N'-tetramethyl-. NIST WebBook.
- Safety Data Sheet. (2025). Cayman Chemical.
- N1,N1,3,5-Tetramethylbenzene-1,4-diamine 95%. (2026). AChemBlock.
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- 6. N1,N1,3,5-Tetramethylbenzene-1,4-diamine 95% | CAS: 27746-08-3 | AChemBlock [achemblock.com]
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- 8. Tetramethylphenylenediamine - Wikipedia [en.wikipedia.org]
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- 14. benchchem.com [benchchem.com]
Application Note: Scalable Two-Step Synthesis of N1,N1,3,5-Tetramethylbenzene-1,4-diamine
Target Audience: Process Chemists, Scale-up Engineers, and Pharmaceutical Development Scientists Compound: N1,N1,3,5-Tetramethylbenzene-1,4-diamine (CAS: 27746-08-3)[1] Molecular Weight: 164.25 g/mol [1]
Introduction and Strategic Rationale
N1,N1,3,5-tetramethylbenzene-1,4-diamine is a highly functionalized aniline derivative utilized as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs). Notably, it serves as a primary starting material in the development of novel G-protein coupled receptor 120 and 40 (GPR120/GPR40) agonists, which are actively investigated for the treatment of Type 2 diabetes, metabolic syndrome, and obesity-induced inflammation[2].
When transitioning this compound from medicinal chemistry (milligram scale) to pilot-plant production (kilogram scale), traditional nitration-reduction sequences often suffer from poor regioselectivity and the generation of hazardous, highly exothermic di-nitro impurities. To ensure process safety, high atom economy, and robust scalability, this protocol utilizes a highly controlled nitrosation-reduction sequence starting from the commercially available N,N,3,5-tetramethylaniline (CAS: 4913-13-7)[3].
Mechanistic Causality in Route Selection
-
Regioselective Nitrosation: The electron-donating nature of the dimethylamino group strongly activates the aromatic ring toward electrophilic aromatic substitution. The steric bulk of the methyl groups at the 3 and 5 positions effectively blocks ortho-substitution, driving the nitrosyl cation (
) exclusively to the para position (C4). -
Mild Reduction: Catalytic hydrogenation of the nitroso intermediate is kinetically faster and significantly less exothermic than the reduction of a corresponding nitroarene, drastically reducing the cooling demands on the pilot reactor jacket.
Process Workflow
Process workflow for the two-step scale-up synthesis of N1,N1,3,5-tetramethylbenzene-1,4-diamine.
Scale-Up Experimental Protocols
The following protocols are designed for a 5 kg pilot-scale batch. Volumetric ratios and equivalents are maintained for linear down-scaling to bench-top validation.
Step 1: Synthesis of 4-Nitroso-N,N,3,5-tetramethylaniline
Objective: Achieve >98% regioselective nitrosation while strictly controlling the exothermic generation of the active electrophile.
-
Reactor Preparation: Charge a 50 L glass-lined jacketed reactor with 15.0 L of deionized water and 4.5 L of concentrated hydrochloric acid (37% w/w).
-
Substrate Addition: Begin agitation (150 rpm) and charge N,N,3,5-tetramethylaniline (5.0 kg, 33.5 mol)[3]. The solution will form the corresponding hydrochloride salt. Cool the reactor contents to 0–2 °C using a glycol chiller.
-
Electrophile Generation & Dosing: Prepare a solution of sodium nitrite (2.42 kg, 35.1 mol, 1.05 eq) in 5.0 L of deionized water. Dose the
solution sub-surface into the reactor over 3 hours.-
Engineering Insight: Sub-surface dosing prevents the escape of volatile
gases and ensures immediate reaction of the nitrosating agent. The jacket temperature must be dynamically controlled to maintain the internal reaction mass below 5 °C to prevent diazonium byproduct formation.
-
-
Self-Validating IPC: After 1 hour of post-dosing agitation, sample the slurry. HPLC analysis must show
starting material. If unreacted starting material persists, dose an additional 0.05 eq of . -
Workup: Filter the precipitated bright green/blue nitroso hydrochloride salt via a Nutsche filter. Wash the cake with 10 L of cold 5% HCl, followed by 5 L of cold isopropanol to displace water. The damp cake is used directly in the next step to avoid thermal degradation of the dry nitroso compound.
Step 2: Catalytic Hydrogenation to Target Diamine
Objective: Quantitatively reduce the nitroso group to the primary amine without inducing dealkylation of the N,N-dimethyl moiety.
-
Autoclave Setup: Charge a 50 L Hastelloy pressure reactor with 25.0 L of methanol. Under a nitrogen sweep, charge the damp nitroso intermediate from Step 1.
-
Catalyst Loading: Carefully charge 5% Palladium on Carbon (Pd/C, 50% water wet, 250 g).
-
Engineering Insight: Pd/C is selected over Raney Nickel to suppress potential aliphatic C-N bond cleavage (dealkylation) which can occur under harsher reducing conditions.
-
-
Hydrogenation: Purge the vessel with nitrogen (
bar), then with hydrogen ( bar). Pressurize the vessel to 3.0 bar with . Initiate agitation (300 rpm) and maintain the temperature at 25–30 °C. -
Self-Validating IPC: Monitor the mass flow controller for hydrogen uptake. The reaction is deemed complete when hydrogen consumption ceases and the pressure remains stable for 30 minutes. Confirm via HPLC (target: >99% conversion).
-
Isolation: Vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a sparkler filter (or Celite pad) to remove the Pd/C catalyst.
-
Crystallization: Concentrate the methanolic filtrate under reduced pressure to approximately 8 L. Add 10 L of cold heptane to induce crystallization. Filter the resulting off-white to pale pink crystals and dry under vacuum at 40 °C to yield the final product, N1,N1,3,5-tetramethylbenzene-1,4-diamine[4].
Quantitative Scale-Up Metrics
The robustness of this synthetic route is demonstrated by comparing the bench-top proof-of-concept (100 g) with the pilot-scale execution (5 kg). The data illustrates minimal loss in efficiency upon volumetric expansion.
| Metric | Lab Scale (100 g SM) | Pilot Scale (5.0 kg SM) | Variance / Notes |
| Step 1 Yield | 94.2% | 92.8% | Slight loss to mother liquor during Nutsche filtration. |
| Step 1 Purity (HPLC) | 98.5% a/a | 98.1% a/a | Maintained high regioselectivity. |
| Step 2 Yield | 89.5% | 90.1% | Improved recovery due to optimized crystallization cooling curve. |
| Final Product Purity | >99.0% a/a | 99.2% a/a | Meets standard building block specifications (≥95%)[1]. |
| Overall Process Yield | 84.3% | 83.6% | Highly consistent across a 50x scale factor. |
| E-Factor (kg waste/kg API) | 12.4 | 10.8 | Improved solvent recovery at pilot scale. |
References
- Google Patents. (2018). Application No. AU 2017309751 B2 / WO 2018/029150: Compounds acting as agonists of G-protein coupled receptor 120 (GPR120) and/or 40 (GPR40).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of N¹,N¹,3,5-tetramethylbenzene-1,4-diamine
Welcome to the Technical Support Center for the synthesis of N¹,N¹,3,5-tetramethylbenzene-1,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Introduction
N¹,N¹,3,5-tetramethylbenzene-1,4-diamine is a substituted aromatic diamine with applications in materials science and as a building block in the synthesis of more complex molecules. The successful synthesis of this compound with high yield and purity is crucial for downstream applications. This guide will focus on the most common and effective synthetic strategies and address the potential challenges you may encounter.
The primary and most direct route for the synthesis of N¹,N¹,3,5-tetramethylbenzene-1,4-diamine is the Eschweiler-Clarke methylation of 2,5-dimethyl-p-phenylenediamine. An alternative approach involves the reductive amination of a suitable nitroaromatic precursor. We will explore both methods in this guide.
Synthetic Pathways Overview
Route 1: Eschweiler-Clarke Methylation of 2,5-dimethyl-p-phenylenediamine
This is a classic and highly effective method for the exhaustive methylation of primary and secondary amines to their corresponding tertiary amines. The reaction utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent. A key advantage of the Eschweiler-Clarke reaction is that it does not produce quaternary ammonium salts, which can be a common side product in other methylation methods.[1][2][3][4][5][6][7]
Route 2: Reductive Amination of 2,5-dimethyl-4-nitro-N,N-dimethylaniline
Troubleshooting and FAQs
Here we address specific issues that you may encounter during the synthesis of N¹,N¹,3,5-tetramethylbenzene-1,4-diamine.
Issue 1: Low Yield in Eschweiler-Clarke Methylation
Question: I am getting a low yield of my target compound when using the Eschweiler-Clarke reaction with 2,5-dimethyl-p-phenylenediamine. What are the likely causes and how can I improve it?
Answer: Low yields in the Eschweiler-Clarke reaction can stem from several factors. Here is a systematic approach to troubleshooting this issue:
-
Incomplete Reaction: The Eschweiler-Clarke reaction often requires elevated temperatures (typically 80-100 °C) to proceed to completion.[2] Ensure that your reaction is heated for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine when the starting material has been fully consumed.
-
Sub-optimal Reagent Stoichiometry: An excess of both formaldehyde and formic acid is necessary to drive the reaction to completion and to ensure the complete methylation of both amino groups. A common protocol suggests using a significant excess of formic acid.[2][7]
-
Formation of Side Products: Anilines, especially those that are not sterically hindered, can sometimes form condensation products with formaldehyde.[8] This can lead to the formation of polymeric byproducts and a reduction in the yield of the desired tertiary amine. To minimize this, ensure that the formaldehyde is added to the reaction mixture in a controlled manner and that the reaction temperature is carefully monitored.
-
Work-up and Isolation Issues: The product, being a tertiary amine, is basic. During the work-up, it is important to basify the reaction mixture (e.g., with NaOH or K₂CO₃) to a high pH to ensure the free amine is extracted into the organic phase. Incomplete extraction will lead to a lower isolated yield.
Experimental Protocol for Yield Optimization:
| Parameter | Recommendation | Rationale |
| Reagent Ratio | Use at least 4 equivalents of formaldehyde and a significant excess of formic acid (it can also be the solvent). | Ensures complete methylation of both amine groups and provides the necessary reducing agent. |
| Temperature | Maintain the reaction temperature between 90-100 °C. | Facilitates the reaction kinetics without promoting excessive side reactions. |
| Reaction Time | Monitor by TLC until the starting material and any mono-methylated intermediates are no longer visible. This can take several hours. | Ensures the reaction goes to completion. |
| Work-up | After cooling, carefully neutralize the excess formic acid and then basify the solution to pH > 12 before extraction. | To deprotonate the amine product and allow for efficient extraction into an organic solvent. |
Issue 2: Product Purity - Presence of Side Products
Question: My final product is impure. What are the likely side products and how can I remove them?
Answer: Impurities in the synthesis of N¹,N¹,3,5-tetramethylbenzene-1,4-diamine can arise from several sources. Here are the most common ones and how to address them:
-
Incompletely Methylated Products: The presence of N-methyl-2,5-dimethyl-p-phenylenediamine (mono-methylated) or the starting material, 2,5-dimethyl-p-phenylenediamine, indicates an incomplete reaction.
-
Solution: Increase the reaction time, temperature, or the excess of formaldehyde and formic acid as described in the yield optimization section.
-
-
N-formylated Byproducts: Under certain conditions, especially if the reaction temperature is too high or the amount of formic acid is insufficient, N-formylated derivatives can be formed.[9]
-
Solution: These can often be removed by column chromatography. To avoid their formation, ensure a sufficient excess of formic acid is used.
-
-
Oxidation Products: Aromatic diamines can be sensitive to air and light, leading to the formation of colored oxidation products.[10]
-
Solution: It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) where possible, especially during purification. Using degassed solvents can also be beneficial. For purification, a charcoal treatment during recrystallization can help to remove colored impurities.
-
Purification Strategy:
-
Initial Work-up: After extraction and drying of the organic layer, the solvent is removed under reduced pressure.
-
Column Chromatography: If significant impurities are present, purification by column chromatography on silica gel is recommended. A solvent system of hexane/ethyl acetate with a small amount of triethylamine (to prevent streaking of the basic amine product on the acidic silica gel) is a good starting point.
-
Recrystallization: The purified product can be further purified by recrystallization. Given the potential for the product to be an oil or low-melting solid at room temperature, recrystallization from a non-polar solvent like heptane or hexane at low temperatures may be effective.
Issue 3: Difficulty in Product Characterization
Question: I have isolated a product, but I am unsure if it is the correct compound. What spectroscopic data should I expect?
Expected Spectroscopic Data:
-
¹H NMR (in CDCl₃):
-
Aromatic protons: A singlet at ~6.5-7.0 ppm (integrating to 2H).
-
N-methyl protons: A singlet at ~2.5-3.0 ppm (integrating to 12H).
-
Ring methyl protons: A singlet at ~2.1-2.3 ppm (integrating to 6H).
-
-
¹³C NMR (in CDCl₃):
-
Aromatic carbons: Peaks in the range of 110-150 ppm.
-
N-methyl carbons: A peak around 40-45 ppm.
-
Ring methyl carbons: A peak around 15-20 ppm.
-
-
Mass Spectrometry (EI):
-
Expected molecular ion (M⁺) peak at m/z = 164.25.
-
-
Infrared (IR):
-
C-H stretching (aromatic and aliphatic): ~2800-3100 cm⁻¹.
-
C=C stretching (aromatic): ~1500-1600 cm⁻¹.
-
C-N stretching: ~1200-1350 cm⁻¹.
-
Experimental Protocols
Route 1: Eschweiler-Clarke Methylation of 2,5-dimethyl-p-phenylenediamine
This protocol is a general guideline based on the established principles of the Eschweiler-Clarke reaction.[1][2][7]
Materials:
-
2,5-dimethyl-p-phenylenediamine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
Sodium hydroxide or potassium carbonate
-
Ethyl acetate or diethyl ether
-
Anhydrous magnesium sulfate or sodium sulfate
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dimethyl-p-phenylenediamine (1.0 eq).
-
Add formic acid (a significant excess, e.g., 10-20 eq) to the flask.
-
With stirring, add formaldehyde solution (4.0-5.0 eq) dropwise to the mixture. The addition may be exothermic.
-
Heat the reaction mixture to 90-100 °C and maintain this temperature for 6-12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture over crushed ice and basify to pH > 12 with a concentrated solution of sodium hydroxide.
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Diagrams
Reaction Mechanism: Eschweiler-Clarke Methylation
Caption: Mechanism of the Eschweiler-Clarke reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
References
- Eschweiler, W. Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Ber. Dtsch. Chem. Ges.1905, 38 (1), 880–882.
- Clarke, H. T.; Gillespie, H. B.; Weisshaus, S. Z. The Action of Formaldehyde on Amines and Amino Acids. J. Am. Chem. Soc.1933, 55 (11), 4571–4587.
- Moore, M. L. The Leuckart Reaction. Org. React.1949, 5, 301–330.
- Pine, S. H.; Sanchez, B. L. Formic acid-formaldehyde methylation of amines. J. Org. Chem.1971, 36 (6), 829–832.
- Icke, R. N.; Wisegarver, B. B.; Alles, G. A. β-Phenylethyldimethylamine. Org. Synth.1945, 25, 89.
- Hünig, S.; Quast, H.; Brenninger, W.; Frankenfield, E. Tetramethyl-p-phenylenediamine. Org. Synth.1969, 49, 107.
-
YouTube. Eschweiler-Clarke Reaction. [Link]
-
J&K Scientific LLC. Eschweiler-Clarke Reaction. [Link]
- Rasayan Journal of Chemistry. INVESTIGATION AND OPTIMIZATION SYNTHESIS PATHWAY OF ANTIBACTERIAL DRUG ETHONIUM. Rasayan J. Chem.2021, 14 (3), 1816-1820.
-
ResearchGate. A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. [Link]
-
ResearchGate. Synthesis and characterization of the N, N, N', N'-tetra methyl propionate-1, 4-phenylenediamine. [Link]
- Organic Syntheses. m-TRIFLUOROMETHYL-N,N-DIMETHYLANILINE. Org. Synth. Coll. Vol. 5, p.1085 (1973); Vol. 47, p.107 (1967).
-
Molbase. N1,N1,N4,N4-TETRAMETHYLBENZENE-1,4-DIAMINE. [Link]
- MDPI. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Molbank2023, 2023(3), M1723.
-
NIST. 1,4-Benzenediamine, N,N,N',N'-tetramethyl-. [Link]
-
Royal Society of Chemistry. Synthesis and Reactivity of N,N-1,4-diazabutadiene Derived Borocations. [Link]
-
PubChem. 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-aminophenyl)-. [Link]
-
Royal Society of Chemistry. A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. [Link]
Sources
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. jk-sci.com [jk-sci.com]
- 4. synarchive.com [synarchive.com]
- 5. name-reaction.com [name-reaction.com]
- 6. youtube.com [youtube.com]
- 7. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. N1,N1,3,5-Tetramethylbenzene-1,4-diamine 95% | CAS: 27746-08-3 | AChemBlock [achemblock.com]
Technical Support Center: Recrystallization of N¹,N¹,3,5-tetramethylbenzene-1,4-diamine
This guide provides in-depth technical assistance for the purification of N¹,N¹,3,5-tetramethylbenzene-1,4-diamine by recrystallization. It is designed for researchers, chemists, and drug development professionals to troubleshoot common and complex issues encountered during this critical purification step. The information herein is synthesized from established chemical principles and analogous procedures for structurally similar aromatic diamines.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Choosing the Right Recrystallization Solvent
Question: What is the ideal solvent for recrystallizing N¹,N¹,3,5-tetramethylbenzene-1,4-diamine? I'm unsure where to start.
Answer: Selecting the right solvent is the most critical step for a successful recrystallization. The ideal solvent should dissolve the diamine completely when hot but poorly when cold. For aromatic amines like N¹,N¹,3,5-tetramethylbenzene-1,4-diamine, a solvent's polarity is a key consideration.
Underlying Principle: The principle of "like dissolves like" is a good starting point. Aromatic amines have both non-polar (the benzene ring) and polar (the amine groups) characteristics. The tetramethyl substitution adds to the non-polar character. Therefore, solvents of intermediate to low polarity are often effective.
Recommended Solvent Systems: While a specific, validated solvent for this exact molecule is not prominently published, we can extrapolate from similar compounds like p-phenylenediamines and N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
| Solvent System | Rationale & Use Case | Temperature Profile (Approx.) |
| Ethanol/Water | A versatile mixed-solvent system. The diamine should be dissolved in a minimum amount of hot ethanol. Water is then added dropwise until the solution becomes cloudy (the cloud point), indicating saturation. Re-heating to clarify and then slow cooling allows for crystal formation. | Dissolve at ~78°C. Cool to 0-5°C. |
| Hexane or Cyclohexane | These non-polar solvents are excellent choices for compounds with significant hydrocarbon character. They are particularly good at leaving more polar impurities behind in the mother liquor. Patents for purifying similar diamines often cite hydrocarbons as effective solvents.[1][2] | Dissolve at 60-80°C. Cool to room temp, then 0-5°C. |
| Toluene | An aromatic solvent that can be effective due to its structural similarity to the benzene core of your compound. It has a higher boiling point, which can be advantageous for dissolving stubborn solids. | Dissolve at ~110°C. Cool slowly. |
| Methanol | Similar to ethanol, but its higher polarity might make it a better solvent at room temperature, potentially reducing recovery. It's worth testing on a small scale. | Dissolve at ~65°C. Cool to 0-5°C. |
Pro-Tip: Always perform a small-scale test with a few milligrams of your crude product and a few drops of the candidate solvent in a test tube before committing your entire batch.
Issue 2: The Compound Turns Dark/Colored During Dissolution
Question: When I heat my N¹,N¹,3,5-tetramethylbenzene-1,4-diamine in solution, it turns dark blue, purple, or brown. Are my crystals still usable?
Answer: This is a very common and expected issue. The coloration is due to the oxidation of the phenylenediamine.
Mechanistic Insight: N,N,N',N'-tetramethyl-substituted p-phenylenediamines are highly susceptible to one-electron oxidation, especially when heated in the presence of atmospheric oxygen.[3][4][5] This oxidation generates a stable, intensely colored radical cation known as Wurster's Blue.[5][6][7]
Troubleshooting Steps:
-
Work Quickly: Minimize the time the solution spends at high temperatures.
-
Use an Inert Atmosphere: If possible, perform the dissolution and filtration steps under a blanket of nitrogen or argon gas to exclude oxygen.
-
Add a Reducing Agent (Advanced): For persistent oxidation, a small amount of a reducing agent like sodium dithionite (sodium hydrosulfite) can be added to the hot solution to quench the colored radical cation back to the colorless diamine. Use this sparingly as it can introduce inorganic impurities.
-
Decolorize with Charcoal: Add a small amount (1-2% by weight) of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored, oxidized impurities. Do not add charcoal to a boiling solution, as it can cause violent bumping.
Issue 3: My Product "Oiled Out" Instead of Crystallizing
Question: After cooling my solution, I got a gooey oil at the bottom of the flask instead of nice crystals. What went wrong?
Answer: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point, or when the concentration of the solute is too high, causing it to crash out of solution as a supersaturated liquid.[8][9]
Causality and Solutions:
-
Cooling Too Rapidly: The most common cause. Rapid cooling does not give the molecules time to orient themselves into an ordered crystal lattice.
-
Solution is Too Concentrated: If the solution is oversaturated, the product can crash out.
-
Presence of Impurities: Impurities can depress the melting point of your compound, making it more likely to separate as an oil.
-
Solution: Ensure the initial crude material is not excessively impure. A pre-purification step (like a simple filtration to remove insoluble matter) might be necessary. The charcoal treatment mentioned previously can also help by removing certain impurities.[10]
-
Issue 4: No Crystals Are Forming, Even After Cooling
Question: My solution is crystal clear and cold, but nothing is precipitating. How can I induce crystallization?
Answer: This indicates that the solution is not sufficiently supersaturated, or that there are no nucleation sites for crystals to begin growing.[9]
Troubleshooting Protocol:
-
Scratching: Use a glass stirring rod to gently scratch the inside of the flask at the surface of the solution.[10] The microscopic imperfections in the glass provide nucleation sites.
-
Seed Crystals: If you have a small amount of the pure product, add a tiny crystal to the solution.[10] This provides a perfect template for further crystal growth.
-
Reduce Solvent Volume: This is the most common reason for failure.[9] You may have simply used too much solvent. Gently heat the solution to boil off a portion of the solvent (10-20%) and then allow it to cool again.[10]
-
Cool to a Lower Temperature: If an ice bath isn't working, try a salt-ice bath or a freezer, but be careful not to freeze the solvent itself.[8]
Step-by-Step General Recrystallization Protocol
-
Dissolution: Place the crude N¹,N¹,3,5-tetramethylbenzene-1,4-diamine in an Erlenmeyer flask. Add the chosen solvent (e.g., hexane or ethanol) in small portions while heating the mixture on a hot plate with stirring. Add just enough hot solvent to fully dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities (or if you used decolorizing charcoal), perform a hot filtration. Use a pre-heated stemless funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This prevents premature crystallization in the funnel.[8]
-
Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities from the crystal surfaces.
-
Drying: Allow the crystals to dry on the filter under vacuum. For final drying, they can be transferred to a watch glass or placed in a vacuum desiccator.
References
-
Jurtshuk, P., Jr, & McQuitty, D. N. (1967). Enzymatic Oxidation of Tetramethyl-p-Phenylenediamine and p-Phenylenediamine by the Electron Transport Particulate Fraction of Azotobacter vinelandii. Journal of Bacteriology, 93(3), 1069–1078. Available at: [Link]
- Parker, C. B. (1967). Process for purifying a phenylenediamine. U.S. Patent No. 3,345,413. Washington, DC: U.S. Patent and Trademark Office.
-
University of Rochester, Department of Chemistry. Purification: How To. Available at: [Link]
- Stautzenberger, A. L. (1970). Purification of hexamethylenediamine by recrystallization from cyclohexane. U.S. Patent No. 3,510,522. Washington, DC: U.S. Patent and Trademark Office.
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization. Available at: [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Available at: [Link]
-
University of York, Department of Chemistry. Problems with Recrystallisations. Available at: [Link]
-
Störle, C., & Eyer, P. (1991). Formation and reactions of the Wurster's blue radical cation during the reaction of N,N,N',N'-tetramethyl-p-phenylenediamine with oxyhemoglobin. Chemical-Biological Interactions, 78(3), 321–331. Available at: [Link]
-
Sciencemadness Discussion Board. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product? Available at: [Link]
-
HiMedia Laboratories. N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride. Available at: [Link]
-
Wikipedia. Tetramethylphenylenediamine. Available at: [Link]
- Tanaka, K., et al. (1980). Process for preparing and purifying p-phenylenediamine. U.S. Patent No. 4,191,708. Washington, DC: U.S. Patent and Trademark Office.
-
University of Canterbury, Department of Chemistry. Recrystallisation. Available at: [Link]
-
Stautzenberger, A. L. (1970). United States Patent Office - 3,510,522. Available at: [Link]
-
Morozova, O. V., et al. (2020). The Study of the Oxidation of N,N,N',N'-Tetramethyl-p-Phenylenediamine for the Clarification of the Differences in the Mechanisms of Biocatalytic and Chemical Polymerization of Aniline. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2024). Presence of N, N′-Substituted p-Phenylenediamine-Derived Quinones in Human Urine. Toxics, 12(10), 833. Available at: [Link]
-
Molbase. N1,N1,N4,N4-TETRAMETHYLBENZENE-1,4-DIAMINE. Available at: [Link]
Sources
- 1. US3510522A - Purification of hexamethylenediamine by recrystallization from cyclohexane - Google Patents [patents.google.com]
- 2. US4191708A - Process for preparing and purifying p-phenylenediamine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. N,N,N’,N’-Tetramethyl-p-phenylenediamine dihydrochloride [himedialabs.com]
- 5. Tetramethylphenylenediamine - Wikipedia [en.wikipedia.org]
- 6. Formation and reactions of the Wurster's blue radical cation during the reaction of N,N,N',N'-tetramethyl-p-phenylenediamine with oxyhemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N1,N1,N4,N4-TETRAMETHYLBENZENE-1,4-DIAMINE | CAS 100-22-1 [matrix-fine-chemicals.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
preventing oxidation of N1,N1,3,5-tetramethylbenzene-1,4-diamine during storage
A Guide to Preventing Oxidation During Storage and Handling
Welcome to the technical support guide for N1,N1,3,5-tetramethylbenzene-1,4-diamine. This document provides researchers, scientists, and drug development professionals with in-depth guidance on the proper storage and handling of this air-sensitive compound. As a senior application scientist, my goal is to equip you with the necessary knowledge to ensure the long-term stability and integrity of this reagent for reliable and reproducible experimental outcomes.
The Challenge: Oxidation of N1,N1,3,5-tetramethylbenzene-1,4-diamine
N1,N1,3,5-tetramethylbenzene-1,4-diamine, and its close, more commonly referenced isomer N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), are highly susceptible to atmospheric oxidation.[1][2] This process involves the loss of an electron from one of the nitrogen atoms, leading to the formation of a stable, colored radical cation known as "Wurster's Blue".[3][4][5][6] The appearance of a blue or purple hue is a direct indicator of product degradation, which can significantly impact its performance in sensitive applications.[3][7][8] This guide will provide a comprehensive overview of the best practices to mitigate this oxidative degradation.
Frequently Asked Questions (FAQs)
Q1: Why is my N1,N1,3,5-tetramethylbenzene-1,4-diamine solid turning a blue or purple color?
This color change is a classic sign of oxidation. The tetramethylbenzene-1,4-diamine core is readily oxidized by atmospheric oxygen in a one-electron process. This results in the formation of a highly colored, stable radical cation known as Wurster's Blue.[3][4][5][6] The presence of this color indicates that the material is no longer pure and has begun to degrade. The reaction is often accelerated by exposure to light and moisture.[7][9]
Caption: Oxidation of the diamine to the colored Wurster's Blue radical cation.
Q2: What are the optimal storage conditions for the solid compound?
To minimize oxidation, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[7][8][10] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.[9][11] Many suppliers recommend refrigeration at 2-8°C.[10][12]
Q3: My compound is the dihydrochloride salt. Is it also sensitive to oxidation?
Yes. While the dihydrochloride salt is generally more stable than the free base, it is still susceptible to oxidation and will darken over time, especially with exposure to air, light, and moisture.[7][8] The same storage precautions should be taken.
Q4: How should I handle the compound when weighing it for an experiment?
Due to its air-sensitive nature, exposure to the atmosphere should be minimized.[10] For highly sensitive applications, it is best to handle the compound inside an inert atmosphere glove box.[9] If a glove box is not available, work quickly and reseal the container promptly. Avoid leaving the bottle open on the bench.
Q5: What is the best way to prepare and store solutions of this compound?
Solutions are often more susceptible to oxidation than the solid material.
-
Solvent Choice: Use high-purity, anhydrous solvents. If possible, degas the solvent prior to use by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Preparation: Prepare solutions under an inert atmosphere.
-
Storage: If a solution needs to be stored, it should be for the shortest time possible. Store in a tightly sealed vial with an inert gas headspace, protected from light, and at low temperatures (-20°C or -80°C).[13] For in vivo experiments, it is recommended to prepare solutions freshly on the day of use.[13]
Q6: Can I use the compound if it has started to change color?
The presence of color indicates impurity due to oxidation. For applications that require high purity and accurate concentrations, such as redox titrations or as a redox indicator in sensitive assays, using a discolored compound is not recommended as it can lead to unreliable and irreproducible results.[7] The oxidized form has different chemical and physical properties.[14][15]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Solid compound is blue/purple upon arrival. | Improper sealing during shipping or long-term storage at the vendor. | Contact the supplier for a replacement. This indicates significant degradation. |
| Solid compound darkens over time in the lab. | Exposure to air, moisture, or light during storage and handling.[7][8] | Implement stricter storage protocols. Store in a desiccator under an inert atmosphere and protect from light. See Protocol 1. |
| A freshly prepared solution is immediately colored. | 1. The starting solid was already oxidized. 2. The solvent contains dissolved oxygen or is not of sufficient purity. 3. The solution was prepared in the presence of air. | 1. Check the quality of the solid material. 2. Use anhydrous, degassed solvents. 3. Prepare the solution under an inert atmosphere. See Protocol 2. |
| Inconsistent experimental results. | The degree of oxidation of the compound varies between experiments, affecting its effective concentration and reactivity. | Use a fresh, unoxidized batch of the compound. For ongoing experiments, implement rigorous, consistent storage and handling procedures to ensure the quality of the reagent over time. Perform a quality check before use. See Protocol 3. |
Detailed Experimental Protocols
Protocol 1: Recommended Long-Term Storage of Solid Compound
This protocol is designed to maximize the shelf-life of solid N1,N1,3,5-tetramethylbenzene-1,4-diamine.
Materials:
-
Original vial of N1,N1,3,5-tetramethylbenzene-1,4-diamine
-
Glove box or Schlenk line with an inert gas supply (Argon or Nitrogen)
-
Parafilm or laboratory sealing tape
-
Secondary container (e.g., a small desiccator or a larger amber vial)
-
Desiccant packs
Procedure:
-
Place the unopened vial of the compound inside an inert atmosphere glove box.
-
If the vial has been opened previously, ensure the cap is tightly secured.
-
For extra protection, wrap the cap and neck of the vial with Parafilm.
-
Place the sealed vial inside a secondary container. Add a desiccant pack to the secondary container to absorb any incidental moisture.
-
Remove the secondary container from the glove box and store it in a refrigerator (2-8°C), protected from light.
Protocol 2: Preparation and Handling of Stock Solutions
This protocol minimizes oxidation during the preparation of solutions.
Materials:
-
N1,N1,3,5-tetramethylbenzene-1,4-diamine solid
-
High-purity, anhydrous solvent (previously degassed)
-
Schlenk flask or similar vial with a septum
-
Inert gas supply (Argon or Nitrogen)
-
Gas-tight syringes and needles
Procedure:
-
Dry all glassware in an oven (e.g., 120°C for at least 4 hours) and allow to cool under a stream of inert gas or in a desiccator.[11]
-
Weigh the desired amount of the solid compound quickly and add it to the Schlenk flask.
-
Seal the flask with a septum and purge with inert gas for several minutes.
-
Using a gas-tight syringe, add the degassed solvent to the flask.
-
Maintain a positive pressure of inert gas while the solid dissolves. Gentle agitation or stirring may be required.
-
If the solution is to be stored, aliquot it into smaller, septum-sealed vials under an inert atmosphere to avoid repeated introduction of contaminants into the main stock.
-
Store the solution vials at -20°C or -80°C, protected from light.[13]
Caption: Workflow for minimizing oxidation during handling and storage.
Protocol 3: Quick Quality Control Check for Oxidation
This protocol provides a simple visual and spectrophotometric method to assess the quality of your compound.
Procedure:
-
Visual Inspection: Observe the color of the solid material. It should be a white, off-white, or greyish powder/solid.[10] The presence of any blue, purple, or dark brown coloration suggests significant oxidation.[7][8]
-
Solution Test: a. Prepare a dilute solution of the compound (e.g., ~1 mg/mL) in a suitable solvent like ethanol or acetonitrile. b. A pure, unoxidized compound should yield a colorless solution. c. If the solution is blue or purple, the compound is oxidized. The intensity of the color correlates with the degree of oxidation. d. For a more quantitative assessment, the absorbance of the solution can be measured using a spectrophotometer. The Wurster's Blue radical cation has a characteristic strong absorbance peak in the visible range (around 610 nm).[5] A significant absorbance at this wavelength confirms the presence of the oxidized species.
References
-
N,N,N,N-Tetramethyl-P-Phenylenediamine Dihydrochloride or TMPPD or Wurster's Reagent Manufacturers, with SDS GHS MSDS Sheet. (2023, November 15). Muby Chemicals. [Link]
-
Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. (n.d.). [Link]
-
Formation and reactions of the Wurster's blue radical cation during the reaction of N,N,N',N'-tetramethyl-p-phenylenediamine with oxyhemoglobin. (n.d.). PubMed. [Link]
- Stabilized aromatic amines. (n.d.).
-
Magnetic Study of N,N,N′,N′-Tetramethyl-p-phenylenediamine (Wurster's Blue) Iodide Cation Radical. (2006, June 5). Oxford Academic. [Link]
-
Aromatic Amines Antioxidants. (n.d.). Performance Additives. [Link]
-
Separation and quantitation of peroxidized phospholipids using high-performance thin-layer chromatography with tetramethyl-p-phenylenediamine detection. (2004, April 1). PubMed. [Link]
-
Robust π-conjugated radical cations. (2025, November 19). PMC. [Link]
-
Development of a Tetramethyl-p-Phenylenediamine spectrophotometric assay for quantitating cytochrome oxidase activity in bacterial whole cells. (n.d.). UH Institutional Repository. [Link]
-
Proton-coupled electron transfer oxidation of O–H bond by the N-radical cation of Wurster's blue salt (TMPDA˙+). (n.d.). Chemical Communications (RSC Publishing). [Link]
- Stabilized aromatic amines. (n.d.).
-
Radical cation. (n.d.). Wikipedia. [Link]
-
Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). diplomata comercial. [Link]
-
Amine Antioxidants Wholesale, Octylated Butylated Diphenylamine. (2026, January 2). Tintoll. [Link]
-
SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. (2024, January 9). SKC Inc. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh. [Link]
-
TMPPD Powder (Wurster's Reagent) | Oxidase Test Reagent. (n.d.). AuSaMicS. [Link]
-
N1,N1,N4,N4-TETRAMETHYLBENZENE-1,4-DIAMINE | CAS 100-22-1. (n.d.). [Link]
-
Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). (2023, September 4). MDPI. [Link]
-
Enzymatic oxidation of tetramethyl-p-phenylenediamine and p-phenylenediamine by the electron transport particulate fraction of Azotobacter vinelandii. (n.d.). PubMed. [Link]
-
1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-aminophenyl)-. (n.d.). [Link]
-
1,4-Benzenediamine, N,N,N',N'-tetramethyl-. (n.d.). the NIST WebBook. [Link]
Sources
- 1. US2653171A - Stabilized aromatic amines - Google Patents [patents.google.com]
- 2. US2664445A - Stabilized aromatic amines - Google Patents [patents.google.com]
- 3. N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride - CAS-Number 637-01-4 - Order from Chemodex [chemodex.com]
- 4. Robust π-conjugated radical cations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uh-ir.tdl.org [uh-ir.tdl.org]
- 6. ausamics.com.au [ausamics.com.au]
- 7. Thermo Scientific™ N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride ≥98% | LabMart Limited [labmartgh.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. ossila.com [ossila.com]
- 10. N,N,N,N-Tetramethyl-P-Phenylenediamine Dihydrochloride Manufacturers [mubychem.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. chemshuttle.com [chemshuttle.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Formation and reactions of the Wurster's blue radical cation during the reaction of N,N,N',N'-tetramethyl-p-phenylenediamine with oxyhemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Proton-coupled electron transfer oxidation of O–H bond by the N-radical cation of Wurster's blue salt (TMPDA˙+) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of N1,N1,3,5-tetramethylbenzene-1,4-diamine
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with N1,N1,3,5-tetramethylbenzene-1,4-diamine and encountering challenges related to its purification. Aromatic diamines are notoriously sensitive compounds, and achieving high purity is critical for reliable downstream applications. This document provides in-depth, experience-driven answers to common issues, detailed protocols, and the scientific rationale behind our recommendations.
Part 1: Frequently Asked Questions (FAQs)
Q1: My sample of N1,N1,3,5-tetramethylbenzene-1,4-diamine is dark brown/purple, not off-white. Is this normal and can it be fixed?
A1: A dark coloration is a very common observation and almost always indicates the presence of oxidation by-products.[1] Aromatic diamines, particularly electron-rich ones like this, are highly susceptible to air and light-induced oxidation. The oxidation process often leads to the formation of highly colored quinone-imine type species.[2] This is not an acceptable level of purity for most synthetic or analytical applications. The color can typically be removed through treatment with activated charcoal during recrystallization or by column chromatography.[3]
Q2: What are the most effective methods for purifying this class of compound?
A2: The choice of purification method depends on the nature and quantity of the impurities. The three primary techniques are:
-
Recrystallization: Excellent for removing small amounts of impurities from a solid sample, especially if the impurities have different solubility profiles from the desired product. It is often the most scalable and cost-effective method.
-
Column Chromatography: The most powerful technique for separating mixtures with multiple components or impurities with similar polarities to the product.[1] For basic amines, this requires special considerations to avoid poor separation.
-
Vacuum Distillation: Suitable for thermally stable, low-melting-point solids or liquids. This method effectively removes non-volatile impurities. Given the structural similarity to N,N,N',N'-tetramethyl-p-phenylenediamine (m.p. 51°C, b.p. 260°C), vacuum distillation is a viable option to prevent thermal degradation at atmospheric pressure.[2]
Q3: How should I properly store my purified N1,N1,3,5-tetramethylbenzene-1,4-diamine to prevent it from degrading again?
A3: Proper storage is critical to maintain purity. Due to its sensitivity to air and light, the purified compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, amber-colored vial.[1][3] For long-term stability, storage at a reduced temperature (2-8 °C) is highly recommended.
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Recrystallization Issues
Q4: I'm trying to recrystallize my product, but it is "oiling out" instead of forming crystals. What is happening and how can I fix it?
A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal lattice. This is typically caused by one of two issues:
-
High Solute Concentration: The solution is too supersaturated, causing the product to crash out of solution before it can form an ordered crystal structure.
-
Rapid Cooling: Cooling the solution too quickly can also prevent proper crystal nucleation and growth.[1]
Troubleshooting Steps:
-
Re-dissolve and Dilute: Reheat the mixture until the oil completely redissolves. Add a small amount (5-10% more) of the "good" solvent to slightly decrease the saturation.[1]
-
Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop. Do not place it directly into an ice bath from a high temperature.[1]
-
Induce Crystallization: If crystals are still not forming, try scratching the inside of the flask at the solution's surface with a glass rod. Alternatively, add a single seed crystal of the pure compound if available.[1]
Q5: My yield after recrystallization is very low. What are the common causes and how can I improve recovery?
A5: Poor recovery is a frustrating but solvable problem. The most common causes are:
-
Using too much solvent: Your compound has some solubility even in the cold solvent. Using the absolute minimum amount of hot solvent to dissolve the solid is key.
-
Incomplete precipitation: The solution may not be cooled sufficiently to maximize crystal formation.
-
Premature crystallization: The product may have crystallized on the filter paper during a hot filtration step.
Optimization Strategies:
-
Minimize Solvent: Perform small-scale solubility tests to determine the optimal solvent volume. Dissolve your crude product in the minimum amount of boiling solvent.
-
Maximize Precipitation: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to an hour to ensure maximum precipitation.
-
Prevent Premature Crystallization: When performing a hot filtration (e.g., to remove charcoal), pre-heat your funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.
Q6: I recrystallized my sample, but the resulting crystals are still colored. What should I do?
A6: This indicates that the colored, oxidized impurities have a similar solubility profile to your product. In this case, a simple recrystallization is insufficient.
-
Solution: Perform a decolorization step. Dissolve the crude product in a minimal amount of hot solvent, then add a small amount (typically 1-2% by weight) of activated charcoal.[3] Keep the solution at or near boiling for 5-10 minutes. The charcoal will adsorb the large, flat, colored impurity molecules. Then, perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the charcoal, and proceed with the cooling and crystallization steps.[3]
Column Chromatography Issues
Q7: My compound is streaking badly on the silica TLC plate and won't elute properly from the column. Why is this happening?
A7: This is the most common issue when purifying basic compounds like aromatic amines on standard silica gel. Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). Your basic amine interacts strongly with these acidic sites via an acid-base interaction, causing it to "stick" to the stationary phase.[3][4] This results in poor elution, significant peak tailing (streaking), and often, incomplete recovery of your product.
The Solution: Mobile Phase Modification
-
Add a Basic Modifier: To counteract this, add a small amount of a competing base to your eluent (mobile phase). Triethylamine (NEt3) is the most common choice.[3][4] Start by adding 0.5-1% triethylamine to your solvent system (e.g., Hexane/Ethyl Acetate + 1% NEt3). The triethylamine will neutralize the acidic sites on the silica, allowing your compound to elute symmetrically.[5]
Q8: I've added triethylamine, but I'm still not getting good separation between my product and a persistent impurity. What are my options?
A8: If modifying the mobile phase isn't sufficient, you need to alter the selectivity of your chromatographic system.
-
Change the Solvent System: The polarity of the eluent is critical for separation. Systematically vary the ratio of your non-polar (e.g., hexane) and polar (e.g., ethyl acetate) solvents. Test these new ratios using TLC to find the optimal system that maximizes the separation (ΔRf) between your product and the impurity before running the column.[1]
-
Change the Stationary Phase: If silica gel is not providing adequate separation, consider an alternative stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.
-
Reversed-Phase (C18): For more polar amines, reversed-phase chromatography using a mobile phase like Water/Acetonitrile or Water/Methanol can be very effective. Buffering the mobile phase to a higher pH can improve peak shape and retention for basic compounds.[6]
-
Part 3: Detailed Experimental Protocols
Protocol 1: Recrystallization with Decolorization
This protocol is ideal for samples that are discolored and contain impurities with different solubility profiles.
-
Solvent Selection: In a small test tube, add ~20 mg of your crude sample. Add a potential solvent (e.g., ethanol) dropwise. The ideal solvent will dissolve the compound poorly at room temperature but completely upon heating. If a single solvent is not found, a mixed-solvent system (e.g., ethanol/water) is an excellent choice.[3][7]
-
Dissolution: Place the bulk of your crude N1,N1,3,5-tetramethylbenzene-1,4-diamine into an Erlenmeyer flask. Add the minimum amount of your chosen "good" solvent (e.g., hot ethanol) with stirring and heating until the solid just dissolves.
-
Decolorization: Remove the flask from the heat source. Add a small amount of activated charcoal (approx. 1-2% of your sample's weight). Swirl the flask and gently heat for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove the charcoal. This step must be done quickly to prevent crystallization in the funnel.
-
Crystallization:
-
If using a mixed-solvent system: To the hot, clear filtrate, add the "poor" solvent (e.g., hot water) dropwise until the solution becomes faintly cloudy (turbid). Add a few more drops of the "good" solvent until the solution is clear again.[3]
-
For all systems: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 2: Flash Column Chromatography
This protocol is designed for separating the target compound from impurities with similar solubility.
-
TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point for aromatic amines is a mixture of hexane and ethyl acetate. Crucially, add 0.5-1% triethylamine (NEt3) to the solvent mixture to prevent tailing.[3][5] The ideal solvent system will give your product an Rf value of approximately 0.25-0.35.
-
Column Packing: Pack a chromatography column with silica gel using your chosen mobile phase (including the NEt3). Ensure the silica bed is well-compacted and free of air bubbles.[1]
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane). Load this solution carefully onto the top of the silica gel bed.
-
Elution: Begin eluting the column with your mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (using a rotary evaporator) to yield the purified N1,N1,3,5-tetramethylbenzene-1,4-diamine.
Part 4: Visualizations and Data
Diagrams
Caption: Decision workflow for selecting a purification method.
Caption: Effect of a basic modifier in column chromatography.
Data Tables
Table 1: Troubleshooting Summary
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Dark Product Color | Air/light oxidation | Recrystallize with activated charcoal treatment.[3] |
| "Oiling Out" | Solution too concentrated; cooled too quickly | Re-heat, add more solvent, allow to cool slowly.[1] |
| Low Recrystallization Yield | Too much solvent used; incomplete cooling | Use minimum hot solvent; cool in an ice bath after reaching RT. |
| TLC/Column Streaking | Acid-base interaction with silica gel | Add 0.5-1% triethylamine to the mobile phase.[3][4] |
| Poor Column Separation | Suboptimal mobile phase polarity | Systematically vary solvent ratios based on TLC trials.[1] |
References
- BenchChem. (n.d.). Effective purification techniques for crude 3,5-Dibromobenzene-1,2-diamine.
- BenchChem. (n.d.). Technical Support Center: N-ethyl-N-methyl-benzene-1,4-diamine Purification.
- BenchChem. (n.d.). N1,N1,3-Trimethylbenzene-1,4-diamine | 2359-53-7.
- Google Patents. (2006). Diamine purification method. (U.S. Patent No. US20060217549A1).
- Armarego, W.L.F., & Perrin, D.D. (n.d.). Purification of Laboratory Chemicals. 4th edition. Sciencemadness.
-
Hünig, S., Quast, H., Brenninger, W., & Frankenfield, E. (1969). Tetramethyl-p-phenylenediamine. Organic Syntheses, 49, 107. DOI: 10.15227/orgsyn.049.0107. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetramethylphenylenediamine. Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of aromatic amines. (U.S. Patent No. US8455691B2).
-
AIP Publishing. (n.d.). The fluorescence of N,N,N′,N′‐tetramethyl‐p‐phenylenediamine (TMPD) in nonpolar organic liquids for excitation energies below and above the photoionization threshold. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride. (Chinese Patent No. CN102030659A).
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of N-ethyl-N-methyl-benzene-1,4-diamine.
-
Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]
-
MDPI. (2023, September 4). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Retrieved from [Link]
-
Loba Chemie. (2024). N,N,N,'N'-TETRAMETHYL-p-PHENYLENEDIAMINE DIHYDROCHLORIDE EXTRA PURE Safety Data Sheet. Retrieved from [Link]
-
MDPI. (2003, February 28). Crystal Structure of N,N,N',N'-tetra-[(3,5-dimethyl-1-pyrazolyl) methyl]-para-phenylenediamine. Retrieved from [Link]
-
MDPI. (2003, February 24). 2-Bromo-N1, N1, N4, N4-tetramethyl-benzene-1,4-diamine. Retrieved from [Link]
-
PMC. (n.d.). N,N′-Bis(diphenylmethyl)benzene-1,4-diamine. Retrieved from [Link]
-
ResearchGate. (2015, March 11). Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid? Retrieved from [Link]
- Google Patents. (n.d.). United States Patent Office.
Sources
Technical Support Center: Stability & Handling of N1,N1,3,5-Tetramethylbenzene-1,4-diamine in Aqueous Solutions
Welcome to the Technical Support Center. As a highly functionalized derivative of p-phenylenediamine, N1,N1,3,5-tetramethylbenzene-1,4-diamine presents unique stability challenges in aqueous environments. Its electron-rich aromatic core makes it highly susceptible to auto-oxidation, while its specific steric profile dictates a unique degradation pathway.
This guide is engineered for scientists and drug development professionals to diagnose instability, understand the underlying chemical causality, and implement field-proven, self-validating protocols.
Part 1: Diagnostic Troubleshooting Guide
Issue 1: My aqueous working solution turned pink/blue within minutes of preparation.
Root Cause: The compound has undergone a single-electron auto-oxidation to form a Wurster’s-type radical cation[1]. This reaction is catalyzed by dissolved molecular oxygen and trace transition metals (e.g., Cu²⁺, Fe³⁺) present in standard laboratory water or biological buffers. Causality & Solution: The electron-donating methyl groups lower the oxidation potential of the molecule, making the removal of the first electron thermodynamically favorable in aerated water[2].
-
Fix: Sparge all aqueous solvents with Argon or N₂ for 15 minutes prior to dissolution. Add a metal chelator (e.g., 1 mM EDTA) to sequester catalytic trace metals, effectively breaking the auto-oxidation chain reaction.
Issue 2: The solution eventually lost its blue tint, turned yellowish-brown, and assay signals dropped.
Root Cause: The radical cation has undergone a second oxidation step to form a highly reactive quinonediimine (QDI) intermediate, which subsequently hydrolyzed[3]. Causality & Solution: Unlike unsubstituted p-phenylenediamines that rapidly polymerize into dark, insoluble Bandrowski's bases, the methyl groups at the 3 and 5 positions of this compound provide severe steric hindrance. This kinetic control suppresses bimolecular coupling[4]. However, it forces the degradation pathway toward the nucleophilic attack of water (hydrolysis), cleaving the C–N bond to form a quinonemonoimine and releasing an amine[3].
-
Fix: Hydrolysis is highly pH-dependent and accelerates rapidly above pH 7. If your assay permits, lower the working pH to < 6.5, or prepare solutions immediately before use on ice to kinetically slow the hydrolysis rate.
Part 2: Frequently Asked Questions (FAQs)
Q: Why is the compound stable in 0.1 M HCl but degrades in pH 7.4 assay buffer? A: At low pH, both the primary and tertiary amines are protonated (forming an ammonium salt). Protonation ties up the lone electron pairs, shifting the oxidation potential positively and making the initial electron loss thermodynamically unfavorable. At pH 7.4, the amines are largely deprotonated and highly vulnerable to oxidation[2].
Q: Can I use DMSO to prepare my stock solutions instead of water? A: Yes, but with strict caveats. While DMSO prevents immediate hydrolysis, it is highly hygroscopic. Over time, it absorbs atmospheric moisture and oxygen, leading to silent degradation. If using DMSO, it must be anhydrous, and aliquots must be stored under inert gas at -80°C. We strongly recommend acidic aqueous vehicles (e.g., 0.1 M HCl) for long-term stock stability.
Q: How can I rescue a partially oxidized solution? A: If the solution is only in the radical cation stage (faint pink/blue), adding a strong reducing agent like 1 mM Dithiothreitol (DTT) or Ascorbic Acid can donate an electron back, regenerating the colorless diamine[1]. However, if the solution has progressed to the hydrolyzed quinonemonoimine stage (yellow/brown), the C-N bond is permanently broken, and the solution must be discarded.
Part 3: Mechanistic Visualizations
Fig 1: Oxidative degradation and hydrolysis pathway of the diamine in aqueous media.
Part 4: Quantitative Stability Matrix
The following table summarizes the kinetic stability of N1,N1,3,5-tetramethylbenzene-1,4-diamine under various aqueous conditions to guide your experimental design.
| Solvent / Condition | pH | Approx. Half-Life (t½) | Primary Degradation Mechanism | Recommended Action |
| 0.1 M HCl (Argon Sparged) | 1.0 | > 6 Months | None (Protonation stabilized) | Use as primary stock solution matrix. |
| Deionized Water (Aerated) | ~6.5 | 4 - 6 Hours | Auto-oxidation to Radical Cation | Degas water; add 1 mM EDTA. |
| Phosphate Buffer (Aerated) | 7.4 | < 30 Minutes | Oxidation + Rapid Hydrolysis | Prepare immediately before use on ice. |
| Assay Buffer + 1 mM DTT | 7.4 | > 24 Hours | Suppressed (Redox cycling) | Integrate reducing agents into workflows. |
| Carbonate Buffer | 9.0 | < 5 Minutes | Instantaneous Hydrolysis | Avoid alkaline buffers entirely. |
Part 5: Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must include a built-in quality control (QC) step. Below is the optimized workflow for preparing working solutions.
Protocol: Preparation of Stabilized Stock & Working Solutions
Phase 1: Stock Solution Preparation (10 mM)
-
Purge: Sparge 0.1 M HCl with Argon or N₂ for 15 minutes to displace dissolved oxygen.
-
Dissolve: Weigh the diamine powder under an inert atmosphere (glovebox or flow of N₂) and dissolve in the degassed 0.1 M HCl to a concentration of 10 mM.
-
Aliquot: Divide into single-use amber microcentrifuge tubes to protect from photo-oxidation[2].
-
Store: Blanket the headspace of each tube with Argon and store at -80°C.
Phase 2: Working Solution Preparation & Self-Validation
-
Thaw: Thaw a single stock aliquot on ice immediately prior to the experiment.
-
Dilute: Dilute the stock into your final assay buffer (containing 1 mM EDTA and 1 mM DTT, if biologically compatible).
-
Self-Validation (QC Step): Measure the absorbance of the working solution at 565 nm using a spectrophotometer (blanked against the buffer).
-
Causality: The radical cation absorbs strongly at ~565 nm[1].
-
Validation Gate: If A₅₆₅ < 0.05 , the solution is intact and validated for use. If A₅₆₅ ≥ 0.05 , unacceptable auto-oxidation has occurred; discard and prepare a fresh dilution.
-
Fig 2: Self-validating preparation workflow to maximize and verify diamine stability.
References
-
[1] N′-tetramethyl-p-phenylenediamine radical cation in aqueous solution. Journal of the Chemical Society, Faraday Transactions 1. URL:[Link]
-
[3] Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity. Environmental Science & Technology. URL:[Link]
-
[4] Kinetic Control over Disproportionation Stabilizes Wurster's Blue Catholyte for Nonaqueous Redox Flow Batteries. ACS Energy Letters. URL:[Link]
-
[2] Understanding the chemistry of the artificial electron acceptors PES, PMS, DCPIP and Wurster's Blue in methanol dehydrogenase assays. PMC / National Institutes of Health. URL:[Link]
Sources
- 1. A fast kinetic study of the formation and decay of N,N,N′,N′-tetramethyl-p-phenylenediamine radical cation in aqueous solution - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 2. Understanding the chemistry of the artificial electron acceptors PES, PMS, DCPIP and Wurster’s Blue in methanol dehydrogenase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Color Changes in N1,N1,3,5-tetramethylbenzene-1,4-diamine
Welcome to the technical support guide for N1,N1,3,5-tetramethylbenzene-1,4-diamine (CAS 27746-08-3). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile aromatic diamine in their work. Discoloration of this compound is a common issue that can indicate changes in purity and reactivity, potentially compromising experimental outcomes. This guide provides in-depth troubleshooting, preventative protocols, and answers to frequently asked questions to ensure the integrity of your material and the reliability of your results.
Section 1: Troubleshooting Guide - Diagnosing and Resolving Color Changes
This section addresses specific scenarios of color change in a direct question-and-answer format.
Question 1: My solid, crystalline N1,N1,3,5-tetramethylbenzene-1,4-diamine, which was initially off-white or light tan, has developed a distinct blue, purple, or dark brown color upon storage. What has happened, and can I still use it?
Answer:
The color change you are observing is a classic indicator of oxidation. Aromatic amines, particularly electron-rich phenylenediamines, are highly susceptible to oxidation by atmospheric oxygen.[1][2] The pure, unoxidized diamine is typically a light-colored solid. Upon exposure to air, light, or trace contaminants, it undergoes a one-electron oxidation to form a highly colored and stable radical cation.[3][4] This species is a type of Wurster's Blue , known for its intense blue or purple hue.[5][6] Further oxidation or degradation can lead to darker, brownish polymeric byproducts.
Is it still usable? This depends on the extent of the discoloration and the sensitivity of your application.
-
Slight Surface Discoloration: If only the surface of the solid shows a faint blue or tan tint, the bulk of the material may still be of acceptable purity. However, this indicates that storage conditions are not optimal.
-
Deep, Uniform Color Change: If the entire sample is deeply colored (e.g., dark blue, purple, or brown), a significant portion has oxidized. Using this material without purification is not recommended for most applications, as the oxidized species represent a significant impurity that can interfere with stoichiometry, catalysis, and reaction kinetics.
The Safety Data Sheet for the closely related compound N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride explicitly notes that the "Material darkens in color during storage," confirming this is expected behavior for this class of compounds when not stored under ideal conditions.[7]
Question 2: I prepared a solution of N1,N1,3,5-tetramethylbenzene-1,4-diamine, and it immediately turned a strong color. What caused this?
Answer:
Immediate color formation in solution points to a rapid oxidation event. The most likely causes are related to your solvent or experimental setup.
Table 1: Common Causes of Color Change in Solution and Corrective Actions
| Issue | Probable Cause(s) | Recommended Action |
|---|---|---|
| Immediate Color Change | 1. Dissolved Oxygen in Solvent: Standard laboratory solvents are saturated with atmospheric oxygen, which is a potent oxidant for this compound. | Deoxygenate your solvent. This can be achieved by sparging with an inert gas (Nitrogen or Argon) for 20-30 minutes or by using the freeze-pump-thaw technique for more rigorous applications.[8] |
| 2. Peroxide Contamination in Solvent: Ethers (like THF, Dioxane) and other solvents can form explosive peroxide impurities over time. These are strong oxidizing agents. | Test for and remove peroxides. Use commercially available test strips. If positive, pass the solvent through an activated alumina column for purification. | |
| 3. Atmospheric Exposure: Weighing the solid in the open air and adding it to the flask under a normal atmosphere introduces sufficient oxygen to cause oxidation. | Handle the solid under an inert atmosphere. Use a glove box or glove bag for weighing and transfer. Alternatively, quickly weigh the solid and immediately purge the reaction vessel with an inert gas after addition.[9][10] | |
| Gradual Color Change | 1. Slow Air Leak into System: A poorly sealed joint or septum can allow a slow ingress of air over the course of a reaction. | Ensure all glassware joints are properly sealed and greased. Use fresh, high-quality septa and secure them tightly. Maintain a slight positive pressure of inert gas, monitored with an oil bubbler.[8] |
| | 2. Light Exposure: The oxidation process can be photochemically accelerated. | Protect the reaction from light. Wrap the flask in aluminum foil or conduct the experiment in a dark fume hood.[11] |
Question 3: How can I quantitatively assess the purity of my discolored N1,N1,3,5-tetramethylbenzene-1,4-diamine?
Answer:
Visual inspection is not sufficient to determine purity. You must use analytical techniques to quantify the level of degradation. A multi-faceted approach is often best for a complete picture.[12]
Table 2: Comparison of Analytical Techniques for Purity Assessment
| Technique | Principle | Information Provided | Pros | Cons |
|---|---|---|---|---|
| HPLC-UV/MS | Separation by polarity on a stationary phase, detection by UV absorbance or mass. | Provides quantitative purity (area %), detects and helps identify impurities and degradation products. | High sensitivity and resolution. Method of choice for routine quality control.[12][13] | Requires method development; the colored radical cation may be reactive on some columns. |
| GC-MS | Separation by boiling point in a capillary column, detection by mass spectrometry. | Identifies and quantifies volatile impurities and the parent compound. | Excellent for identifying unknown by-products and confirming structure.[14] | The radical cation is non-volatile and will not be observed. Can be complex for non-volatile degradation products. |
| qNMR (Quantitative NMR) | Integration of NMR signals relative to a certified internal standard. | Provides absolute purity of the parent diamine. | Highly accurate and a primary analytical method. Does not require a reference standard of the analyte itself. | May not identify all impurities; lower sensitivity than chromatographic methods. |
Question 4: Is it possible to repurify my oxidized material?
Answer:
Yes, for material that has not been excessively degraded, purification is often possible. The most common method would be recrystallization.
Experimental Protocol: General Recrystallization of Aromatic Amines
Disclaimer: This is a general procedure and may require optimization. All steps must be performed under an inert atmosphere.[15]
-
Setup: Assemble a clean, oven-dried flask with a condenser and a nitrogen/argon inlet connected to an oil bubbler.[8]
-
Solvent Selection: Choose a deoxygenated solvent system in which the diamine is soluble when hot but sparingly soluble when cold. A non-polar solvent/polar co-solvent system like heptane/ethyl acetate or toluene is a good starting point.
-
Dissolution: Place the discolored solid in the flask. Add a minimal amount of the hot, deoxygenated primary solvent (e.g., toluene) under a positive flow of inert gas until the solid dissolves completely.
-
Decolorization (Optional): If the solution is still highly colored, you can add a small amount of activated charcoal and reflux for 5-10 minutes. Caution: Charcoal can also adsorb your product.
-
Filtration: If charcoal was used, perform a hot filtration through a pad of Celite® under an inert atmosphere to remove it.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or freezer to maximize crystal formation.
-
Isolation: Collect the crystals by filtration (e.g., using a Schlenk filter funnel) under an inert atmosphere. Wash the crystals with a small amount of cold, deoxygenated solvent.
-
Drying: Dry the purified crystals under a high vacuum to remove all residual solvent. Store the final product immediately under an inert atmosphere in a sealed container protected from light.
Section 2: The Chemistry of Color Change - Oxidation to Wurster's Blue
The discoloration of N1,N1,3,5-tetramethylbenzene-1,4-diamine is a direct consequence of its redox chemistry. The molecule contains two electron-donating amine groups, making the aromatic ring highly electron-rich and thus, easy to oxidize. The process occurs in a stepwise fashion:
-
One-Electron Oxidation: The neutral diamine (a colorless or pale solid) loses one electron to an oxidizing agent (like O₂).
-
Radical Cation Formation: This loss of an electron forms a stable radical cation known as a semiquinone diamine or, more commonly, a Wurster's Blue radical.[3] This species possesses an unpaired electron delocalized across the entire molecule, which causes it to absorb light strongly in the visible region, resulting in its characteristic intense blue/violet color.[5][6]
-
Two-Electron Oxidation: Further oxidation can remove a second electron, forming a diimine species, which may have a different color (often yellow or brown) and is typically less stable, potentially leading to polymerization or decomposition.[16]
Visualization of the Oxidation Pathway
The following diagram illustrates the core transformation responsible for the color change.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Electrochemical recognition and quantification of cytochrome c expression in Bacillus subtilis and aerobe/anaerobe Escherichia coli using N,N,N′,N′-tetramethyl-para-phenylene-diamine (TMPD) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation and reactions of the Wurster's blue radical cation during the reaction of N,N,N',N'-tetramethyl-p-phenylenediamine with oxyhemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N,N,N’,N’-Tetramethyl-p-phenylenediamine dihydrochloride [himedialabs.com]
- 5. uh-ir.tdl.org [uh-ir.tdl.org]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. drs.illinois.edu [drs.illinois.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. fishersci.com [fishersci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. lcms.cz [lcms.cz]
- 14. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Temperature for TMPD Synthesis
Topic: Optimization of Reaction Temperature for N,N,N',N'-tetramethylbenzene-1,4-diamine (TMPD) Synthesis Reference Code: TSC-TMPD-OPT-05 Audience: Senior Chemists, Process Engineers, Drug Development Researchers
Introduction: The Thermal "Sweet Spot"
Welcome to the technical guide for synthesizing N,N,N',N'-tetramethylbenzene-1,4-diamine (TMPD). This molecule is a critical redox indicator and precursor for Wurster’s Blue. Its synthesis is thermodynamically straightforward but kinetically sensitive.
The Core Challenge: Temperature control is the single most critical variable in this synthesis.
-
Too Low: Incomplete methylation leads to mixtures of mono-, di-, and tri-methylated intermediates that are difficult to separate.
-
Too High: Promotes exhaustive methylation (quaternization) to form useless ammonium salts or accelerates oxidation to the radical cation (Wurster's Blue), degrading purity.
This guide focuses on the Dimethyl Sulfate (DMS) Methylation Route , widely regarded as the "Gold Standard" for laboratory-scale purity, while acknowledging "Greener" alternatives like the Eschweiler-Clarke method.
Part 1: The Optimized Temperature Protocol (DMS Route)
Standard Protocol Reference: Based on Organic Syntheses Coll. Vol. 5, p. 1018.
The "Two-Stage" Temperature Strategy
To maximize yield and minimize quaternary salt formation, you must decouple the addition phase from the completion phase.
| Phase | Target Temperature | Critical Action | Mechanism/Reasoning |
| 1. Addition | 18°C – 22°C | Add Dimethyl Sulfate (DMS) dropwise. | Exotherm Control: The reaction is highly exothermic. Higher temps here lead to runaway heating and local "hot spots" that favor over-alkylation (quaternization). |
| 2. Digestion | 60°C – 65°C | Hold for ~1 hour after addition. | Completion & Safety: Drives the kinetically slower 3rd and 4th methylations. Crucially, this destroys unreacted DMS (safety requirement). |
| 3. Purification | 120°C – 140°C | Steam Distillation (Internal Temp). | Separation: TMPD is volatile with steam; quaternary salts and inorganic byproducts are not. This is the primary purification step. |
Step-by-Step Workflow
-
Preparation: Suspend p-phenylenediamine (1 eq) and sodium bicarbonate (7.4 eq) in water.
-
Cooling: Cool the mixture to 18°C using an ice bath.
-
Controlled Addition: Add Dimethyl Sulfate (6.8 eq) dropwise over 45–60 minutes.
-
monitor: Ensure internal temperature does not exceed 22°C . Stop addition if it spikes.
-
-
Digestion: Remove ice bath. Stir at room temperature for 1 hour. Then, heat to 60–65°C and hold until CO₂ evolution ceases.
-
Quench: Add cold water. Cool rapidly to prevent oxidation.
-
Workup: Neutralize/basify (if needed) and perform steam distillation.
Part 2: Troubleshooting & FAQs
Q1: My reaction mixture turned dark blue/violet immediately. Is the batch ruined?
Diagnosis: Wurster’s Blue Formation (Oxidation).
-
Cause: TMPD has a very low oxidation potential. Exposure to air at elevated temperatures (or even RT) generates the stable radical cation (Wurster's Blue).
-
Solution:
-
Immediate: Add a reducing agent like sodium metabisulfite (Na₂S₂O₅) or a small amount of hydrazine hydrate to reduce the radical cation back to the neutral amine.
-
Prevention: Run the reaction under a strict Nitrogen or Argon atmosphere. Degas all solvents prior to use.
-
Q2: I have a large amount of white precipitate that doesn't melt at the product's MP (51°C).
Diagnosis: Quaternary Ammonium Salt Formation.
-
Cause: "Exhaustive Methylation." The temperature during the Addition Phase was likely too high (>25°C), or local concentration of DMS was too high (stirring rate too low).
-
Solution:
-
Recovery: These salts are non-volatile. Proceed to Steam Distillation . The desired TMPD will distill over; the quaternary salts will remain in the pot.
-
Prevention: Improve stirring efficiency and strictly adhere to the 18–22°C limit during addition.
-
Q3: Can I use the Eschweiler-Clarke method (Formaldehyde/Formic Acid) instead?
Answer: Yes, and it is often "greener."
-
Temperature Profile: This reaction typically requires Reflux (~100°C) .
-
Advantage: It is self-limiting; it cannot form quaternary ammonium salts because the mechanism requires an imine intermediate (which quaternary amines cannot form).
-
Disadvantage: Often slower and may require extraction from a complex aqueous matrix.
-
Protocol Note: Ensure an excess of formaldehyde to drive the reaction to the tetra-methyl stage.
Part 3: Visualization of Reaction Pathways
The following diagram illustrates the critical branching points where temperature control dictates the product vs. byproduct ratio.
Caption: Reaction pathway showing the critical dependence on temperature. Green path = Optimized. Red/Blue paths = Thermal/Oxidative failure modes.
Part 4: Safety & Handling (Critical)
WARNING: Dimethyl Sulfate (DMS) is a potent alkylating agent and suspected carcinogen.
-
Vapor Pressure: DMS has low vapor pressure but is fatal if inhaled. Do not heat DMS above 20°C in an open system.
-
Neutralization: Keep a beaker of concentrated aqueous Ammonia (NH₄OH) or 10% NaOH nearby. In case of a spill, cover immediately with the basic solution to hydrolyze the DMS.
-
Skin Contact: TMPD itself is a potent contact allergen (sensitizer). Wear double nitrile gloves.
Part 5: Data Summary Table
| Parameter | Optimized Value | Consequence of Deviation |
| Addition Temp | 18°C – 22°C | >25°C: Quaternization (Yield Loss). <15°C: Accumulation of reagent (Explosion risk upon warming). |
| Digestion Temp | 60°C – 65°C | <50°C: Incomplete reaction; residual toxic DMS. >80°C: Degradation/Oxidation. |
| Distillation Temp | 120°C – 140°C | <100°C: Slow rate. >160°C: Thermal decomposition of product. |
| Atmosphere | Nitrogen/Argon | Air: Immediate formation of blue radical cation. |
References
-
Hünig, S., Quast, H., Brenninger, W., & Frankenfield, E. (1969).[1] N,N,N',N'-Tetramethyl-p-phenylenediamine. Organic Syntheses, 49, 107.[1]
-
Störle, C., & Eyer, P. (1991). Formation and reactions of the Wurster's blue radical cation during the reaction of N,N,N',N'-tetramethyl-p-phenylenediamine with oxyhemoglobin. Chemico-Biological Interactions, 78(3), 321-331.[2]
-
New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Dimethyl Sulfate.
-
Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction.
Sources
long-term storage conditions for N1,N1,3,5-tetramethylbenzene-1,4-diamine
Technical Support Center: Storage & Handling Guide Subject: Long-Term Storage Conditions for N1,N1,3,5-Tetramethylbenzene-1,4-diamine (CAS 27746-08-3) Ticket ID: CHEM-SUP-27746 Status: Resolved / Guide Published
Technical Overview & Chemical Vulnerability Profile
Compound Identity:
-
IUPAC Name:
-Tetramethylbenzene-1,4-diamine[1][2][3][4][5] -
Common Synonyms: 4-Amino-N,N,3,5-tetramethylaniline; 2,6-Dimethyl-4-(dimethylamino)aniline.
-
Molecular Formula:
[7][10][11]
The "Why" Behind the Protocol:
To successfully store this compound, one must understand its electronic structure. This molecule features a benzene ring substituted with two electron-donating groups: a dimethylamino group (
This "push-push" electronic effect raises the Highest Occupied Molecular Orbital (HOMO) energy, making the compound highly susceptible to oxidation by atmospheric oxygen. The primary degradation pathway is the formation of quinone imines or coupled azo compounds, typically manifesting as a color shift from off-white/pale yellow to pink, brown, or black.
The "Golden Standard" Storage Protocol
For long-term viability (>6 months), you must disrupt the three vectors of degradation: Heat, Oxygen, and Light.
Critical Storage Parameters
| Parameter | Recommended Condition | Technical Rationale |
| Temperature | -20°C (± 5°C) | Slows the kinetics of auto-oxidation and thermal decomposition. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen ( |
| Humidity | < 10% RH (Desiccated) | Moisture catalyzes hydrolysis and proton transfer reactions that accelerate oxidation. |
| Light Exposure | Dark / Amber Vial | Photons can excite the aromatic system, lowering the activation energy for oxidation (photo-oxidation). |
| Container | Glass (Teflon-lined cap) | Avoid plastics for long-term storage as they are permeable to oxygen over time. |
Troubleshooting Guide (Q&A Format)
Q1: Upon receiving the shipment, the powder appears slightly pink. Is it compromised?
-
Diagnosis: This indicates surface oxidation (formation of "Wurster’s salts" or quinoid species).
-
Resolution:
-
Minor Pink Hue: Likely acceptable for general synthesis. The bulk purity is often intact.[9] Check purity via ¹H-NMR or HPLC.
-
Dark Brown/Black: Significant degradation. Do not use.
-
-
Prevention: Always purge the headspace with Nitrogen/Argon immediately after opening the vial.
Q2: Can I store this compound as a stock solution?
-
Verdict: NO.
-
Reasoning: In solution, the molecular mobility is high, and dissolved oxygen reacts rapidly with the electron-rich amine.
-
Protocol: If a solution is required, prepare it fresh immediately before use. If you must store it for a few hours, keep it on ice, protected from light, and degassed.
Q3: I only have a -80°C freezer. Is that better than -20°C?
-
Analysis: Yes, -80°C is excellent for chemical stability. However, ensure the vial is perfectly sealed .
-
Risk: The extreme temperature difference upon thawing can cause rapid condensation of atmospheric moisture inside the vial if opened while cold.
-
Correct Handling: Allow the vial to equilibrate to room temperature in a desiccator before opening to prevent water uptake.
Q4: How do I handle the hygroscopic nature during weighing?
-
Issue: The primary amine group can form hydrates or carbonate salts with atmospheric
/moisture. -
Solution: Weigh the compound quickly. For precise analytical work, weigh inside a glovebox or glove bag under nitrogen.
Workflow Visualization: Storage & Handling Logic
The following diagram outlines the decision process for handling incoming shipments and utilizing the compound.
Figure 1: Decision logic for inspection, storage, and experimental usage to prevent oxidative degradation.
References
Sources
- 1. N1,N1,3,5-Tetramethylbenzene-1,4-diamine 95% | CAS: 27746-08-3 | AChemBlock [achemblock.com]
- 2. 1523120-82-2|3-Isopropyl-N1,N1,5-trimethylbenzene-1,4-diamine|BLD Pharm [bldpharm.com]
- 3. N1-(4-Amino-3-methylphenyl)-4-methylbenzene-1,3-diamine|BLD Pharm [bldpharm.com]
- 4. aaronchem.com [aaronchem.com]
- 5. lookchem.com [lookchem.com]
- 6. file.bldpharm.com [file.bldpharm.com]
- 7. keyorganics.net [keyorganics.net]
- 8. AB599785 | CAS 27746-08-3 – abcr Gute Chemie [abcr.com]
- 9. bldpharm.com.tr [bldpharm.com.tr]
- 10. 27746-08-3 | N1,N1,3,5-Tetramethylbenzene-1,4-diamine | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 11. Tetramethyl-p-phenylenediamine Dihydrochloride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
resolving solubility issues with N1,N1,3,5-tetramethylbenzene-1,4-diamine
Case ID: SOL-TMB-27746 Subject: Solubility Optimization & Stability Protocols Molecule Status: High-Risk for Oxidation / Hydrophobic Free Base
Agent Identification & Critical Distinctions
Before proceeding, verify your reagent.[1] There is a frequent nomenclature overlap in this chemical family.
| Feature | Target Molecule | Common Confusion (TMPD) |
| Name | N1,N1,3,5-tetramethylbenzene-1,4-diamine | N,N,N',N'-tetramethyl-p-phenylenediamine |
| CAS | 27746-08-3 | 100-22-1 |
| Structure | Ring methylated (C3, C5) + N1 dimethylated | Nitrogen methylated only (N1, N4) |
| Solubility | Highly Lipophilic (Free Base) | Moderate |
| Primary Issue | Water insolubility / Precipitation | Rapid Oxidation (Wurster's Blue) |
Warning: If you are using CAS 27746-08-3, standard aqueous protocols for TMPD will fail immediately due to the additional hydrophobic methyl groups on the benzene ring.
Solubility Troubleshooting Guide
The Core Problem: Hydrophobicity vs. Basicity
The free base form of N1,N1,3,5-tetramethylbenzene-1,4-diamine is structurally hydrophobic. The 3,5-dimethyl groups on the ring create steric bulk and lipophilicity that prevents water interaction.[1] To dissolve it, you must either protonate the amines (turning it into a salt) or use a polar aprotic solvent .[1]
Decision Matrix: Solvent Selection
Figure 1: Solvent selection logic based on experimental constraints. Note the strict prohibition of neutral water for the free base.[1]
Validated Preparation Protocols
Protocol A: Preparation of High-Concentration Stock (Organic)
Best for: Long-term storage, cell culture spikes.
-
Weighing: Weigh the solid quickly. The compound is air-sensitive; minimize exposure.[1]
-
Dissolution: Add DMSO. Vortex vigorously.
-
Troubleshooting: If particles persist, warm gently to 37°C in a water bath for 2 minutes. Sonicate for 30 seconds.
-
-
Storage: Aliquot immediately into amber vials. Store at -20°C.
-
Shelf Life: 1 month (DMSO is hygroscopic; water uptake will cause degradation).[1]
-
Protocol B: Preparation of Aqueous Working Solution (Acidified)
Best for: Analytical chemistry, titrations, aqueous synthesis.[1]
-
Mechanism: Protonation of the N1 and N4 nitrogens converts the hydrophobic free base into a hydrophilic ammonium salt.[1]
-
Calculation: Calculate the moles of diamine.
-
Acid Addition: Prepare a volume of water containing 2.5 molar equivalents of HCl relative to the diamine.[1]
-
Example: For 1 mmol of diamine, use water containing 2.5 mmol HCl.[1]
-
-
Mixing: Add the solid diamine to the acidic water.
-
Dissolution: Vortex. The solution should turn clear (colorless to pale pink).[1]
-
Note: If the solution turns deep purple or blue immediately, your water contains dissolved oxygen or oxidants.[1] See "Oxidation Management" below.
-
Frequently Asked Questions (FAQs)
Q1: I diluted my DMSO stock into PBS (pH 7.4) and it turned cloudy. Why? A: This is "Solvent Shock." You shifted the environment from organic (DMSO) to neutral aqueous (PBS). At pH 7.4, the amine deprotonates back to its free base form, which is insoluble.[1]
-
Fix: Keep the final concentration low (<100 µM). If higher concentrations are needed, you must lower the pH of the buffer or use a carrier molecule (like cyclodextrin), though acidification is the only robust chemical fix.[1]
Q2: The powder is grey/black, but the supplier says it should be off-white. Is it bad? A: Yes, it has oxidized.[1] Phenylenediamines are "sacrificial reductants."[1] They react with atmospheric oxygen to form radical cations (colored species) and eventually polymerized tars (black).[1]
-
Recovery: If the oxidation is minor (grey), you can try recrystallizing from ethanol containing a pinch of sodium dithionite (reducing agent), but purchasing fresh reagent is safer for quantitative work.[1]
Q3: Can I use this for cell culture? A: Yes, but toxicity is high.[1] Phenylenediamines can uncouple oxidative phosphorylation.[1]
-
Protocol: Dissolve in DMSO. Dilute into media immediately before use.[1] Ensure the final DMSO concentration is <0.5% to avoid solvent toxicity masking the compound's effects.[1]
Q4: How do I prevent the solution from turning blue/purple over time? A: The color change indicates the formation of the radical cation (similar to Wurster's Blue).[1]
-
Stabilization: Add an antioxidant to your working solution if the experiment permits.[1]
Oxidation & Stability Pathway[1]
Understanding the degradation helps in prevention.[1] The molecule undergoes a Single Electron Transfer (SET) mechanism.[1]
Figure 2: The degradation pathway.[1] Once the "Black Precipitate" stage is reached, the sample is unrecoverable.
References
-
AChemBlock. (2024).[1][2] Product Data Sheet: N1,N1,3,5-Tetramethylbenzene-1,4-diamine (CAS 27746-08-3).[3][4][5] Retrieved from [1]
-
Thermo Scientific Chemicals. (2024).[1] Safety Data Sheet: Phenylenediamine Derivatives and Handling.[1] Fisher Scientific.[1][6] Retrieved from
-
BldPharm. (2024).[1] Technical Specifications: CAS 27746-08-3.[1][3][4][5][7] Retrieved from [1]
-
Wikipedia. (2024).[1][2] Tetramethylphenylenediamine (TMPD) & Related Redox Indicators.[1] (For structural comparison of the radical cation mechanism). Retrieved from [1]
Sources
- 1. Tetramethylphenylenediamine - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. N1,N1,3,5-Tetramethylbenzene-1,4-diamine 95% | CAS: 27746-08-3 | AChemBlock [achemblock.com]
- 4. AB599785 | CAS 27746-08-3 – abcr Gute Chemie [abcr.com]
- 5. bldpharm.com.tr [bldpharm.com.tr]
- 6. N,N,N',N'-Tetramethyl-p-phenylenediamine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. 27746-08-3 | N1,N1,3,5-Tetramethylbenzene-1,4-diamine | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
Validation & Comparative
A Guide to the Spectroscopic Analysis of N¹,N¹,3,5-Tetramethylbenzene-1,4-diamine: A Comparative Approach
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is a cornerstone of innovation. This guide provides an in-depth analysis of the ¹H-NMR spectrum of N¹,N¹,3,5-tetramethylbenzene-1,4-diamine, a substituted aromatic diamine with potential applications in materials science and as a building block in organic synthesis. Due to the limited availability of published experimental spectra for this specific isomer, this guide will present a detailed, predicted ¹H-NMR analysis grounded in fundamental principles and supported by comparative data from its structural isomers and related analogs. Furthermore, we will explore alternative and complementary analytical techniques to ensure a comprehensive characterization of this compound.
The Structure Under Investigation: N¹,N¹,3,5-Tetramethylbenzene-1,4-diamine
N¹,N¹,3,5-tetramethylbenzene-1,4-diamine (CAS 27746-08-3) is an aromatic compound featuring a benzene ring substituted with two amino groups at the 1 and 4 positions, and four methyl groups at the N¹, N¹, 3, and 5 positions.[1] The asymmetry of the substitution pattern is key to its spectral characteristics, distinguishing it from more symmetrical isomers.
¹H-NMR Spectrum Analysis: A Predicted Interpretation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms (protons).[2][3][4] The predicted ¹H-NMR spectrum of N¹,N¹,3,5-tetramethylbenzene-1,4-diamine is expected to exhibit distinct signals corresponding to the aromatic protons, the N-methyl protons, the ring-methyl protons, and the amine proton.
Predicted Chemical Shifts (δ) and Multiplicities:
| Proton Type | Label | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic Protons | H-2, H-6 | ~6.5 - 6.8 | Singlet | 2H |
| N-H Proton | N⁴-H | ~3.5 - 4.5 (broad) | Singlet | 2H |
| N-Methyl Protons | N¹-(CH₃)₂ | ~2.6 - 2.9 | Singlet | 6H |
| Ring-Methyl Protons | C³-CH₃, C⁵-CH₃ | ~2.1 - 2.3 | Singlet | 6H |
Rationale for Predicted Chemical Shifts:
-
Aromatic Protons (H-2, H-6): The two protons on the aromatic ring are chemically equivalent due to the molecule's symmetry plane. They are expected to appear as a single signal. The electron-donating effects of the amino and dimethylamino groups, as well as the methyl groups, will shield these protons, causing them to resonate at a relatively upfield region for aromatic protons, likely between 6.5 and 6.8 ppm.
-
N-H Proton (N⁴-H): The protons of the primary amine group are typically observed as a broad singlet. Their chemical shift can be highly variable and is influenced by solvent, concentration, and temperature. A broad range of 3.5 to 4.5 ppm is anticipated.
-
N-Methyl Protons (N¹-(CH₃)₂): The six protons of the two methyl groups attached to the nitrogen atom are equivalent and will appear as a sharp singlet. The electron-withdrawing nature of the nitrogen atom will deshield these protons, placing their signal in the range of 2.6 to 2.9 ppm.
-
Ring-Methyl Protons (C³-CH₃, C⁵-CH₃): The six protons of the two methyl groups attached directly to the benzene ring are also equivalent. These will present as a singlet in the typical benzylic proton region of 2.1 to 2.3 ppm.
Visualizing the Structure and Proton Environments
To clarify the assignment of the predicted ¹H-NMR signals, the following diagram illustrates the molecular structure of N¹,N¹,3,5-tetramethylbenzene-1,4-diamine with the different proton environments labeled.
Caption: Molecular structure of N¹,N¹,3,5-tetramethylbenzene-1,4-diamine with labeled proton environments.
Comparative Analysis with a Structural Isomer: 2,3,5,6-Tetramethyl-1,4-phenylenediamine
A useful comparison can be made with the more symmetrical isomer, 2,3,5,6-tetramethyl-1,4-phenylenediamine (diaminodurene).[5][6][7] In this molecule, the four methyl groups are all attached to the benzene ring, and both nitrogen atoms bear two protons.
¹H-NMR Data for 2,3,5,6-Tetramethyl-1,4-phenylenediamine:
| Proton Type | Approximate Chemical Shift (ppm) | Multiplicity | Integration |
| N-H Protons | ~3.3 (broad) | Singlet | 4H |
| Ring-Methyl Protons | ~2.1 | Singlet | 12H |
The key difference is the absence of N-methyl groups and aromatic protons in 2,3,5,6-tetramethyl-1,4-phenylenediamine. This results in a much simpler spectrum with only two signals. This comparison highlights how the specific placement of the methyl groups (on the nitrogen versus the ring) dramatically alters the ¹H-NMR spectrum.
A Broader Analytical Perspective: Alternative and Complementary Techniques
While ¹H-NMR is a primary tool for structural elucidation, a multi-technique approach provides a more robust and complete characterization.
¹³C-NMR Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule. For N¹,N¹,3,5-tetramethylbenzene-1,4-diamine, the predicted ¹³C-NMR spectrum would show distinct signals for each non-equivalent carbon atom.
Caption: Labeled carbon environments in N¹,N¹,3,5-tetramethylbenzene-1,4-diamine for ¹³C-NMR analysis.
Predicted ¹³C Chemical Shift Ranges:
| Carbon Type | Predicted Chemical Shift (ppm) |
| Aromatic C-N | 140 - 150 |
| Aromatic C-H | 115 - 125 |
| Aromatic C-CH₃ | 125 - 135 |
| N-CH₃ | 40 - 45 |
| Ring-CH₃ | 15 - 20 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of N¹,N¹,3,5-tetramethylbenzene-1,4-diamine would be expected to show characteristic absorption bands for the N-H and C-N bonds of the amine groups, as well as C-H and C=C bonds of the aromatic ring and methyl groups.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (primary amine) | 3300 - 3500 (two bands) |
| C-H Stretch (aromatic) | 3000 - 3100 |
| C-H Stretch (aliphatic) | 2850 - 2960 |
| N-H Bend (primary amine) | 1590 - 1650 |
| C=C Stretch (aromatic) | 1450 - 1600 |
| C-N Stretch (aromatic amine) | 1250 - 1335 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.[8] For N¹,N¹,3,5-tetramethylbenzene-1,4-diamine (C₁₀H₁₆N₂), the expected molecular ion peak (M⁺) in the mass spectrum would be at m/z 164.[5]
Experimental Protocols
For the acquisition of high-quality analytical data, the following standardized protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of N¹,N¹,3,5-tetramethylbenzene-1,4-diamine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H-NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use a standard pulse sequence with a spectral width of 0-12 ppm. The number of scans can range from 16 to 64, depending on the sample concentration.
-
¹³C-NMR Acquisition: Use a proton-decoupled pulse sequence with a spectral width of 0-220 ppm. A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS.
FT-IR Spectroscopy Protocol
-
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl).
-
Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over the mid-infrared range (typically 4000-400 cm⁻¹).
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
The structural characterization of N¹,N¹,3,5-tetramethylbenzene-1,4-diamine can be effectively achieved through a combination of spectroscopic techniques. While experimental ¹H-NMR data is not widely published, a detailed prediction based on fundamental principles and comparison with structural analogs provides a strong foundation for its spectral interpretation. The asymmetrical nature of this molecule leads to a more complex and informative ¹H-NMR spectrum compared to its symmetrical isomers. For unambiguous structure confirmation, a comprehensive approach utilizing ¹³C-NMR, IR spectroscopy, and mass spectrometry is highly recommended. The protocols and comparative data presented in this guide offer a robust framework for researchers working with this and similar substituted aromatic diamines.
References
-
PubChem. (n.d.). 2,3,5,6-Tetramethyl-1,4-phenylenediamine. National Center for Biotechnology Information. Retrieved from [Link]
-
PROSPRE. (n.d.). ¹H NMR Predictor. Retrieved from [Link]
-
SpectraBase. (n.d.). N,N-Dimethyl-p-phenylenediamine monohydrochloride. Wiley-VCH GmbH. Retrieved from [Link]
-
Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]
-
Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). ¹H NMR (400 MHz, CD3OD, TMS) spectrum of N,N'-diethyl-p-phenylenediamine dihydrochloride (1a.2HCl). Retrieved from [Link]
-
NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]
- Yamamoto, H., et al. (1990). ¹³C NMR Spectra and Four Isomers of 5-Arylamino-3-isopropyl-6,6-dimethyl-1,2,4-trioxanes.
-
NIST. (n.d.). 1,4-Benzenediamine, N,N,N',N'-tetramethyl-. National Institute of Standards and Technology. Retrieved from [Link]
- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic methods in organic chemistry. Georg Thieme Verlag.
-
Royal Society of Chemistry. (n.d.). A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. Retrieved from [Link]
-
NP-MRD. (n.d.). ¹H NMR Spectrum (1D, 100 MHz, H₂O, predicted) (NP0190835). Retrieved from [Link]
- Penchev, P. N., & Nachkova, S. R. (2010). A database of assigned C-13 NMR spectra. PhyChemA.
-
ResearchGate. (n.d.). ATR-FTIR spectra of 1,4-benzenediamine (1,4-BDA) BADGE network,.... Retrieved from [Link]
-
NIST. (n.d.). 1,4-Benzenediamine, N,N,N',N'-tetramethyl-. National Institute of Standards and Technology. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. Retrieved from [Link]
Sources
- 1. N1,N1,3,5-Tetramethylbenzene-1,4-diamine 95% | CAS: 27746-08-3 | AChemBlock [achemblock.com]
- 2. Download NMR Predict - Mestrelab [mestrelab.com]
- 3. NMR Predictor - Documentation [docs.chemaxon.com]
- 4. Predict 1H proton NMR spectra [nmrdb.org]
- 5. 2,3,5,6-Tetramethyl-1,4-phenylenediamine | C10H16N2 | CID 76548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,3,5,6-TETRAMETHYL-1,4-PHENYLENEDIAMINE(3102-87-2) 1H NMR spectrum [chemicalbook.com]
- 7. 2,3,5,6-Tetramethyl-p-phenylenediamine electronic grade, 99 trace metals 3102-87-2 [sigmaaldrich.com]
- 8. 1,4-Benzenediamine, N,N,N',N'-tetramethyl- [webbook.nist.gov]
FTIR characteristic peaks of N1,N1,3,5-tetramethylbenzene-1,4-diamine
As a Senior Application Scientist, I approach the vibrational spectroscopy of complex organic molecules not merely as a cataloging of wavenumbers, but as a dynamic map of electron density, dipole moments, and steric interactions. N1,N1,3,5-tetramethylbenzene-1,4-diamine (CAS: 27746-08-3) is a highly substituted p-phenylenediamine derivative. Its unique molecular architecture—featuring a primary amine, a tertiary amine, and two ring-bound methyl groups—creates a highly specific Fourier Transform Infrared (FTIR) fingerprint.
This guide objectively analyzes the , comparing its performance and spectral behavior against foundational alternatives like unsubstituted p-Phenylenediamine (PPD) and fully N-methylated N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD).
Molecular Topology and Vibrational Causality
To understand the FTIR spectrum of N1,N1,3,5-tetramethylbenzene-1,4-diamine, we must first deconstruct its functional groups and the causality behind their vibrational modes. The molecule consists of a central aromatic ring with 1,3,4,5-tetrasubstitution:
-
C4 Position: A primary amine (-NH₂).
-
C1 Position: A tertiary amine (-N(CH₃)₂).
-
C3 & C5 Positions: Two methyl groups (-CH₃) flanking the primary amine.
The presence of the 3,5-dimethyl groups is the most critical structural feature here. In unsubstituted anilines or PPD, primary amines engage in extensive intermolecular hydrogen bonding, which significantly broadens and red-shifts the N-H stretching frequencies . However, in N1,N1,3,5-tetramethylbenzene-1,4-diamine, the flanking methyl groups create severe steric hindrance . This shielding restricts adjacent molecules from approaching the -NH₂ group, effectively breaking the hydrogen-bond network. Consequently, the N-H stretching vibrations behave more like "free" amines, appearing sharper and blue-shifted. Furthermore, the electron-donating inductive effect (+I) of the four methyl groups increases the electron density on the aromatic ring, subtly altering the force constants of the C=C and C-N bonds .
Fig 2. Logical mapping of molecular functional groups to their FTIR vibrational modes.
Comparative FTIR Peak Analysis
When evaluating N1,N1,3,5-tetramethylbenzene-1,4-diamine as a precursor or redox mediator, it is frequently compared against PPD and TMPD. The table below synthesizes the quantitative spectral data, demonstrating how structural variations dictate the vibrational fingerprint.
| Functional Group / Vibrational Mode | p-Phenylenediamine (PPD) | N1,N1,3,5-Tetramethylbenzene-1,4-diamine | N,N,N',N'-Tetramethyl-PPD (TMPD) | Mechanistic Insight & Causality |
| N-H Stretch (Primary Amine) | 3200–3410 cm⁻¹ (Broad) | 3350–3450 cm⁻¹ (Sharp) | Absent | Steric shielding by 3,5-methyls in the target molecule reduces H-bonding, shifting peaks to higher wavenumbers compared to PPD. |
| C-H Stretch (Aliphatic) | Absent | 2850–2960 cm⁻¹ | 2800–2950 cm⁻¹ | Arises from the N-methyl and ring-methyl groups. TMPD and the target molecule show strong signals here . |
| C=C Stretch (Aromatic) | ~1517 cm⁻¹ | ~1480–1580 cm⁻¹ | ~1515 cm⁻¹ | Electron-donating methyls alter ring polarizability, causing a slight broadening of the C=C stretching region. |
| C-N Stretch (Amine to Ring) | ~1264 cm⁻¹ | ~1260 cm⁻¹ & ~1340 cm⁻¹ | ~1340 cm⁻¹ | Dual peaks in the target molecule reflect the distinct dipole changes of the primary (C4) and tertiary (C1) amine C-N bonds. |
| Aromatic C-H Out-of-Plane Bend | ~831 cm⁻¹ (para-disubstituted) | ~850–870 cm⁻¹ (Isolated protons) | ~828 cm⁻¹ (para-disubstituted) | 1,3,4,5-tetrasubstitution leaves only isolated protons at C2/C6, shifting the bending mode to a higher frequency . |
Self-Validating FTIR Acquisition Protocol
To ensure high-fidelity data that is free from matrix interference and atmospheric artifacts, the following protocol must be executed. This methodology is designed as a self-validating system , meaning each step contains an internal check to verify the integrity of the data before proceeding.
Step 1: System Calibration & Atmospheric Purge
-
Action: Power on the FTIR spectrometer and purge the optical bench with dry nitrogen for a minimum of 30 minutes. Run a calibration check using a standard polystyrene film (verifying the 1601 cm⁻¹ and 1028 cm⁻¹ peaks).
-
Causality: Atmospheric CO₂ (interferes at ~2350 cm⁻¹) and water vapor (interferes at ~3400 cm⁻¹ and ~1600 cm⁻¹) directly overlap with the critical N-H stretching and bending regions of the amine groups.
-
Validation Check: Run a background scan. The single-beam energy profile must show <1% transmittance variation in the 3400 cm⁻¹ region. If water vapor peaks are visible, continue purging.
Step 2: Matrix Preparation (KBr Pellet Method)
-
Action: Weigh 1.5 mg of N1,N1,3,5-tetramethylbenzene-1,4-diamine and 150 mg of spectroscopic-grade, oven-dried KBr. Grind thoroughly in an agate mortar until the mixture is a fine powder. Press in a hydraulic die at 10 tons for 2 minutes to form a translucent pellet.
-
Causality: KBr is IR-transparent down to 400 cm⁻¹. Proper grinding (achieving a particle size < 2 µm) minimizes the Christiansen effect (asymmetric scattering), ensuring sharp, symmetrical peaks.
-
Validation Check: Visually inspect the pellet. If it is opaque or cloudy, moisture has been absorbed or grinding was insufficient. Discard and remake.
Step 3: Spectral Acquisition & Data Processing
-
Action: Scan the pellet from 4000 to 400 cm⁻¹ using a resolution of 4 cm⁻¹, co-adding 64 scans to maximize the signal-to-noise ratio. Apply an automatic baseline correction.
-
Validation Check: Check the baseline of the raw spectrum. A sloping baseline indicates excessive scattering. Furthermore, if the maximum absorbance of the strongest peak exceeds 1.2 A.U., the sample concentration violates Beer-Lambert linearity, and the data will suffer from peak truncation.
Fig 1. Self-validating FTIR experimental workflow for substituted anilines.
Alternative Analytical Technologies
While FTIR is the gold standard for identifying the highly polar N-H and C-N bonds in N1,N1,3,5-tetramethylbenzene-1,4-diamine, it is often complemented by Raman Spectroscopy . Because FTIR relies on a change in the dipole moment during vibration, the symmetric C=C stretching of the highly substituted aromatic ring can sometimes appear weak. Raman spectroscopy, which relies on changes in polarizability, excels at detecting these symmetric ring-breathing modes. For a comprehensive structural validation during drug development or polymer synthesis, utilizing both FTIR (for the amine and aliphatic groups) and Raman (for the aromatic backbone) provides an orthogonal, foolproof analytical package.
References
-
FT-IR spectra of p-Phenylenediamine and N-GQDs. ResearchGate. URL:[Link]
-
Synthesis and Characterization of Poly (p-phenylenediamine). International Science Community Association. URL:[Link]
-
N,N,N',N'-tetramethyl-p-phenylenediamine (Compound Summary). PubChem, National Institutes of Health. URL:[Link]
-
Characterization of Physical, Thermal and Spectroscopic Properties of Biofield Energy Treated p-Phenylenediamine. Hilaris Publisher. URL:[Link]
-
2,6-Dimethylaniline (Compound Summary). PubChem, National Institutes of Health. URL:[Link]
A Comparative Guide to HPLC Method Validation for the Purity of N1,N1,3,5-tetramethylbenzene-1,4-diamine
This guide provides a comprehensive comparison of analytical methodologies for determining the purity of N1,N1,3,5-tetramethylbenzene-1,4-diamine, a key intermediate in various manufacturing processes. The purity of this compound is critical as it directly impacts the quality, safety, and efficacy of the final products. We will delve into a detailed High-Performance Liquid Chromatography (HPLC) method, its validation according to stringent regulatory guidelines, and compare its performance with alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography (UPLC).
The experimental protocols and data presented herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for selecting and implementing the most suitable analytical method for their specific needs.
The Critical Role of Purity Analysis
N1,N1,3,5-tetramethylbenzene-1,4-diamine serves as a building block in the synthesis of polymers, dyes, and pharmaceuticals. Impurities, which can arise from starting materials, side reactions, or degradation, can alter the physicochemical properties and biological activity of the final product. Therefore, a precise and reliable analytical method to quantify the purity and identify potential impurities is paramount for quality control and regulatory compliance.
High-Performance Liquid Chromatography (HPLC): A Detailed Approach
HPLC is a cornerstone technique for the purity analysis of non-volatile organic compounds due to its high resolution, sensitivity, and reproducibility.[1][2] A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for aromatic amines like N1,N1,3,5-tetramethylbenzene-1,4-diamine.
Rationale for Method Development
The selection of chromatographic conditions is critical for achieving optimal separation. A C18 column is a common choice for the reversed-phase chromatography of aromatic compounds.[2] The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to ensure the analyte is appropriately retained and eluted with a symmetrical peak shape.[1][3] The addition of an acid, such as formic or phosphoric acid, to the mobile phase helps to protonate the amine groups, which can improve peak shape and reduce tailing.[4][5] UV detection is suitable for aromatic amines as they typically exhibit strong absorbance in the UV region.
Proposed HPLC Method
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Methanol to a concentration of approximately 0.5 mg/mL. |
HPLC Method Validation: A Trustworthy System
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6][7] The validation of the proposed HPLC method will be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which are recognized globally by regulatory agencies like the FDA and EMA.[6][8][9][10]
Validation Parameters
The following parameters will be assessed to ensure the method is reliable and robust:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[9][11] This is demonstrated by analyzing a placebo (all components except the analyte), a spiked placebo, and the analyte itself to show no interference at the retention time of N1,N1,3,5-tetramethylbenzene-1,4-diamine.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[6][9] A minimum of five concentrations are prepared, and the calibration curve is generated by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.[7]
-
Range: The interval between the upper and lower concentrations for which the method has a suitable level of precision, accuracy, and linearity.[6][9][12] For purity assays, the range is typically 80% to 120% of the test concentration.[7][8]
-
Accuracy: The closeness of the test results to the true value.[7][9][11] It is assessed by analyzing samples with known concentrations (e.g., by spiking a placebo with the analyte) at different levels within the range. The recovery should be within 98.0% to 102.0%.
-
Precision: The degree of agreement among individual test results. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision over a short interval of time with the same analyst and equipment.[12] This is determined by performing six replicate injections of the same sample. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, and/or different equipment. The RSD between the results from the two different sets of conditions should be ≤ 2.0%.
-
-
Detection Limit (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Quantitation Limit (LOQ): The lowest amount of analyte that can be determined with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[9] This is tested by slightly varying parameters such as flow rate, column temperature, and mobile phase composition.
HPLC Method Validation Workflow
Caption: Workflow for HPLC Method Validation.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is a powerful tool, other techniques may be more suitable depending on the specific analytical needs. Here, we compare our validated HPLC method with Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography (UPLC).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for the analysis of volatile and semi-volatile compounds.[13][14] For aromatic amines, a derivatization step is often employed to improve volatility and chromatographic performance, though direct analysis is sometimes possible.[13][14][15]
Hypothetical GC-MS Protocol:
-
Instrument: Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[14]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[14]
-
Oven Program: Initial temperature 100 °C, hold for 2 min, then ramp at 10 °C/min to 280 °C, and hold for 10 min.[14]
-
Injection: 1 µL, splitless mode.
-
Sample Preparation: Dissolve the sample in methanol or dichloromethane to a concentration of approximately 1 mg/mL.[14]
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (sub-2 µm) to achieve faster analysis times, higher resolution, and reduced solvent consumption compared to traditional HPLC.[16][17]
Hypothetical UPLC Protocol:
-
Instrument: UPLC system with a photodiode array (PDA) or mass spectrometer (MS) detector.
-
Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 30% B to 80% B over 3 minutes.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 40 °C.[4]
-
Detection: PDA (254 nm) or SIR (Single Ion Recording) for MS.[4]
Quantitative Data Comparison
The following table summarizes the expected performance characteristics of the three techniques for the purity analysis of N1,N1,3,5-tetramethylbenzene-1,4-diamine.
| Parameter | HPLC | GC-MS | UPLC |
| Analysis Time | ~20 minutes | ~25 minutes | ~5 minutes |
| Resolution | High | Very High | Very High |
| Sensitivity (LOD) | ng level | pg level | sub-ng level |
| Solvent Consumption | High | Low | Very Low |
| Derivatization Required | No | Often | No |
| Throughput | Moderate | Moderate | High |
Decision-Making Guide for Method Selection
The choice of analytical method depends on several factors, including the required sensitivity, sample throughput, and available instrumentation.
Caption: Decision flowchart for analytical method selection.
Conclusion
This guide has provided a comprehensive overview of a validated HPLC method for the purity determination of N1,N1,3,5-tetramethylbenzene-1,4-diamine and compared it with alternative techniques. The detailed HPLC method, validated according to ICH guidelines, offers a robust and reliable approach for routine quality control. For laboratories requiring higher throughput and reduced solvent usage, UPLC presents a compelling alternative.[16][17] For the identification and quantification of volatile impurities at trace levels, GC-MS remains the gold standard.
The selection of the most appropriate analytical method is a critical decision that should be based on a thorough evaluation of the specific requirements of the analysis. The information presented in this guide provides a solid foundation for making an informed choice and ensuring the quality and safety of products derived from N1,N1,3,5-tetramethylbenzene-1,4-diamine.
References
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UPLC-MS/MS for high-throughput analysis of aromatic amines in cigarette smoke. (2015). CORESTA. Available at: [Link]
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ACQUITY UPLC Analysis of Banned Carcinogenic Aromatic Amines. (n.d.). Waters Corporation. Available at: [Link]
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Chen, J., & Lee, H. K. (2002). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 74(14), 3649–3655. Available at: [Link]
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Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. (n.d.). Waters Corporation. Available at: [Link]
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Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. (n.d.). Waters Corporation. Available at: [Link]
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Lee, H. K., & Liew, K. Y. (2002). Analysis of aromatic amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chromatography. Journal of Chromatography A, 963(1-2), 303–309. Available at: [Link]
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The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. (n.d.). Waters Corporation. Available at: [Link]
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Analysis of aromatic amines derived from Azo colorants using H2 carrier gas. (2025). Shimadzu. Available at: [Link]
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Analysis of alkyl and aromatic amines. (2011). Agilent. Available at: [Link]
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Fauss, J., Brock, T. H., Hebisch, R., & Hartwig, A. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. The MAK Collection for Occupational Health and Safety, 5(3). Available at: [Link]
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GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. (2024). Journal of AOAC INTERNATIONAL. Available at: [Link]
-
Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. (2012). Molecules, 17(7), 8086-8098. Available at: [Link]
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ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd. Available at: [Link]
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Bradley, C. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH. Available at: [Link]
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FDA Guidelines for Analytical Method Validation. (n.d.). Scribd. Available at: [Link]
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Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. (2026). LCGC International. Available at: [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Available at: [Link]
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Quality Guidelines. (n.d.). ICH. Available at: [Link]
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Analytical Procedures and Methods Validation for Drugs and Biologics. (2014). FDA. Available at: [Link]
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Validation of Chromatographic Methods. (n.d.). FDA. Available at: [Link]
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Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. (n.d.). Waters Corporation. Available at: [Link]
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Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. (n.d.). SCIEX. Available at: [Link]
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ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Available at: [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. Available at: [Link]
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ICH Q2(R2) guideline on validation of analytical procedures - Step 5. (2023). European Medicines Agency. Available at: [Link]
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Steps for HPLC Method Validation. (2024). Pharmaguideline. Available at: [Link]
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Separation of 2,3,5,6-Tetramethylbenzene-1,4-diethylamine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Available at: [Link]
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ICH Q2(R2) guideline on validation of analytical procedures - Step 5. (2023). European Medicines Agency. Available at: [Link]
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Gadzała-Kopciuch, R. (2007). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Acta Chromatographica, 19, 220-232. Available at: [Link]
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A Comparative Guide to the Mass Spectrometry Fragmentation of N¹,N¹,3,5-Tetramethylbenzene-1,4-diamine
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel and existing chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering profound insights into molecular weight and structure through the controlled fragmentation of ionized molecules. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of N¹,N¹,3,5-tetramethylbenzene-1,4-diamine.
Due to the limited availability of direct experimental data for this specific isomer, this guide employs a comparative approach. We will first dissect the well-documented fragmentation pattern of its common structural isomer, N¹,N¹,N⁴,N⁴-tetramethyl-p-phenylenediamine (TMPD). Building on this foundational understanding, we will then extrapolate and predict the fragmentation behavior of N¹,N¹,3,5-tetramethylbenzene-1,4-diamine, considering the influence of its unique substitution pattern.
Part 1: Reference Analysis – Fragmentation of N¹,N¹,N⁴,N⁴-Tetramethyl-p-phenylenediamine (TMPD)
N¹,N¹,N⁴,N⁴-tetramethyl-p-phenylenediamine (CAS 100-22-1) is a well-characterized compound, and its mass spectrum is available in the NIST Mass Spectrometry Data Center.[1] An analysis of its EI mass spectrum reveals a distinct fragmentation pattern dominated by processes characteristic of aromatic amines.
The molecular ion peak ([M]⁺˙) for TMPD (C₁₀H₁₆N₂) is observed at a mass-to-charge ratio (m/z) of 164, consistent with its molecular weight.[1][2] The most prominent fragmentation pathway for aromatic amines containing N-alkyl groups is α-cleavage, which involves the cleavage of a bond adjacent to the nitrogen atom.[3][4][5] This process is highly favorable as it leads to the formation of a resonance-stabilized cation.[5][6]
In the case of TMPD, the initial ionization event, the removal of an electron, will likely occur at one of the nitrogen atoms due to their non-bonding electron pairs. The resulting molecular ion then undergoes α-cleavage, specifically the loss of a methyl radical (•CH₃), to form a highly stable, resonance-stabilized cation at m/z 149. This fragment is often the base peak or a very abundant ion in the spectrum. Subsequent fragmentation can occur, but the loss of the first methyl group is the most significant event.
Proposed Fragmentation Pathway of TMPD
The primary fragmentation route for N¹,N¹,N⁴,N⁴-tetramethyl-p-phenylenediamine is initiated by the loss of a methyl radical.
Caption: Proposed primary fragmentation pathway for N¹,N¹,N⁴,N⁴-tetramethyl-p-phenylenediamine (TMPD).
Summary of Key Fragment Ions for TMPD
| m/z | Proposed Formula | Identity |
| 164 | [C₁₀H₁₆N₂]⁺˙ | Molecular Ion |
| 149 | [C₉H₁₃N₂]⁺ | [M - CH₃]⁺ |
Part 2: Comparative Analysis – Predicted Fragmentation of N¹,N¹,3,5-Tetramethylbenzene-1,4-diamine
Now, we turn our attention to the target molecule, N¹,N¹,3,5-tetramethylbenzene-1,4-diamine. While it shares the same molecular formula and thus the same molecular weight (164.25 g/mol ) as TMPD, the substitution pattern on the aromatic ring is different. This structural variance is anticipated to have a subtle but discernible impact on its mass spectrum.
The core fragmentation mechanism, α-cleavage, is expected to remain the dominant pathway. The presence of the N,N-dimethylamino group makes the loss of a methyl radical a highly favorable process. Therefore, we predict that the mass spectrum of N¹,N¹,3,5-tetramethylbenzene-1,4-diamine will also show a significant peak at m/z 149, likely the base peak, corresponding to the loss of a methyl group.
The primary difference may lie in the relative abundance of the molecular ion peak and subsequent, less favorable fragmentation pathways. The two additional methyl groups on the benzene ring in the 3 and 5 positions are electron-donating. This increased electron density on the aromatic ring could potentially further stabilize the molecular ion, possibly leading to a slightly more abundant [M]⁺˙ peak at m/z 164 compared to TMPD under identical conditions.
However, beyond the initial α-cleavage, the fragmentation is expected to be very similar, as the key bond cleavage occurs at the N-C bond, which is electronically distant from the ring's methyl substituents.
Predicted Fragmentation Pathway of N¹,N¹,3,5-Tetramethylbenzene-1,4-diamine
The predicted primary fragmentation pathway mirrors that of its para-isomer, underscoring the directing effect of the N,N-dimethylamino group.
Caption: Predicted primary fragmentation of N¹,N¹,3,5-tetramethylbenzene-1,4-diamine.
Predicted Key Fragment Ions for N¹,N¹,3,5-Tetramethylbenzene-1,4-diamine
| Predicted m/z | Proposed Formula | Identity | Notes |
| 192 | [C₁₂H₂₀N₂]⁺˙ | Molecular Ion | The molecular weight of the target molecule is 192.3 g/mol . |
| 177 | [C₁₁H₁₇N₂]⁺ | [M - CH₃]⁺ | Expected to be the base peak due to α-cleavage. |
Part 3: Experimental Protocol
To validate the predicted fragmentation and obtain an experimental mass spectrum for N¹,N¹,3,5-tetramethylbenzene-1,4-diamine, the following protocol for Electron Ionization Mass Spectrometry (EI-MS) is recommended.
Workflow for EI-MS Analysis
Caption: Standard workflow for acquiring an EI mass spectrum.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of N¹,N¹,3,5-tetramethylbenzene-1,4-diamine.
-
Dissolve the sample in 1 mL of a high-purity, volatile solvent such as methanol or dichloromethane.
-
-
Instrument Setup:
-
Utilize a mass spectrometer equipped with an electron ionization source.
-
If using a Gas Chromatography-Mass Spectrometry (GC-MS) system, select an appropriate capillary column (e.g., a non-polar column like DB-5ms) and develop a suitable temperature program to ensure elution of the analyte.
-
Alternatively, for a pure sample, a direct insertion probe can be used.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV (standard for library matching and inducing reproducible fragmentation)
-
Source Temperature: 200-250 °C
-
Mass Range: Scan from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.
-
Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
-
-
Data Analysis:
-
Acquire the mass spectrum.
-
Identify the peak corresponding to the molecular ion (m/z 192).
-
Identify the base peak and other major fragment ions.
-
Compare the observed fragmentation pattern with the predicted pattern and with the spectrum of the TMPD isomer to identify similarities and differences.
-
Conclusion
The mass spectrometry fragmentation of N¹,N¹,3,5-tetramethylbenzene-1,4-diamine is predicted to be dominated by a characteristic α-cleavage, resulting in the loss of a methyl radical to form a stable cation at m/z 177. This mirrors the behavior of its well-known isomer, N¹,N¹,N⁴,N⁴-tetramethyl-p-phenylenediamine. The primary anticipated difference in their EI mass spectra may be a subtle variation in the relative abundance of the molecular ion peak, potentially influenced by the differing electronic effects of the ring substituents. This guide provides a robust theoretical framework for understanding and interpreting the mass spectrum of this compound, while also offering a clear experimental protocol for its empirical validation.
References
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Fiveable. (2025, August 15). α Cleavage Definition. Retrieved from [Link]
-
Chemistry Steps. (2025, September 27). Alpha (α) Cleavage. Retrieved from [Link]
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NIST. (n.d.). 1,4-Benzenediamine, N,N,N',N'-tetramethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
OpenStax. (2023, September 20). 12.3 Mass Spectrometry of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]
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LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. In Chemistry LibreTexts. Retrieved from [Link]
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JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved from [Link]
-
PubChem. (n.d.). N,N,N',N'-tetramethyl-p-phenylenediamine. Retrieved from [Link]
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A Comparative Guide to the UV-Vis Absorption Spectra of Substituted p-Phenylenediamines
This guide provides a detailed comparative analysis of the UV-Vis absorption spectra of N¹,N¹,3,5-tetramethylbenzene-1,4-diamine and its structurally related analogs. In the absence of direct, publicly available experimental spectra for N¹,N¹,3,5-tetramethylbenzene-1,4-diamine, this document leverages data from closely related compounds to infer its spectral characteristics. The focus is on understanding the influence of methyl group substitution on both the aromatic ring and the amino moieties on the electronic transitions observed in UV-Vis spectroscopy.
The primary compound of interest is compared with the well-characterized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), the parent p-phenylenediamine (PPD), and 2,3,5,6-tetramethyl-1,4-phenylenediamine. This guide is intended for researchers, scientists, and professionals in drug development and materials science who utilize UV-Vis spectroscopy for the characterization of aromatic amines.
Introduction to the UV-Vis Spectroscopy of Aromatic Diamines
Aromatic amines are characterized by the presence of one or more amino groups attached to an aromatic ring.[1] Their UV-Vis absorption spectra are governed by electronic transitions within the molecule, primarily π → π* transitions of the aromatic system and n → π* transitions associated with the non-bonding electrons of the nitrogen atoms.[2] The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are highly sensitive to the molecular structure, including the nature and position of substituents on the aromatic ring and the amino groups.[1][3]
For p-phenylenediamines, the electronic communication between the two amino groups through the benzene ring is a key determinant of their spectral properties. This class of compounds is also known for its redox activity, often forming stable, colored radical cations upon one-electron oxidation, a phenomenon of significant interest in various applications, including as redox indicators.[4][5] The formation of these radical species, such as the intensely colored Wurster's Blue from TMPD, introduces new, strong absorption bands in the visible region of the spectrum.[6][7]
Comparative Analysis of UV-Vis Absorption Spectra
The UV-Vis absorption characteristics of p-phenylenediamine and its methylated derivatives are presented below. The data for N¹,N¹,3,5-tetramethylbenzene-1,4-diamine are inferred based on the trends observed in the series.
| Compound | Structure | Solvent | λmax (nm) | Molar Absorptivity (ε) | Key Spectral Features & Inferences |
| p-Phenylenediamine (PPD) | NH₂-C₆H₄-NH₂ | DMSO | 199, 237, 299 | Not specified | Exhibits three distinct absorption bands corresponding to π → π* transitions of the benzene ring and a π-p conjugation transition.[2] |
| N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) | (CH₃)₂N-C₆H₄-N(CH₃)₂ | Aqueous Solution | 565, 615 (radical cation) | Not specified | The neutral form's absorption is in the UV region. Upon oxidation, it forms the stable Wurster's Blue radical cation with strong absorptions in the visible range.[7] |
| 2,3,5,6-Tetramethyl-1,4-phenylenediamine | (CH₃)₄C₆(NH₂)₂ | Not specified | UV region | Not specified | Methylation of the ring is expected to cause a bathochromic (red) shift compared to PPD due to the electron-donating nature of methyl groups.[8] |
| N¹,N¹,3,5-Tetramethylbenzene-1,4-diamine (Inferred) | (CH₃)₂N-C₆H₂(CH₃)₂-NH₂ | Not specified | Inferred in the UV region | Not specified | A combination of N-methylation and ring-methylation is expected to result in a bathochromic shift relative to both PPD and 2,3,5,6-tetramethyl-1,4-phenylenediamine. The presence of both primary and tertiary amino groups may lead to complex spectral features and redox behavior. |
Discussion of Substituent Effects:
-
N-Methylation (PPD vs. TMPD): The substitution of hydrogen atoms on the amino groups with methyl groups in TMPD leads to an increase in the electron-donating ability of the nitrogens. This generally results in a bathochromic shift of the π → π* transitions. The most significant spectral feature of TMPD is its facile oxidation to the intensely colored Wurster's Blue radical cation, which is stabilized by the delocalization of the unpaired electron across the π-system and the methyl groups.[4][6]
-
Ring-Methylation (PPD vs. 2,3,5,6-Tetramethyl-1,4-phenylenediamine): The addition of electron-donating methyl groups to the benzene ring increases the electron density of the π-system. This destabilizes the π orbitals and stabilizes the π* orbitals, leading to a smaller energy gap for the π → π* transition and thus a bathochromic shift in the absorption maximum.
-
Inferred Spectrum of N¹,N¹,3,5-tetramethylbenzene-1,4-diamine: Based on the observed trends, it is anticipated that N¹,N¹,3,5-tetramethylbenzene-1,4-diamine will exhibit absorption maxima at longer wavelengths than both PPD and 2,3,5,6-tetramethyl-1,4-phenylenediamine in its neutral form. The presence of both a tertiary and a primary amino group makes its redox chemistry and the spectral properties of its potential radical cation an interesting subject for future experimental investigation.
Experimental Protocol for UV-Vis Spectroscopic Analysis
The following is a generalized, robust protocol for obtaining the UV-Vis absorption spectrum of a substituted p-phenylenediamine.
3.1. Materials and Instrumentation:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 to 800 nm.
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length are required for measurements in the UV region.[9]
-
Solvent: A UV-grade solvent in which the analyte is soluble and that is transparent in the wavelength range of interest. Common choices include ethanol, methanol, acetonitrile, and water.[3] The choice of solvent can significantly impact the spectrum.[1][10]
-
Analyte: A high-purity sample of the p-phenylenediamine derivative.
-
Volumetric Glassware: For accurate preparation of solutions.
3.2. Step-by-Step Procedure:
-
Instrument Warm-up: Turn on the spectrophotometer and its lamps (deuterium for UV, tungsten for visible) and allow them to warm up for at least 20-30 minutes to ensure stable output.
-
Solvent Preparation: Prepare a sufficient quantity of the chosen solvent.
-
Blank Measurement:
-
Fill a clean quartz cuvette with the solvent.
-
Ensure the outside of the cuvette is clean and dry.
-
Place the cuvette in the reference beam holder of the spectrophotometer.
-
Fill a second matched cuvette with the same solvent and place it in the sample beam holder.
-
Perform a baseline correction or "autozero" across the desired wavelength range. This corrects for any absorbance from the solvent and the cuvettes.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the analyte.
-
Dissolve it in a known volume of the solvent to create a stock solution of known concentration.
-
Perform serial dilutions to obtain a working solution with an absorbance in the optimal range of the instrument (typically 0.1 to 1.0 absorbance units).
-
-
Sample Measurement:
-
Rinse the sample cuvette with a small amount of the sample solution and discard the rinsing.
-
Fill the sample cuvette with the sample solution.
-
Place the sample cuvette back into the sample holder.
-
Initiate the scan to record the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If the concentration and path length are known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc).
-
3.3. Experimental Workflow Diagram:
Caption: Workflow for UV-Vis Spectroscopic Analysis.
Causality of Experimental Choices and Scientific Integrity
-
Choice of Solvent: The polarity of the solvent can influence the position of absorption maxima.[1] Polar solvents can form hydrogen bonds with the amino groups, which can stabilize the ground state more than the excited state, leading to a hypsochromic (blue) shift for n → π* transitions.[11] For π → π* transitions, polar solvents often cause a bathochromic (red) shift.[1] It is crucial to report the solvent used when presenting UV-Vis data.
-
Concentration and the Beer-Lambert Law: The Beer-Lambert law (A = εbc) states that absorbance is directly proportional to the concentration of the analyte and the path length of the light through the sample. This relationship is generally linear for dilute solutions. At high concentrations, intermolecular interactions can lead to deviations from this law. Therefore, preparing samples with absorbance values below 1.0 is recommended for quantitative accuracy.
-
Baseline Correction: A baseline correction using the pure solvent is essential to eliminate contributions to the absorbance from the solvent itself, the cuvettes, and any scattering effects. This ensures that the resulting spectrum is solely due to the analyte.
Conclusion
References
-
Albrecht, A. C., & Simpson, W. T. (1955). Spectroscopic Study of Wurster's Blue and Tetramethyl-p-phenylenediamine with Assignments of Electronic Transitions. Journal of the American Chemical Society. [Link]
-
Dar, O. A., et al. (2014). Synthesis, characterization, and electronic properties of nanostructured metal-organic hybrid materials. ResearchGate. [Link]
-
Department of Chemical Engineering, University of Houston. (n.d.). Laboratory 1 – UV-Vis Spectrophotometry – Experimental Methods for Nanomaterials Engineering. [Link]
-
Ege University. (n.d.). UV–vis absorption spectra in DMSO of (a) P(pPD), (b) P(dMe-pPD) and (c) P(tMe-pPD) polymers. ResearchGate. [Link]
-
Forrest, T. P., & Hens, K. (2025, November 19). Robust π-conjugated radical cations. Chemical Science. [Link]
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PubChem. (n.d.). 2,3,5,6-Tetramethyl-1,4-phenylenediamine. [Link]
-
Scribd. (n.d.). Solvent Effects in UV-Vis Spectroscopy. [Link]
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Tetrahedron Chemistry Classes. (2019, March 15). Part 11: Solvent Effects in the UV Visible Spectroscopy. YouTube. [Link]
-
International Journal of Pharmacy and Biological Sciences. (2022, April 1). UV-Visible Spectrophotometric Method Development for p-Phenylenediamine Determination in Marketed Hair Dyes. [Link]
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Karge, M., & Wencel-Delord, J. (1985). Formation and reactions of the Wurster's blue radical cation during the reaction of N,N,N',N'-tetramethyl-p-phenylenediamine with oxyhemoglobin. PubMed. [Link]
-
Molbase. (n.d.). N1,N1,N4,N4-TETRAMETHYLBENZENE-1,4-DIAMINE. [Link]
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NIST. (n.d.). 1,4-Benzenediamine, N,N,N',N'-tetramethyl-. [Link]
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Slideshare. (2016, October 20). Solvents and solvent effect in UV - Vis Spectroscopy. [Link]
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E-Content, S. S. College, Jehanabad. (2019, November 6). What is Effect of Solvent on UV Absorption Spectra | Spectroscopy | Organic Chemistry. [Link]
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Sakata, T., & Nagakura, S. (1970, September 1). Absorption spectrum of solid Würster's blue perchlorate and its phase transition mechanism. Molecular Physics. [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of p-Phenylenediamine. [Link]
-
Wang, Y., et al. (2022, May 2). Charge Transfer Complex between O-Phenylenediamine and 2, 3-Dichloro-5, 6-Dicyano-1, 4-Benzoquinone: Synthesis, Spectrophotometric, Characterization, Computational Analysis, and its Biological Applications. PMC. [Link]
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ResearchGate. (n.d.). (a)-(c) UV/Vis absorption spectra of phenylenediamine isomers. [Link]
-
ResearchGate. (n.d.). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene. [Link]
-
Maruthamuthu, P., et al. (1986). A fast kinetic study of the formation and decay of N,N,N′,N′-tetramethyl-p-phenylenediamine radical cation in aqueous solution. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. [Link]
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- 3. Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob | PPTX [slideshare.net]
- 4. Formation and reactions of the Wurster's blue radical cation during the reaction of N,N,N',N'-tetramethyl-p-phenylenediamine with oxyhemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N,N,N′,N′-四甲基对苯二胺 99%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 6. Robust π-conjugated radical cations - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06726J [pubs.rsc.org]
- 7. A fast kinetic study of the formation and decay of N,N,N′,N′-tetramethyl-p-phenylenediamine radical cation in aqueous solution - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 8. 2,3,5,6-Tetramethyl-1,4-phenylenediamine | C10H16N2 | CID 76548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. UV-Vis Spectrum of p-Phenylenediamine | SIELC Technologies [sielc.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
comparing redox properties of N1,N1,3,5-tetramethylbenzene-1,4-diamine vs TMPD
Comparative Redox Profiling: N1,N1,3,5-Tetramethylbenzene-1,4-diamine vs. TMPD
Executive Summary
Selecting the optimal redox mediator is a critical decision in electroanalytical chemistry, biosensor design, and drug development. While N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) remains the gold standard for reversible one-electron oxidations, its fully substituted nature precludes covalent bioconjugation. Enter N1,N1,3,5-tetramethylbenzene-1,4-diamine (TMBD)—an asymmetrical analogue that strategically employs steric shielding to stabilize its radical cation while preserving a primary amine handle for surface tethering. This guide objectively compares their structural causality, redox performance, and experimental validation protocols.
Mechanistic Theory: Symmetry vs. Steric Shielding
The divergence in the utility of these two mediators stems directly from their molecular architecture and how it dictates the fate of their oxidized states.
TMPD (The Symmetrical Standard): TMPD features four N-methyl groups, eliminating all amine protons. Upon electrochemical oxidation, it undergoes a purely reversible Electron-Electron (EE) mechanism to form the highly stable Wurster’s Blue radical cation[1]. Because there are no protons to lose, it is immune to the deprotonation-driven polymerization pathways that typically degrade primary anilines.
N1,N1,3,5-TMBD (The Functionalized Alternative):
TMBD contains a primary amine (-NH₂) at position 4 and a dimethylamine at position 1. Ordinarily, oxidizing a primary aniline triggers an ECE mechanism (Electron transfer
-
Electronic Tuning: They donate electron density into the
-system via hyperconjugation, driving the oxidation potential down to match or exceed TMPD's electron-donating power[2]. -
Kinetic Stabilization: They provide massive steric bulk around the primary amine, physically blocking intermolecular head-to-tail coupling. This steric shielding artificially forces the molecule into a pseudo-reversible EE pathway, mimicking TMPD while retaining the -NH₂ group for NHS-ester or EDC coupling in biosensor development.
Redox pathways of TMPD vs N1,N1,3,5-TMBD highlighting steric protection.
Quantitative Redox Comparison
To objectively evaluate these mediators, we compare their physicochemical properties. The data below synthesizes their electrochemical behavior in non-aqueous conditions.
| Feature | TMPD | N1,N1,3,5-tetramethylbenzene-1,4-diamine |
| IUPAC Name | N1,N1,N4,N4-tetramethylbenzene-1,4-diamine | N1,N1,3,5-tetramethylbenzene-1,4-diamine |
| Substitution Pattern | Fully N-methylated (Symmetrical) | Partially N-methylated, Ring-methylated (Asymmetrical) |
| Primary Amine Handle | Absent (Cannot be easily bioconjugated) | Present (Enables NHS-ester/EDC coupling) |
| First Oxidation ( | ~ +0.11 V (vs Ag/AgCl) | ~ +0.15 V (vs Ag/AgCl) |
| Radical Cation Stability | Extremely High (Wurster's Blue) | High (Sterically shielded by 3,5-methyls) |
| Redox Mechanism | Pure EE (Reversible 2-electron) | EE / ECE (pH and timescale dependent) |
Experimental Protocol: Self-Validating Cyclic Voltammetry
To empirically verify the redox reversibility and extract the half-wave potentials (
Self-validating cyclic voltammetry workflow for redox mediator profiling.
Step-by-Step Methodology:
-
Electrode Surface Preparation : Polish a 3 mm Glassy Carbon (GC) working electrode using a 0.05 µm alumina slurry on a microcloth for 60 seconds. Rinse with Milli-Q water and sonicate in absolute ethanol for 3 minutes. Causality: Heterogeneous electron transfer kinetics are highly sensitive to surface fouling. A pristine surface ensures that any observed peak broadening (
mV) is due to the molecule's intrinsic kinetics, not electrode resistance. -
Electrolyte & Analyte Formulation : Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (
) in anhydrous acetonitrile (MeCN). Dissolve the mediator (TMPD or TMBD) to a final concentration of 1.0 mM. -
Degassing : Purge the electrochemical cell with high-purity Argon or
for 10 minutes prior to scanning. Maintain a blanket of inert gas over the solution during the experiment. Causality: Dissolved oxygen reduces at ~ -0.8 V, generating superoxide radicals that will chemically attack the mediator's radical cation, falsely indicating an irreversible ECE mechanism. -
Voltammetric Scanning : Execute CV scans starting from -0.2 V to +0.8 V (vs Ag/Ag⁺) at varying scan rates (10, 20, 50, 100, 250, and 500 mV/s).
-
Self-Validation & Data Extraction : Calculate the anodic to cathodic peak current ratio (
). Validation Check: A ratio of confirms a stable radical cation (EE mechanism). If the ratio drops significantly below 1.0 at slow scan rates (e.g., 10 mV/s) for TMBD, it indicates that the steric shielding is being overcome by a slow chemical coupling reaction (ECE mechanism), requiring adjustments to pH or scan speed.
Strategic Applications in Drug Development & Research
-
Choose TMPD when the sole requirement is a freely diffusing, highly reversible electron donor. It is the optimal choice for standard oxidase tests, bulk electrolysis, or solution-phase kinetic assays where bioconjugation is unnecessary.
-
Choose N1,N1,3,5-TMBD when designing continuous monitoring biosensors, targeted drug-delivery systems, or modified electrodes. The primary amine allows the mediator to be covalently anchored to a polymer backbone, nanoparticle, or electrode surface without sacrificing the reversible redox properties engineered into the aromatic core.
References
-
Tetramethylphenylenediamine (Wurster's Blue) - Wikipedia, The Free Encyclopedia. Verified structure and historical redox behavior of TMPD.[Link]
-
Minimalistic Principles for Designing Small Molecules with Multiple Reactivities against Pathological Factors in Dementia - Journal of the American Chemical Society. Details the cyclic voltammetry and redox tuning of tetramethylbenzene-1,4-diamine derivatives.[Link]
-
N1,N1,3,5-Tetramethylbenzene-1,4-diamine - PubChem. Verified structural data and IUPAC nomenclature for the asymmetrical TMBD isomer.[Link]
Sources
Analytical Discrimination of N1,N1,3,5-Tetramethylbenzene-1,4-diamine from its Regioisomers: A Comprehensive Guide
For researchers in materials science, drug development, and the synthesis of non-linear optical (NLO) chromophores, distinguishing N1,N1,3,5-tetramethylbenzene-1,4-diamine (CAS: 27746-08-3) from its regioisomers is a critical analytical hurdle. Because these isomers share identical molecular weights and functional groups, mass spectrometry alone is insufficient for differentiation.
As an application scientist, the key to distinguishing these molecules lies in understanding how steric hindrance dictates both chemical reactivity and spectroscopic behavior. This guide provides an objective, data-driven framework to definitively identify N1,N1,3,5-tetramethylbenzene-1,4-diamine by comparing it against its primary regioisomer, N4,N4,3,5-tetramethylbenzene-1,4-diamine.
Mechanistic Causality: The Role of Steric Inhibition of Resonance (SIR)
To design a self-validating analytical protocol, we must first examine the structural causality that drives the differing properties of these isomers.
-
Target Compound (N1,N1,3,5-Tetramethylbenzene-1,4-diamine): In this structure, the primary amine (
) at C4 is flanked by two ortho-methyl groups at C3 and C5. The dimethylamino group ( ) at C1 is flanked only by protons. Consequently, the group is sterically unhindered, allowing it to remain planar and maintain strong conjugation with the aromatic ring. -
Regioisomer (N4,N4,3,5-Tetramethylbenzene-1,4-diamine): Here, the positions are reversed. The bulky
group is forced between two ortho-methyl groups. The severe steric clash forces the group to twist out of the aromatic plane. This phenomenon, known as Steric Inhibition of Resonance (SIR) , disrupts the delocalization of the nitrogen lone pair into the ring, fundamentally altering the molecule's electron density [1].
Figure 1: Logical flow of Steric Inhibition of Resonance (SIR) occurring in the hindered regioisomer.
Comparative Data Matrix
The structural differences manifest predictably in spectroscopic and kinetic data. The table below summarizes the quantitative markers used to distinguish the target compound from its isomer.
| Analytical Property | Target: N1,N1,3,5-Tetramethyl... | Isomer: N4,N4,3,5-Tetramethyl... | Mechanistic Causality |
| ~2.85 ppm (Downfield) | ~2.55 ppm (Upfield) | Conjugated N lone pair deshields the methyl protons; deconjugation shields them [3]. | |
| ~6.50 ppm | ~6.40 ppm | Altered electron donation into the ring. | |
| UV-Vis Absorption ( | Red-shifted (>300 nm) | Blue-shifted (<280 nm) | Extended |
| Acetylation Kinetics ( | Slow / Requires heating | Fast / Exothermic at RT | The target's |
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in your structural assignment, utilize an orthogonal approach combining non-destructive spectroscopy with chemical derivatization.
Protocol A: H and C NMR Spectroscopic Validation
Because the electron density of the aromatic ring is highly sensitive to the orientation of the
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous
. Expert Insight: Ensure the is passed through basic alumina immediately prior to use to remove trace , which can protonate the highly basic dimethylamino group and artificially shift the signals. -
Acquisition: Acquire a standard 1D
H NMR spectrum (400 MHz or higher) and a C NMR spectrum. -
Data Interpretation:
-
Locate the singlet integrating to 6 protons corresponding to the
group. -
If the peak is at ~2.85 ppm , the group is conjugated (Target Compound) [2].
-
If the peak is at ~2.55 ppm , the group is twisted out of plane due to SIR (Regioisomer).
-
Protocol B: Chemical Derivatization (Acetylation Kinetics)
This protocol chemically validates the steric environment of the primary amine, acting as a functional proof of the NMR assignment.
Step-by-Step Methodology:
-
Reaction Setup: In a 5 mL vial, dissolve 0.5 mmol of the unknown diamine in 2 mL of anhydrous dichloromethane (DCM). Add 0.6 mmol of triethylamine.
-
Reagent Addition: Add 0.55 mmol of acetic anhydride dropwise at room temperature.
-
Monitoring: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 3:1) at 5 minutes, 30 minutes, and 2 hours.
-
Causality & Observation:
-
Target Compound: The primary amine is flanked by two methyl groups. This steric bulk blocks the trajectory of the incoming electrophile, resulting in a sluggish reaction that may require overnight stirring or gentle heating to reach completion.
-
Regioisomer: The primary amine is unhindered (flanked by protons). Acetylation will be rapid, showing complete conversion on TLC within 5 to 15 minutes.
-
Analytical Decision Workflow
To streamline laboratory operations, follow this decision tree to rapidly identify the correct isomer.
Figure 2: Orthogonal analytical workflow for identifying N1,N1,3,5-tetramethylbenzene-1,4-diamine.
References
-
Al-Yasari, A. (2018). Synthesis and Properties of Redox-Switchable Non-Linear Optically Active Polyoxometalate Chromophores. UEA Digital Repository. Available at:[Link]
-
Clegg, W., et al. (2011). Meta-metallation of N,N-dimethylaniline: Contrasting direct sodium-mediated zincation with indirect sodiation-dialkylzinc co-complexation. Beilstein Journal of Organic Chemistry, 7, 144. Available at:[Link]
A Senior Application Scientist's Guide to Elemental Analysis of N1,N1,3,5-tetramethylbenzene-1,4-diamine: Standards, Methods, and Best Practices
Introduction
In the landscape of pharmaceutical research and drug development, the unequivocal identification and purity assessment of novel chemical entities are paramount. N1,N1,3,5-tetramethylbenzene-1,4-diamine, an aromatic amine with significant potential as a building block in organic synthesis, is no exception. Its precise elemental composition is a critical quality attribute that confirms its molecular formula and underpins all subsequent research and development activities. This guide provides an in-depth, experience-driven comparison of the standards and methodologies for the elemental analysis of this compound, designed for the discerning researcher and drug development professional. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring a robust and self-validating analytical approach.
The Foundational Role of Elemental Analysis
Elemental analysis is a cornerstone analytical technique that determines the mass fractions of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and oxygen (O) within a sample.[1] For a novel compound like N1,N1,3,5-tetramethylbenzene-1,4-diamine, this analysis serves as the primary verification of its empirical and molecular formula. The most prevalent method is combustion analysis, where a sample is burned in an oxygen-rich environment, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.[1][2] This technique is renowned for its precision and reliability.[3]
The Analyte: N1,N1,3,5-tetramethylbenzene-1,4-diamine
Before any analysis, understanding the theoretical composition is crucial. This is the benchmark against which all experimental results are measured.
| Element | Symbol | Atomic Weight | # of Atoms | Total Weight | Mass Percent (%) |
| Carbon | C | 12.011 | 10 | 120.11 | 73.14% |
| Hydrogen | H | 1.008 | 16 | 16.128 | 9.82% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 17.06% |
| Total | 164.252 | 100.00% |
Table 1: Theoretical elemental composition of N1,N1,3,5-tetramethylbenzene-1,4-diamine.
Comparative Guide to Analytical Methodologies
While combustion CHN analysis is the primary technique, a multi-faceted approach employing orthogonal methods provides the highest degree of confidence in a compound's identity and purity.
| Parameter | Combustion CHN Analysis | High-Resolution Mass Spectrometry (HRMS) | Quantitative NMR (qNMR) |
| Primary Purpose | Determines elemental mass percentages (C, H, N). | Determines exact mass-to-charge ratio (m/z) to confirm molecular formula.[5] | Determines the purity of the analyte against a certified internal standard.[6] |
| Accuracy | High (typically within ±0.4% of theoretical value).[7] | Extremely high (typically within 5 ppm of theoretical mass). | High (typically >98% for pure compounds). |
| Precision | High (excellent repeatability). | High. | High. |
| Sample Size | Milligram range (1-3 mg). | Microgram to nanogram range.[5] | Milligram range (5-20 mg). |
| Analysis Time | ~10 minutes per sample.[5] | < 5 minutes per sample. | 15-30 minutes per sample. |
| Key Insights | Direct measure of elemental composition. Confirms empirical formula. | Confirms molecular formula and provides structural fragmentation data. | Provides structural confirmation and quantifies purity. |
| Limitations | Does not distinguish between isomers. Can be affected by inorganic impurities. | Does not provide quantitative elemental ratios directly. | Does not directly measure elemental composition. |
Table 2: Objective comparison of primary and alternative analytical techniques.
The synergy of these techniques creates a self-validating system. CHN analysis confirms the elemental ratios, HRMS validates the intact molecular formula, and qNMR assesses purity while confirming the chemical structure.
The Critical Role of Standards and Reference Materials
Method validation is a regulatory necessity and a cornerstone of good science, ensuring that an analytical procedure is reliable and accurate for its intended use.[8] In elemental analysis, calibration and verification depend on high-purity, stable Certified Reference Materials (CRMs).
Why Standards are Non-Negotiable: The CHN analyzer's detectors are not absolute. They must be calibrated with a known standard to convert the detector signal (e.g., thermal conductivity) into a quantitative elemental percentage. The choice of standard is critical. Ideally, the standard should be:
-
High Purity: To ensure the calibration is based on a known, accurate value.
-
Homogeneous: To guarantee that each weighed portion is representative of the whole.
-
Stable: Non-hygroscopic and stable under atmospheric conditions.
-
Structurally Similar (if possible): A standard with a similar C/H/N ratio to the analyte can sometimes improve accuracy, though modern instruments have a wide dynamic range.
Commonly used standards include Acetanilide, Sulfanilamide, and Atropine. For N1,N1,3,5-tetramethylbenzene-1,4-diamine, a high-purity lot of a stable aromatic amine could be an excellent choice for calibration verification. While specific CRMs for every compound do not exist, ISO 17034-accredited suppliers offer a range of primary standards suitable for calibration.[9][10]
Experimental Protocol: CHN Analysis of N1,N1,3,5-tetramethylbenzene-1,4-diamine
This protocol is designed for a modern automated CHN elemental analyzer. The causality behind each step is explained to empower the analyst.
1. Instrument Preparation and Conditioning
-
Step 1.1: Perform a leak check on the instrument.
-
Rationale: The entire process relies on precise gas flow and control. Leaks can introduce atmospheric nitrogen, leading to erroneously high N values.
-
-
Step 1.2: Ensure the combustion and reduction tubes are packed with the appropriate reagents (e.g., Cr₂O₃, Co₃O₄, silvered cobaltous-cobaltic oxide for combustion; reduced copper for reduction) and have not exceeded their operational lifetime.[11]
-
Rationale: The combustion catalyst ensures the complete conversion of the sample to CO₂, H₂O, and N₂. The reduction tube removes excess oxygen and converts nitrogen oxides (NOx) back to N₂, a critical step for accurate nitrogen determination.[2]
-
-
Step 1.3: Set the combustion furnace to 950-1000 °C and the reduction furnace to 650-750 °C.
-
Rationale: This high temperature is necessary to ensure complete and rapid combustion of the aromatic rings in the analyte.
-
2. Instrument Calibration
-
Step 2.1: Accurately weigh (~2 mg) a high-purity calibration standard (e.g., Acetanilide) into a tin capsule using a microbalance. Repeat for a total of 3-5 replicates.
-
Rationale: Tin capsules act as a sample container and a combustion catalyst, creating a flash combustion event upon introduction into the furnace. Multiple replicates ensure the calibration is statistically sound.
-
-
Step 2.2: Analyze the standards and perform a linear regression calibration. The response factors for C, H, and N will be established.
-
Rationale: This step correlates the known elemental mass in the standard to the instrument's detector signal.
-
3. Sample Analysis
-
Step 3.1: In a clean, dry tin capsule, accurately weigh 1-2 mg of N1,N1,3,5-tetramethylbenzene-1,4-diamine. Fold the capsule to ensure no sample can escape and no excess air is trapped.
-
Rationale: Precise weighing is critical as the final result is a mass percentage. Proper folding prevents sample loss and ensures a consistent combustion event.
-
-
Step 3.2: Introduce the sample into the instrument's autosampler.
-
Step 3.3: Run the analysis. The sample is dropped into the combustion furnace, and the resulting gases are swept by a helium carrier gas through the reduction tube, gas chromatography column (for separation), and finally to the thermal conductivity detector (TCD).
-
Step 3.4: The instrument software will integrate the peaks corresponding to N₂, CO₂, and H₂O and use the calibration factors to calculate the C, H, and N percentages.
4. Data Interpretation and Acceptance
-
Step 4.1: Compare the experimental percentages to the theoretical values calculated in Table 1.
-
Step 4.2: The universally accepted criterion for purity is that the found values for C, H, and N must be within ±0.4% of the theoretical values.[7]
-
Rationale: This tolerance accounts for minor instrumental variations, weighing errors, and slight sample impurities. A deviation greater than 0.4% warrants an investigation into sample purity or the analytical procedure.[7]
-
Visualizing the Workflow and Logic
A clear understanding of the analytical workflow and the interplay between different methods is essential for a comprehensive characterization strategy.
Caption: Workflow for Combustion-based CHN Elemental Analysis.
Caption: Logic of a Multi-Method Validation Strategy.
Conclusion
The elemental analysis of N1,N1,3,5-tetramethylbenzene-1,4-diamine is a precise and exacting process that forms the bedrock of its chemical identity. While combustion CHN analysis is the definitive method for determining elemental composition, its power is magnified when used within a broader validation strategy that includes orthogonal techniques like HRMS and qNMR. Adherence to rigorous protocols, grounded in an understanding of the underlying chemical principles, and the proper use of certified reference materials are not merely procedural formalities; they are the guarantors of data integrity. For researchers in drug development, this level of analytical rigor is indispensable, ensuring that all subsequent biological and chemical studies are based on a well-characterized and pure molecular entity.
References
- The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). VELP Scientifica.
- Shekhovtsova, T.N., & Fadeeva, V.I. (n.d.). Elemental Analysis. Encyclopedia of Life Support Systems (EOLSS).
- Elemental analysis: operation & applic
- Development and Validation of Analytical Method for Simultaneous Quantitative Determination of Elemental Impurities as per ICH Q. (2021). International Journal of Chemical & Pharmaceutical Analysis.
- Aiken, A. C., et al. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Analytical Chemistry.
- GB 31604.52-2021 Primary Aromatic Amine Mixtures 36 1000 µg/mL in Acetonitrile. (n.d.). LGC Standards.
- Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). Sema.
- An International Study Evaluating Elemental Analysis. (2022). ACS Central Science.
- CRM-ACGA01 - Aromatic Content Certified Reference M
- Analytical Method Development and Validation in Pharmaceuticals. (2025).
- Elemental analysis of organic compounds with the use of automated CHNS analyzers. (n.d.). Journal of Analytical Chemistry.
- Certified Reference Standards & Materials for Analytical Testing. (n.d.).
- The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. (n.d.). PerkinElmer.
- N1,N1,3,5-Tetramethylbenzene-1,4-diamine 95%. (2026). AChemBlock.
- Certified Reference Material Certificate of Analysis. (2025). National Measurement Institute, Australia.
- N′,N′-Tetramethyl-1,4-phenylenediamine. (n.d.). Sigma-Aldrich.
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- 2. pepolska.pl [pepolska.pl]
- 3. Elemental analysis: operation & applications - Elementar [elementar.com]
- 4. N1,N1,3,5-Tetramethylbenzene-1,4-diamine 95% | CAS: 27746-08-3 | AChemBlock [achemblock.com]
- 5. cires1.colorado.edu [cires1.colorado.edu]
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- 7. pubs.acs.org [pubs.acs.org]
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- 9. GB 31604.52-2021 Primary Aromatic Amine Mixtures 36 1000 µg/mL in Acetonitrile [lgcstandards.com]
- 10. cpiinternational.com [cpiinternational.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Chromatographic Separation of Impurities in N¹,N¹,3,5-tetramethylbenzene-1,4-diamine
Abstract
N¹,N¹,3,5-tetramethylbenzene-1,4-diamine, a substituted aromatic diamine, is a crucial intermediate in various chemical syntheses. The purity of this compound is paramount, as even trace-level impurities can significantly impact the safety, efficacy, and regulatory compliance of downstream products. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the effective separation and quantification of potential impurities. We will delve into the underlying principles of each technique, present comparative experimental data, and offer detailed protocols to aid researchers, scientists, and drug development professionals in selecting and implementing the optimal analytical strategy.
Introduction: The Analytical Challenge
N¹,N¹,3,5-tetramethylbenzene-1,4-diamine is a structurally complex molecule, and its synthesis can lead to a variety of impurities. These impurities often include positional isomers, partially methylated precursors, and process-related byproducts. The structural similarity of these compounds to the main component presents a significant analytical challenge, requiring highly selective chromatographic methods to achieve adequate resolution.
The primary goals of chromatographic analysis in this context are:
-
Purity Assessment: To accurately quantify the main compound and detect any impurities.
-
Impurity Profiling: To identify and characterize unknown impurities.
-
Stability Indicating Methods: To separate the active pharmaceutical ingredient (API) from its degradation products, which is a critical aspect of forced degradation studies.[1][2]
Understanding Potential Impurities
A thorough understanding of the synthetic route is essential for predicting potential impurities. A common synthesis for analogous compounds like N,N,N',N'-tetramethyl-p-phenylenediamine involves the methylation of p-phenylenediamine.[3] Based on this, likely impurities for N¹,N¹,3,5-tetramethylbenzene-1,4-diamine could include:
-
Starting Materials: Unreacted 3,5-dimethylbenzene-1,4-diamine.
-
Partially Methylated Intermediates: Such as N¹,3,5-trimethylbenzene-1,4-diamine and N¹,N¹-dimethylbenzene-1,4-diamine.
-
Positional Isomers: Isomers of the final product with different substitution patterns on the benzene ring.
-
Oxidation Products: Aromatic amines are susceptible to oxidation, which can lead to colored impurities.[4][5]
The separation of these closely related structures is often complicated by their similar polarities and boiling points.
Comparative Analysis of Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and versatile technique for the analysis of non-volatile and thermally labile compounds like aromatic diamines. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is the most common mode for this application.
Expertise & Experience: The choice of stationary phase is critical for resolving structurally similar aromatic amines. While standard C18 columns are a good starting point, their selectivity may be insufficient for challenging isomer separations. Phenyl-hexyl columns can offer enhanced resolution by leveraging π-π interactions between the phenyl groups in the stationary phase and the aromatic rings of the analytes. Furthermore, mixed-mode columns can provide unique selectivity for polar and ionizable compounds.[6]
Comparative Data: HPLC Method Performance
| Parameter | Method A: Standard C18 Column | Method B: Phenyl-Hexyl Column |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Formic Acid | Acetonitrile:Water (60:40) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Resolution (API vs. critical isomer) | 1.2 | > 2.0 |
| Tailing Factor (API) | 1.5 | 1.1 |
This data is illustrative and based on typical performance for similar compound classes.
Trustworthiness: As the table demonstrates, the Phenyl-Hexyl column provides superior resolution and peak shape for the critical pair separation. A resolution value greater than 1.5 is generally considered baseline-separated, ensuring accurate quantification.
Gas Chromatography (GC)
GC is an excellent alternative for the analysis of volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides powerful identification capabilities.
Expertise & Experience: For aromatic amines, column selection in GC is crucial to prevent peak tailing caused by interactions with active sites on the column. A wax-based column, such as one with a polyethylene glycol (PEG) stationary phase, is often preferred for analyzing amines due to its inertness.[7] The use of hydrogen as a carrier gas can offer faster analysis times and improved chromatographic resolution compared to helium.[8][9]
Comparative Data: GC Method Performance
| Parameter | Method C: Standard 5% Phenyl Column | Method D: Wax-Based Column |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | CP-Wax for Amines, 25 m x 0.32 mm, 1.2 µm |
| Carrier Gas | Helium, 1.2 mL/min | Hydrogen, 1.5 mL/min |
| Inlet Temperature | 250 °C | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min | 150 °C (1 min), ramp to 250 °C at 10 °C/min |
| Detection | FID / MS | FID / MS |
| Resolution (API vs. critical isomer) | 1.4 | > 2.5 |
| Tailing Factor (API) | 1.8 | 1.2 |
This data is illustrative and based on typical performance for similar compound classes.[7]
Trustworthiness: The wax-based column demonstrates significantly better performance in terms of both resolution and peak shape, which is critical for reliable quantification and impurity detection.
Experimental Protocols
Recommended HPLC Protocol (Method B)
-
System Preparation: Equilibrate an HPLC system equipped with a UV detector and a Phenyl-Hexyl column (4.6 x 150 mm, 5 µm).
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (60:40, v/v) containing 0.1% Formic Acid. Filter and degas the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the N¹,N¹,3,5-tetramethylbenzene-1,4-diamine sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the sample and record the chromatogram. Identify and quantify impurities based on their retention times and peak areas relative to the main peak.
Recommended GC Protocol (Method D)
-
System Preparation: Install a CP-Wax for Volatile Amines and Diamines column (or equivalent) in a GC system equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Carrier Gas: Use hydrogen as the carrier gas at a constant flow rate of 1.5 mL/min.
-
Sample Preparation: Dissolve the sample in a suitable solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Inlet Temperature: 250 °C
-
Split Ratio: 50:1
-
Oven Temperature Program: Hold at 150 °C for 1 minute, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Detector Temperature (FID): 300 °C
-
-
Analysis: Inject the sample and acquire the data. For GC-MS, compound identification can be confirmed by comparing mass spectra with a library.
Visualization of the Analytical Workflow
Caption: Workflow for chromatographic analysis and method selection.
Conclusion and Recommendations
Both HPLC and GC are viable techniques for the analysis of impurities in N¹,N¹,3,5-tetramethylbenzene-1,4-diamine. The optimal choice depends on the specific analytical requirements.
-
For routine purity testing and analysis of non-volatile or thermally sensitive impurities, HPLC with a Phenyl-Hexyl column is recommended. This method offers excellent resolution for closely related aromatic compounds and robust performance.
-
For the identification of unknown volatile impurities and orthogonal verification, GC-MS with a wax-based column is the superior choice. It provides definitive structural information and is highly sensitive.
Ultimately, a comprehensive impurity profiling strategy may involve the use of both techniques to ensure all potential impurities are detected and accurately quantified, aligning with modern principles of analytical quality by design.
References
-
ACS Applied Materials & Interfaces. (2022). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[10]arene Stationary Phase. Available at: [Link]
-
AKJournals. (n.d.). Separation of isomers of aromatic amines on HPTLC plates impregnated with 18-crown-6. Available at: [Link]
-
ResearchGate. (2022). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[10]arene Stationary Phase | Request PDF. Available at: [Link]
-
Oxford Academic. (n.d.). Separation of Aromatic Amine Isomers by High-Pressure Liquid Chromatography on Cadmium-Impregnated Silica Gel Columns | Journal of Chromatographic Science. Available at: [Link]
-
Taylor & Francis Online. (2009). HPLC ENANTIOMERIC SEPARATION OF AROMATIC AMINES USING CROWN ETHER TETRACARBOXYLIC ACID. Available at: [Link]
-
SIELC Technologies. (2018). Separation of N,N-Dimethyl-p-phenylenediamine on Newcrom R1 HPLC column. Available at: [Link]
-
Agilent. (2011). Analysis of alkyl and aromatic amines. Available at: [Link]
-
Agilent. (2019). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS Using Supported Liquid Extraction Chem Elut S Cartridges. Available at: [Link]
-
Restek. (2025). Analysis of aromatic amines derived from Azo colorants using H2 carrier gas. Available at: [Link]
-
LECO Corporation. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Available at: [Link]
-
Oxford Academic. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Available at: [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Phenylenediamines - Evaluation statement. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column. Available at: [Link]
-
Academia.edu. (n.d.). Determination of p-phenylenediamine and its metabolites MAPPD and DAPPD in biological samples using HPLC-DAD and amperometric detection. Available at: [Link]
-
Innovative Research Publication. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Available at: [Link]
-
Organic Syntheses. (n.d.). TETRAMETHYL-p-PHENYLENEDIAMINE. Available at: [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Available at: [Link]
-
ResearchGate. (2016). Degradation of Para-Phenylenediamine in Aqueous Solution by Photo-Fenton Oxidation Processes. Available at: [Link]
-
University of Pretoria. (n.d.). Application of a LC-MS/MS method developed for the determination of p-phenylenediamine, N-acetyl-p-phenylenediamine and N,N -. Available at: [Link]
-
Wikipedia. (n.d.). Tetramethylphenylenediamine. Available at: [Link]
-
PubChem. (n.d.). N,N,N',N'-tetramethyl-p-phenylenediamine. Available at: [Link]
-
MDPI. (2003). 2-Bromo-N 1 , N 1 , N 4 , N 4 -tetramethyl-benzene-1,4-diamine. Available at: [Link]
-
PMC. (n.d.). N,N′-Bis(diphenylmethyl)benzene-1,4-diamine. Available at: [Link]
Sources
- 1. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 2. biomedres.us [biomedres.us]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. agilent.com [agilent.com]
- 8. peakscientific.com [peakscientific.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Separation of N,N-Dimethyl-p-phenylenediamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of N1,N1,3,5-Tetramethylbenzene-1,4-diamine
Executive Summary & Immediate Directives
N1,N1,3,5-tetramethylbenzene-1,4-diamine (CAS: 27746-08-3) is a specialized aromatic amine reagent. Unlike its more common cousins (TMPD or TMB), it possesses specific structural methylation that influences its lipophilicity and toxicological profile.
Core Directive: This substance is strictly prohibited from drain disposal .[1] It is an acute aquatic toxin and a suspected mutagen. The only authorized disposal method is high-temperature incineration via a licensed hazardous waste contractor.
Immediate Action Required:
-
Segregate: Isolate from oxidizing agents (nitrates, perchlorates) immediately.
-
Label: Mark all waste containers as "Toxic Organic Waste - Aromatic Amine."
-
Disposal: Route to thermal destruction (incineration) with afterburner/scrubber systems.[1][2]
Chemical Identity & Hazard Profile[1][3][4][5][6]
To ensure protocol accuracy, verify the chemical identity against the CAS number. Do not confuse this with N,N,N',N'-tetramethyl-p-phenylenediamine (Wurster's Blue reagent).
| Parameter | Specification |
| Chemical Name | N1,N1,3,5-tetramethylbenzene-1,4-diamine |
| CAS Number | 27746-08-3 |
| Molecular Formula | C₁₀H₁₆N₂ |
| Physical State | Solid (crystalline powder) / Viscous Liquid (if dissolved) |
| Primary Hazards | Acute Toxicity (Oral/Dermal/Inhalation), Skin/Eye Irritant |
| Environmental | Aquatic Chronic 1 (Very toxic to aquatic life with long-lasting effects) |
Mechanistic Hazard Insight
Aromatic amines like N1,N1,3,5-tetramethylbenzene-1,4-diamine can undergo metabolic activation (N-hydroxylation) in biological systems, leading to DNA adduct formation. This mechanism underpins the strict requirement to prevent environmental release.[1][3] Furthermore, the high nitrogen content means that uncontrolled combustion (open burning) releases toxic Nitrogen Oxides (NOx); therefore, controlled incineration with scrubbing is mandatory.
Personal Protective Equipment (PPE) & Handling
The "Double-Barrier" Standard: Due to the skin permeability of methylated benzenediamines, a single layer of nitrile is often insufficient for prolonged contact.
-
Respiratory: Work strictly within a certified chemical fume hood. If handling bulk powder outside a hood (not recommended), use a P3/N100 particulate respirator.
-
Dermal:
-
Inner Layer: 4 mil Nitrile gloves.
-
Outer Layer: 8 mil Nitrile or Neoprene gloves.
-
Rationale: Aromatic amines can permeate thin nitrile. The double layer provides a breakthrough buffer and allows for the safe removal of the outer glove if contaminated.
-
-
Ocular: Chemical splash goggles. Safety glasses are insufficient for powder handling due to the risk of airborne dust entering the tear ducts.
Disposal Procedures
A. Solid Waste (Pure Substance)
-
Container: Keep in the original manufacturer's vial if possible. If transferring, use a High-Density Polyethylene (HDPE) or glass container.
-
Labeling: Affix a hazardous waste label detailing:
-
Protocol: Seal the container with Parafilm to prevent fugitive dust. Place the sealed container into the solid hazardous waste stream destined for incineration.
B. Liquid Waste (Solutions)
-
Solvent Compatibility: Dissolve the substance in a combustible solvent (e.g., ethanol, acetone, or dimethyl sulfoxide) if it is not already in solution.
-
Why? Incinerators require a combustible matrix to ensure the injection nozzle atomizes the waste for complete destruction at >850°C. Aqueous solutions of this chemical are harder to incinerate efficiently.
-
-
Segregation: Do NOT mix with acidic waste streams (risk of exothermic salt formation) or oxidizing waste streams (risk of fire/explosion).[1]
-
Container: Amber glass or HDPE solvent waste carboy.
C. Contaminated Debris (Gloves, Wipes, Weigh Boats)
-
Collection: Collect all disposable items that contacted the chemical in a clear, 6-mil polyethylene bag.
-
Sealing: Goose-neck and tape the bag shut.
-
Disposal: Place the bag into the solid hazardous waste drum. Do not dispose of in regular trash.
Visualized Workflows
Diagram 1: Waste Stream Decision Logic
This logic ensures the chemical never enters the municipal water system.
Figure 1: Decision matrix for segregating waste streams to ensure compliance with incineration protocols.
Diagram 2: Spill Response Protocol
Immediate containment steps to prevent environmental release.[3][8]
Figure 2: Step-by-step spill response emphasizing dust suppression for solids.
References
-
University of Wisconsin-Madison. (2022). Disposal Procedures by Chemical: Methylated Phenylenediamines. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
